Product packaging for 3-Ethyl-2-methylnonane(Cat. No.:CAS No. 62184-73-0)

3-Ethyl-2-methylnonane

Cat. No.: B14554709
CAS No.: 62184-73-0
M. Wt: 170.33 g/mol
InChI Key: NVCDNLWOUSWNRQ-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylnonane is a branched-chain alkane isomer with the molecular formula C12H26 . As a hydrocarbon, it is a member of a class of compounds commonly investigated for their thermodynamic properties and phase behavior with supercritical fluids like carbon dioxide (CO2) . Research on branched alkanes, including isomers of methylnonane, is valuable in the petroleum industry for the design of supercritical fluid extraction processes, where understanding the solubility and phase equilibria of asymmetric systems is crucial . The position of the branch chain in such alkane isomers is a key factor influencing their solubility and phase transition properties in supercritical CO2, which is of significant interest in developing separation processes for fuel and industrial applications . In laboratory research, compounds like this compound may also serve as inert hydrocarbon solvents or as model compounds in analytical chemistry and method development. As with many petroleum distillates, this compound is a central nervous system depressant and may cause pulmonary irritation upon exposure . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14554709 3-Ethyl-2-methylnonane CAS No. 62184-73-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62184-73-0

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-2-methylnonane

InChI

InChI=1S/C12H26/c1-5-7-8-9-10-12(6-2)11(3)4/h11-12H,5-10H2,1-4H3

InChI Key

NVCDNLWOUSWNRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Ethyl-2-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 3-Ethyl-2-methylnonane, a branched-chain alkane. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from structurally similar C12 alkanes to provide reliable estimates for key physical and chemical characteristics. Detailed experimental protocols for the determination of these properties are also presented to facilitate further research and application. This guide is intended to be a valuable resource for professionals in research, science, and drug development who may encounter or utilize this compound in their work.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a member of the alkane family, it is a nonpolar compound characterized by single bonds between its carbon and hydrogen atoms. Understanding the chemical and physical properties of such molecules is fundamental in various applications, including its potential use as a solvent, in fuel compositions, or as a reference compound in analytical chemistry. This guide synthesizes available computed data with empirical data from related isomers to present a thorough profile of this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. It is important to note that while some data are derived from computational models, the values for boiling point, density, and solubility are estimated based on experimental data for closely related C12 branched-chain alkane isomers.

Table 1: General and Computed Properties of this compound
PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
Molecular Formula C₁₂H₂₆--INVALID-LINK--[1]
Molecular Weight 170.33 g/mol --INVALID-LINK--[1]
CAS Number 62184-73-0--INVALID-LINK--[1]
Canonical SMILES CCCCCCC(CC)C(C)C--INVALID-LINK--[1]
InChI Key NVCDNLWOUSWNRQ-UHFFFAOYSA-N--INVALID-LINK--[1]
XLogP3 6.1--INVALID-LINK--[1]
Hydrogen Bond Donor Count 0--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 0--INVALID-LINK--[1]
Rotatable Bond Count 7--INVALID-LINK--[1]
Table 2: Estimated Physical Properties of this compound
PropertyEstimated ValueBasis for Estimation
Boiling Point 205 - 215 °CBased on the boiling points of other C12 branched alkanes.
Melting Point < -20 °CAlkanes with similar branching and carbon number have low melting points.
Density ~0.76 g/cm³ at 20°CBased on the densities of other C12 branched alkanes.
Vapor Pressure ~0.1 kPa at 25°CEstimated based on boiling point and structure.
Table 3: Solubility Profile of this compound
SolventSolubilityRationale and Supporting Data
Water InsolubleAs a nonpolar hydrocarbon, it is immiscible with polar solvents like water. The solubility of n-dodecane in water is extremely low (3.7 x 10⁻⁶ g/L at 25°C).
Ethanol SolubleAlkanes are generally soluble in alcohols. n-Dodecane is cited as being very soluble in ethanol.
Acetone Solublen-Dodecane is reported to be soluble in acetone.
Diethyl Ether Very Solublen-Dodecane is very soluble in diethyl ether.
Hexane (B92381) Miscible"Like dissolves like"; it is fully miscible with other nonpolar hydrocarbon solvents.
Toluene MiscibleSoluble in aromatic hydrocarbon solvents.

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point method or by distillation.

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).

  • Procedure:

    • A small amount of the sample (approximately 0.5 mL) is placed in the small test tube.

    • The capillary tube is placed in the test tube with the open end down.

    • The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid hydrocarbons can be accurately measured using a digital density meter, following a standard method such as ASTM D4052.

  • Principle: The density is determined by measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.

  • Apparatus: Digital density meter, syringe for sample injection.

  • Procedure:

    • Calibrate the instrument with dry air and distilled water at a known temperature (e.g., 20°C).

    • Inject the sample into the oscillating U-tube, ensuring no air bubbles are present.

    • The instrument measures the oscillation period and calculates the density of the sample.

    • The measurement should be repeated to ensure reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and purity assessment of this compound.

  • Principle: The sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for identification.

  • Sample Preparation: The sample is typically diluted in a suitable solvent like hexane before injection.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar stationary phase like 100% dimethylpolysiloxane).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split injection mode.

    • Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

    • Mass Range: Scanned from m/z 40 to 400.

  • Data Analysis: The retention time and the mass spectrum of the eluted peak are compared with those of a known standard or a spectral library for confirmation of identity. For branched alkanes, characteristic fragment ions (e.g., m/z 43, 57, 71, 85) are observed.

Visualizations

Workflow for Experimental Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key chemical properties of this compound.

G Workflow for Experimental Characterization of this compound cluster_synthesis Sample Acquisition cluster_purification Purification and Purity Assessment cluster_properties Property Determination cluster_data Data Analysis and Reporting Synthesis Synthesis or Procurement of this compound Distillation Fractional Distillation Synthesis->Distillation Crude Product GCMS_Purity GC-MS Analysis (Purity Check) Distillation->GCMS_Purity Purified Sample BoilingPoint Boiling Point Determination (Micro-method/Distillation) GCMS_Purity->BoilingPoint Confirmed Purity Density Density Measurement (ASTM D4052) GCMS_Purity->Density Solubility Solubility Testing (Water & Organic Solvents) GCMS_Purity->Solubility DataAnalysis Data Compilation and Comparison BoilingPoint->DataAnalysis Density->DataAnalysis Solubility->DataAnalysis Report Technical Guide Generation DataAnalysis->Report

Caption: Logical workflow for the experimental characterization of this compound.

Conclusion

This technical guide provides a consolidated resource on the chemical properties of this compound for researchers, scientists, and drug development professionals. By combining computed data with estimations based on experimental values of structurally similar compounds, a reliable profile of its key characteristics has been established. The detailed experimental protocols offer a practical framework for the empirical validation and further investigation of this and other branched-chain alkanes. The provided workflow visualization further clarifies the logical progression of experimental characterization. This document serves as a foundational reference to support the safe and effective use of this compound in various scientific and industrial applications.

References

Spectroscopic Profile of 3-Ethyl-2-methylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 3-Ethyl-2-methylnonane. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on established principles of mass spectrometry and nuclear magnetic resonance spectroscopy for branched alkanes. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted mass spectrometry, ¹³C NMR, and ¹H NMR data for this compound. These predictions are based on the analysis of fragmentation patterns and chemical shift values typical for structurally similar branched alkanes.

Table 1: Predicted Mass Spectrometry (MS) Data for this compound
m/z Predicted Fragment Comments
170[C₁₂H₂₆]⁺• (Molecular Ion)Expected to be of very low abundance or absent in Electron Ionization (EI) MS due to the highly branched structure promoting fragmentation.
155[M - CH₃]⁺Loss of a methyl group.
141[M - C₂H₅]⁺Loss of an ethyl group, likely a significant fragment due to cleavage at the ethyl branch.
127[M - C₃H₇]⁺Loss of a propyl group.
113[M - C₄H₉]⁺Loss of a butyl group.
99[M - C₅H₁₁]⁺Loss of a pentyl group.
85[M - C₆H₁₃]⁺Loss of a hexyl group through cleavage at the main chain.
71[C₅H₁₁]⁺A stable secondary carbocation resulting from cleavage.
57[C₄H₉]⁺A stable tertiary carbocation, often the base peak in branched alkanes.
43[C₃H₇]⁺A common and abundant fragment in alkane mass spectra.
29[C₂H₅]⁺Ethyl cation.
Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Carbon Atom Predicted Chemical Shift (δ, ppm) Multiplicity (DEPT)
C1 (CH₃)10-15CH₃
C2 (CH)30-40CH
C3 (CH)40-50CH
C4 (CH₂)25-35CH₂
C5 (CH₂)20-30CH₂
C6 (CH₂)20-30CH₂
C7 (CH₂)20-30CH₂
C8 (CH₂)20-30CH₂
C9 (CH₃)10-15CH₃
Ethyl-CH₂20-30CH₂
Ethyl-CH₃10-15CH₃
Methyl-C2 (CH₃)15-25CH₃
Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
C1-H₃0.8-1.0Triplet~7
C2-H1.4-1.7Multiplet-
C3-H1.3-1.6Multiplet-
C4-H₂1.2-1.4Multiplet-
C5-H₂1.2-1.4Multiplet-
C6-H₂1.2-1.4Multiplet-
C7-H₂1.2-1.4Multiplet-
C8-H₂1.2-1.4Multiplet-
C9-H₃0.8-1.0Triplet~7
Ethyl-CH₂1.2-1.5Multiplet-
Ethyl-CH₃0.8-1.0Triplet~7.5
Methyl-C2-H₃0.8-1.0Doublet~7

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any impurities and to obtain its electron ionization (EI) mass spectrum.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for alkane analysis.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final Hold: Maintain 250 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Scan Range: m/z 20-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Number of scans: 16-64.

      • Relaxation delay: 1-2 seconds.

      • Pulse width: 90°.

      • Spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay: 2-5 seconds.

      • Pulse width: 90°.

      • Spectral width: 0-220 ppm.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. This is crucial for assigning the carbon signals in the complex aliphatic region.

Visualization

General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_reporting Reporting Synthesis Synthesis & Purification of This compound GCMS GC-MS Analysis Synthesis->GCMS Sample Injection NMR NMR Analysis Synthesis->NMR Sample Dissolution MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data NMR_Data NMR Spectra (1H, 13C, DEPT) NMR->NMR_Data Structure_Elucidation Structure Elucidation MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation Final_Report Technical Guide / Whitepaper Structure_Elucidation->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

3-Ethyl-2-methylnonane: An Inquiry into its Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of documented evidence for the natural occurrence of the branched alkane, 3-Ethyl-2-methylnonane. Despite extensive searches across chemical databases, academic journals, and repositories of natural product research, no definitive instances of its isolation from plant, animal, or microbial sources have been reported.

This technical guide addresses the current state of knowledge regarding this compound, emphasizing the lack of data on its natural origins. While the compound is recognized within the framework of organic chemistry and its structure is well-defined, its presence as a naturally synthesized molecule remains unconfirmed.

Data Presentation

Due to the absence of studies identifying this compound in natural sources, no quantitative data on its abundance, distribution, or concentration in any biological matrix can be provided. Consequently, the generation of a comparative data table is not feasible at this time.

Experimental Protocols

The scientific literature does not contain experimental protocols for the extraction, isolation, or identification of this compound from a natural matrix. Methodologies for the analysis of volatile organic compounds from various sources are well-established; however, none have specifically reported the detection of this particular branched alkane.

Signaling Pathways and Logical Relationships

As there is no information on the natural occurrence or biological activity of this compound, any discussion of its involvement in signaling pathways would be purely speculative. Therefore, no diagrams representing such pathways or other logical relationships can be constructed.

Conclusion

The investigation into the natural occurrence of this compound has yielded a conclusive lack of evidence. While its synthetic counterparts and isomers may be subjects of chemical research, this specific molecule has not been identified as a component of the natural world based on currently available scientific literature. This presents a potential knowledge gap and an opportunity for future research in the field of natural product chemistry. Researchers and scientists are encouraged to consider the possibility of its existence in unexplored biological niches and to develop analytical methods sensitive enough to detect its potential presence. Until such research is conducted and published, this compound remains a compound of theoretical and synthetic interest rather than one of known natural origin.

Stereoisomers of 3-Ethyl-2-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Introduction

3-Ethyl-2-methylnonane is a saturated acyclic hydrocarbon with the molecular formula C12H26.[1] Its structure is characterized by a nonane (B91170) backbone substituted with a methyl group at position 2 and an ethyl group at position 3. The presence of two stereogenic centers (chiral centers) at carbons C2 and C3 gives rise to stereoisomerism. Consequently, four distinct stereoisomers of this compound exist.

For researchers and professionals in drug development, the study of stereoisomers is of paramount importance. Different stereoisomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and metabolic properties. Therefore, the ability to separate, identify, and characterize each stereoisomer is a critical aspect of modern chemical and pharmaceutical research. This guide provides a comprehensive overview of the stereoisomers of this compound, including their structural relationships, physicochemical properties, and detailed experimental protocols for their separation and characterization.

Stereoisomeric Structure and Relationships

The structure of this compound features two chiral centers at the C2 and C3 positions. According to the 2^n rule, where 'n' is the number of chiral centers, there is a maximum of 2^2 = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers. The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric.

The four stereoisomers are:

  • (2R, 3R)-3-Ethyl-2-methylnonane

  • (2S, 3S)-3-Ethyl-2-methylnonane

  • (2R, 3S)-3-Ethyl-2-methylnonane

  • (2S, 3R)-3-Ethyl-2-methylnonane

The structural relationships between these isomers are visualized in the diagram below.

stereoisomers cluster_0 Enantiomeric Pair 1 (syn/anti) cluster_1 Enantiomeric Pair 2 (syn/anti) A (2R, 3R) B (2S, 3S) A->B Enantiomers C (2R, 3S) A->C Diastereomers D (2S, 3R) A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Caption: Relationships between the stereoisomers of this compound.

Physicochemical and Spectroscopic Data

While specific experimental data for the individual, separated stereoisomers of this compound are not extensively reported in public literature, their fundamental properties can be summarized. Enantiomeric pairs will have identical physical properties (e.g., boiling point, density) but will rotate plane-polarized light in equal but opposite directions. Diastereomers, however, are distinct compounds with different physical properties.

PropertyValue / Expected ValueMethod / Remarks
Molecular Formula C12H26-
Molecular Weight 170.33 g/mol Computed by PubChem.[1]
Boiling Point Expected to be distinct for each diastereomeric pair.Enantiomers within a pair have identical boiling points.
Density Expected to be distinct for each diastereomeric pair.Enantiomers within a pair have identical densities.
Optical Rotation ([α]D) Equal in magnitude and opposite in sign for enantiomers.Non-zero for pure enantiomers; zero for a racemic mixture.
¹H and ¹³C NMR Spectra for enantiomers are identical without a chiral auxiliary.Diastereomers will exhibit distinct chemical shifts.
Mass Spectrometry (MS) Fragmentation patterns are expected to be identical for all stereoisomers.Provides molecular weight and fragmentation data.[2]

Experimental Protocols

Synthesis

A non-stereoselective synthesis of this compound would produce a racemic mixture of all four stereoisomers. A plausible laboratory-scale synthesis can be achieved via a Grignard reaction.

Protocol: Synthesis via Grignard Reaction

  • Preparation of Grignard Reagent: React 1-bromohexane (B126081) with magnesium turnings in anhydrous diethyl ether under an inert nitrogen atmosphere to form hexylmagnesium bromide.

  • Carbonyl Addition: Cool the Grignard solution to 0°C in an ice bath. Slowly add 3-ethylpentan-2-one (B1293596) dropwise to the stirred solution.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for several hours. Monitor progress by Thin-Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Extract the product into diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Deoxygenation: The resulting tertiary alcohol must be deoxygenated. A common method is Barton-McCombie deoxygenation, which involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate) followed by radical-initiated reduction with a tin hydride, such as tributyltin hydride (Bu3SnH) and a radical initiator (AIBN).

  • Purification: Purify the final alkane product using column chromatography on silica (B1680970) gel to yield a mixture of the four stereoisomers of this compound.

Separation and Purification of Stereoisomers

The separation of the stereoisomers is best achieved using chiral High-Performance Liquid Chromatography (HPLC).[3] Diastereomers can often be separated on standard stationary phases, while enantiomers require a chiral stationary phase (CSP).

Protocol: Chiral HPLC Separation

  • Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector. A Refractive Index (RI) detector is often necessary for alkanes as they lack a UV chromophore.[3]

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak IA, IB, or IC) is recommended.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent, typically n-hexane or heptane. Isopropanol or ethanol (B145695) may be used as a polar modifier in very small percentages to optimize separation, but for a non-polar alkane, a pure alkane mobile phase is often sufficient.[3]

  • Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase to a concentration of approximately 1-2 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions (Example):

    • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 100% n-Hexane

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: Refractive Index (RI)

    • Injection Volume: 10 µL

  • Data Analysis and Collection: Identify the peaks corresponding to each stereoisomer based on their retention times. Collect the separated fractions for further characterization. The order of elution will depend on the specific CSP and conditions used. Typically, two well-separated peaks representing the two diastereomeric pairs would be observed. Further optimization or a different CSP might be required to separate all four isomers in a single run.

The workflow for separation and analysis can be visualized as follows:

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Characterization start Grignard Reaction & Deoxygenation mixture Mixture of 4 Stereoisomers start->mixture hplc Chiral HPLC Separation mixture->hplc fractions Collect Separated Fractions hplc->fractions polarimetry Polarimetry fractions->polarimetry nmr NMR Spectroscopy fractions->nmr final Isolated Stereoisomers polarimetry->final nmr->final

References

3-Ethyl-2-methylnonane CAS number 62184-73-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Ethyl-2-methylnonane (CAS 62184-73-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain alkane, a saturated hydrocarbon with the molecular formula C12H26.[1] As a member of the alkane family, it is a non-polar compound characterized by single bonds between its carbon atoms. Its structure consists of a nonane (B91170) main chain with a methyl group at the second carbon and an ethyl group at the third carbon.[2][3] This technical guide provides a summary of its computed physicochemical properties, extrapolated safety information, and standardized experimental protocols relevant to its analysis. Due to its specific isomeric structure, publicly available experimental data is limited; therefore, this guide leverages data from analogous compounds and established analytical methodologies for branched alkanes.

Physicochemical and Computed Properties

Quantitative data for this compound is primarily based on computational models.[1] The following table summarizes these key properties.

PropertyValueSource
Identifiers
IUPAC NameThis compoundPubChem[1]
CAS Number62184-73-0PubChem[1]
Molecular FormulaC12H26PubChem[1]
SMILESCCCCCCC(CC)C(C)CPubChem[1]
InChIKeyNVCDNLWOUSWNRQ-UHFFFAOYSA-NPubChem[1]
Molecular Properties
Molecular Weight170.33 g/mol Computed by PubChem[1]
Exact Mass170.203450829 DaComputed by PubChem[1]
Computed Properties
XLogP3-AA (Lipophilicity)6.1Computed by XLogP3[1]
Hydrogen Bond Donor Count0Computed by Cactvs[1]
Hydrogen Bond Acceptor Count0Computed by Cactvs[1]
Rotatable Bond Count7Computed by Cactvs[1]
Topological Polar Surface Area0 ŲComputed by Cactvs[1]

Safety and Handling

  • Physical Hazards : Assumed to be a flammable liquid and vapor.[5] Containers may explode when heated, and vapors can form explosive mixtures with air, potentially traveling to an ignition source and flashing back.[4]

  • Health Hazards : May be fatal if swallowed and enters the airways (aspiration hazard).[5] Inhalation of high concentrations may cause symptoms of overexposure such as headache, dizziness, tiredness, nausea, and vomiting.[4] Direct contact may cause skin and eye irritation.

  • Precautionary Measures :

    • Prevention : Keep away from heat, sparks, open flames, and hot surfaces.[4][6] Use explosion-proof electrical and ventilating equipment and non-sparking tools.[6] Wear protective gloves, clothing, and eye protection.[4][6] Use only outdoors or in a well-ventilated area.[6]

    • Response : If swallowed, immediately call a poison center or doctor; do NOT induce vomiting.[5] If on skin or hair, rinse the skin with water after taking off all contaminated clothing.[5] In case of fire, use CO2, dry chemical, or foam for extinction.[4]

    • Storage : Store in a well-ventilated, cool place and keep the container tightly closed.[5] Store locked up.[4]

    • Disposal : Dispose of contents and container to an approved waste disposal plant.[5]

Experimental Protocols

Specific experimental protocols for this compound are not published. However, standard analytical techniques for branched alkanes are well-established. The following are representative protocols for structural elucidation and purity assessment.

Protocol 1: Purity and Identity Confirmation by GC-MS

This method is suitable for determining the purity of this compound and confirming its identity by analyzing its fragmentation pattern.

  • Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Column : HP-5 (or equivalent non-polar column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[7]

  • Sample Preparation : Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions :

    • Injector Temperature : 250 °C.[7]

    • Injection Volume : 1 µL with a 50:1 split ratio.

    • Oven Temperature Program : Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 220 °C. Hold at 220 °C for 5 minutes.[7]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 350.

    • Detector Temperature : 300 °C.[7]

  • Data Analysis : Purity is determined by the area normalization method from the FID chromatogram.[7] The mass spectrum is compared with libraries or analyzed for characteristic alkane fragmentation patterns to confirm the structure.

Protocol 2: Structural Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. For a complex branched alkane, 2D NMR techniques are particularly useful.[8]

  • Instrumentation : NMR Spectrometer (400 MHz or higher).

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard 90° pulse.

    • Spectral Width : 0-12 ppm.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled (e.g., zgpg30).

    • Spectral Width : 0-160 ppm.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more, as needed.

  • 2D NMR (Optional but Recommended) :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks and identify adjacent protons.[8]

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton signal with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the full carbon skeleton.

  • Data Analysis : Analyze chemical shifts, coupling constants, and correlation peaks in 2D spectra to assign all proton and carbon signals, confirming the 3-ethyl and 2-methyl branching on the nonane backbone.

Visualizations

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a chemical substance like this compound.

cluster_start Start cluster_analysis Analytical Procedures cluster_results Results & Reporting start Sample Received: This compound purity Purity Assessment (GC-FID) start->purity structure Structural Elucidation (NMR, MS) start->structure physchem Physicochemical Properties start->physchem data Data Compilation & Interpretation purity->data structure->data physchem->data report Technical Report / Whitepaper data->report

Caption: Workflow for Identification and Purity Analysis.

IUPAC Naming Convention Logic

This diagram breaks down the logic used to derive the IUPAC name "this compound".

cluster_steps IUPAC Naming Steps cluster_final Final Name step1 Step 1: Identify Parent Chain Longest continuous chain is 9 carbons long. step2 Step 2: Name Parent Chain 9 carbons = 'nonane' step1->step2 leads to step3 Step 3: Number the Chain Start from the end that gives substituents the lowest possible numbers (right to left). step2->step3 step4 Step 4: Identify & Name Substituents - One-carbon group at C2 = 'methyl' - Two-carbon group at C3 = 'ethyl' step3->step4 step5 Step 5: Assemble the Name List substituents alphabetically with locants. 3-ethyl-2-methyl step4->step5 combine final_name This compound step5->final_name append parent name

Caption: Logical derivation of the IUPAC name for the compound.

References

Identification of dodecane isomers in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Identification of Dodecane (B42187) Isomers in Complex Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise identification of chemical isomers—molecules sharing the same molecular formula but differing in structural arrangement—is a cornerstone of modern analytical chemistry. This capability is paramount in fields ranging from drug development, where different enantiomers of a drug can have vastly different therapeutic effects and toxicities, to environmental science and petrochemistry.[1] Dodecane (C₁₂H₂₆), an alkane with 355 structural isomers, serves as a significant model and component in complex hydrocarbon mixtures such as diesel fuel, lubricating oils, and sustainable aviation fuels.[2][3][4] The sheer number of isomers, many with similar physicochemical properties like boiling points, presents a formidable analytical challenge.[5][6]

This guide provides an in-depth exploration of the advanced analytical techniques and experimental protocols used to separate and identify dodecane isomers within intricate matrices. We will delve into the core methodologies of comprehensive two-dimensional gas chromatography (GC×GC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, offering detailed protocols and data interpretation strategies for professionals in the field.

Core Analytical Techniques: A Comparative Overview

The identification of dodecane isomers hinges on powerful analytical techniques that can resolve compounds with subtle structural differences. The primary methods employed are chromatographic and spectroscopic. Gas chromatography offers the separation power, while mass spectrometry and NMR spectroscopy provide the detailed structural information needed for unambiguous identification.

TechniquePrincipleStrengthsLimitations
GC-MS Separates volatile compounds based on boiling point and polarity, followed by mass-based detection and fragmentation analysis.[7]Robust, provides both quantitative and qualitative data, and allows for confident compound identification through mass spectra.[7]Limited peak capacity for extremely complex mixtures, leading to co-elution. Mass spectra for many alkane isomers can be very similar.[8]
GC×GC-MS Couples two different GC columns for a two-dimensional separation, significantly enhancing peak capacity and resolution before MS analysis.[8]Unrivaled separation power for highly complex samples, structured chromatograms aid in non-targeted identification, and separates matrix interferences.[8][9]More complex instrumentation and data processing compared to 1D GC-MS.
NMR Spectroscopy Probes the chemical environment of atomic nuclei (¹H and ¹³C) within a magnetic field, revealing detailed information about molecular structure and connectivity.[1]Provides unambiguous structural elucidation, distinguishes between constitutional and stereoisomers, and can identify isomers without chromatographic separation in simpler mixtures.[1]Lower sensitivity compared to GC-MS, requires higher sample concentrations, and is challenging for analyzing highly complex mixtures without prior separation.

Experimental Protocols

Detailed and standardized methodologies are crucial for reproducible and accurate isomer identification. The following sections outline generalized protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on standard methods for analyzing volatile hydrocarbons.[6][7]

Objective: To separate and identify dodecane isomers in a liquid sample (e.g., fuel, environmental extract).

Sample Preparation:

  • Dilute the sample in a high-purity solvent (e.g., hexane (B92381) or pentane) to an appropriate concentration. For trace analysis, pre-concentration steps like solid-phase microextraction (SPME) may be necessary.[10][11]

  • Add an internal standard (e.g., a deuterated alkane) for accurate quantification.

  • Transfer the prepared sample to a 2 mL autosampler vial.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a high-resolution capillary column. A nonpolar column (e.g., 5% phenyl-methylpolysiloxane) is effective for separating alkanes based on boiling point and molecular shape.[6][12]

  • Mass Spectrometer: An electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

GC-MS Conditions (Typical):

  • Injector: Split mode (e.g., 50:1 split ratio), temperature set to 280°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 5°C/min.

    • Final hold: Hold at 250°C for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV (for standard library comparison).[13]

    • Mass Range: Scan from m/z 40 to 300.

Data Analysis:

  • Peak Identification: Integrate all chromatographic peaks. Compare the resulting mass spectrum of each peak against a reference library (e.g., NIST).

  • Retention Index (RI) Calculation: Analyze a homologous series of n-alkanes under the same conditions to calculate the Kovats Retention Index for each peak. Compare these experimental RIs with literature values for positive identification.[3][14]

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Protocol

This protocol is designed for the analysis of highly complex hydrocarbon mixtures like petroleum distillates.[3][9]

Objective: To achieve high-resolution separation of dodecane isomer groups in a complex matrix.

Sample Preparation:

  • Sample preparation is similar to that for 1D GC-MS, involving dilution in a suitable solvent.

Instrumentation:

  • GC×GC System: A gas chromatograph equipped with a modulator (thermal or flow-based) positioned between two columns of different selectivity.[8]

    • First Dimension (1D) Column: A long, nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Second Dimension (2D) Column: A short, semi-polar or polar column (e.g., 1-2 m x 0.1 mm, 0.1 µm film thickness).[8]

  • Detector: A fast-acquisition detector, typically a Time-of-Flight Mass Spectrometer (TOF-MS) or a Flame Ionization Detector (FID).

GC×GC Conditions (Typical):

  • Injector: Split mode, temperature 300°C.

  • Carrier Gas: Helium, constant flow.

  • 1D Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: Increase to 320°C at 2°C/min.

  • 2D Oven Temperature Program: Typically maintained at a slightly higher temperature (e.g., +10°C) than the main oven to ensure rapid elution.

  • Modulation Period: A short modulation period (e.g., 6-8 seconds) is used to slice the effluent from the first column and inject it onto the second.[15]

Data Analysis:

  • Contour Plot Visualization: The data is represented as a 2D contour plot, where compounds with similar chemical properties (e.g., n-alkanes, branched alkanes, cycloalkanes) form distinct, ordered bands.[8][14]

  • Isomer Grouping: Within the iso-alkane band, isomers are further sorted by their degree of branching and retention behavior.[3]

  • Identification: Compound classes are identified based on their location in the 2D plot. Individual isomer identification relies on comparing mass spectra and calculated retention indices against reference data and models.[16][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for detailed structural elucidation, typically on isolated isomers or simplified fractions from chromatography.

Objective: To determine the precise chemical structure of a dodecane isomer.

Sample Preparation:

  • Dissolve a sufficient amount of the purified sample (typically >1 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments to Perform:

  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling). Protons on alkyl groups typically appear in the highly shielded region of 0.7 to 1.5 ppm.[17]

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule. The chemical shifts of carbon atoms are sensitive to their local environment, allowing differentiation between isomers. For example, n-hexane has 3 unique carbon signals, while its isomer 2,2-dimethylbutane (B166423) has 4.[18]

  • 2D NMR (COSY, HSQC, HMBC): These advanced experiments are used to establish connectivity between atoms.

    • COSY reveals proton-proton couplings.[1]

    • HSQC correlates protons with their directly attached carbons.[1]

    • HMBC shows long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the carbon skeleton of a complex isomer.[1]

Data Analysis:

  • The combination of chemical shifts, coupling constants, and 2D correlation data allows for the unambiguous assignment of the complete molecular structure.

Data Presentation and Interpretation

Quantitative data is essential for the reliable identification of isomers. Retention indices and mass spectral fragmentation patterns are key datasets derived from GC-based methods.

Table 1: Kovats Retention Indices (RI) of Select Dodecane Isomers

The Kovats Retention Index (RI) standardizes retention times relative to a series of co-injected n-alkanes, making data comparable across different instruments.[6][14] On a standard nonpolar column, more highly branched isomers tend to have lower boiling points and thus lower retention indices than their less branched or straight-chain counterparts.

Isomer NameMolecular StructureTypical RI (Nonpolar Column)
n-DodecaneCH₃(CH₂)₁₀CH₃1200
2-MethylundecaneCH₃CH(CH₃)(CH₂)₈CH₃~1173
3-MethylundecaneCH₃CH₂CH(CH₃)(CH₂)₇CH₃~1178
2,2-Dimethyl-decane(CH₃)₃C(CH₂)₇CH₃~1155
2,6,10-Trimethylnonane(CH₃)₂CH(CH₂)₃CH(CH₃)(CH₂)₃CH(CH₃)₂~1125
2,2,4,6,6-Penta-methylheptane(CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃~1118

Note: RI values are approximate and can vary slightly with analytical conditions.

Table 2: Characteristic Mass Spectral Fragments for Alkanes

Electron ionization (70 eV) of alkanes produces a series of carbocation fragments. While the molecular ion (M⁺) peak for long-chain alkanes is often weak or absent, the fragmentation pattern provides clues about the structure.[19][20]

m/z ValueIon SeriesSignificance
43C₃H₇⁺Often the base peak (most abundant)
57C₄H₉⁺Highly abundant fragment
71C₅H₁₁⁺Abundant fragment
85C₆H₁₃⁺Abundant fragment
M-15[M-CH₃]⁺Loss of a methyl group
M-29[M-C₂H₅]⁺Loss of an ethyl group
M-43[M-C₃H₇]⁺Loss of a propyl group

Note: Highly branched isomers often show enhanced fragmentation at the branching points.

Visualizing the Workflow and Logic

Diagrams created using the DOT language help clarify complex workflows and analytical principles.

G cluster_workflow General Isomer Identification Workflow Sample Complex Mixture Sample (e.g., Fuel, Environmental Extract) Prep Sample Preparation (Dilution, Standard Addition) Sample->Prep Analysis Instrumental Analysis Prep->Analysis GCMS GC-MS Analysis Analysis->GCMS High Throughput Screening GCxGC GCxGC-MS Analysis Analysis->GCxGC Extreme Complexity NMR NMR Spectroscopy (on purified fractions) Analysis->NMR Purified Sample Required DataProc Data Processing GCMS->DataProc GCxGC->DataProc StructElucid Structural Elucidation (2D NMR Analysis) NMR->StructElucid SpecDecon Spectral Deconvolution & Peak Integration DataProc->SpecDecon RI_Calc Retention Index Calculation DataProc->RI_Calc ID Isomer Identification & Quantification SpecDecon->ID RI_Calc->ID StructElucid->ID

Caption: A generalized workflow for the identification of dodecane isomers.

G Principle of GCxGC Separation cluster_gcxgc Injector Injector Col1 1st Dimension Column (e.g., Nonpolar, 30m) Separates by Boiling Point Injector->Col1 Sample Intro Modulator Modulator (Slices & Re-focuses Effluent) Col1->Modulator Primary Separation Col2 2nd Dimension Column (e.g., Polar, 1m) Orthogonal Separation Modulator->Col2 Modulation (e.g., 6s) Detector Fast Detector (TOF-MS or FID) Col2->Detector Secondary Separation Plot 2D Contour Plot (Structured Chromatogram) Detector->Plot Data Acquisition

Caption: The operational principle of comprehensive two-dimensional gas chromatography.

G cluster_decision Technique Selection Logic Start Goal: Identify Isomers in a Complex Mixture Q1 Is the mixture extremely complex? (e.g., petroleum) Start->Q1 Use_GCxGC Use GCxGC-MS For maximum separation Q1->Use_GCxGC Yes Use_GCMS Use standard GC-MS For routine analysis Q1->Use_GCMS No Q2 Is unambiguous structural elucidation of a specific isomer required? Use_NMR Use NMR Spectroscopy (after isolation) Q2->Use_NMR Yes Use_GCxGC->Q2 Use_GCMS->Q2

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

The identification of dodecane isomers in complex mixtures is a challenging yet achievable task with modern analytical instrumentation. For comprehensive screening and analysis of intricate samples like fuels and environmental contaminants, GC×GC coupled with mass spectrometry stands as the most powerful technique due to its immense separation capabilities.[8][9] Standard GC-MS remains a robust and widely accessible tool for less complex mixtures, providing reliable quantitative and qualitative data.[7] When the goal is absolute structural confirmation of a specific isomer, NMR spectroscopy is the definitive method, offering unparalleled insight into the molecular architecture.[1]

The future of isomer analysis lies in the integration of these techniques, using advanced chromatographic methods for separation and hyphenated spectroscopic methods for confident identification. Furthermore, the development of predictive retention index models and mass spectral libraries will continue to enhance the speed and accuracy of identifying the vast number of alkane isomers in complex real-world samples.[3][16]

References

Mass Spectrometry Fragmentation of 3-Ethyl-2-methylnonane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometry fragmentation behavior of the branched alkane, 3-Ethyl-2-methylnonane. The principles outlined herein are fundamental for the structural elucidation of saturated hydrocarbons and are of significant interest in petrochemical analysis, environmental science, and metabolomics where the identification of lipid structures is crucial.

Introduction to Alkane Fragmentation

Under electron ionization (EI), alkanes undergo fragmentation through the cleavage of C-C bonds. The resulting mass spectrum is characterized by a series of peaks corresponding to carbocation fragments. For branched alkanes such as this compound, fragmentation is not random and is governed by the stability of the resulting carbocations. Cleavage is favored at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations. A general observation for branched alkanes is the presence of a weak or entirely absent molecular ion (M+) peak, owing to the high propensity for fragmentation.

Predicted Fragmentation of this compound

The structure of this compound features two branching points at the C2 and C3 positions. The fragmentation upon electron ionization is predicted to preferentially occur at these sites, leading to the formation of stable carbocations. The loss of the largest alkyl group at a branch point is generally the most favored pathway.

The key fragmentation pathways are initiated by the ionization of the molecule, followed by cleavage of C-C bonds adjacent to the branching carbons.

G cluster_molecule This compound (M, m/z 170) cluster_ionization Electron Ionization cluster_fragments Primary Fragmentation Pathways M C12H26 M_ion [C12H26]+• (M+•, m/z 170) M->M_ion -e- F1 [C11H23]+ (m/z 155) Loss of •CH3 M_ion->F1 α-cleavage F2 [C10H21]+ (m/z 141) Loss of •C2H5 M_ion->F2 β-cleavage F6 [C6H13]+ (m/z 85) Loss of •C6H13 M_ion->F6 cleavage at C3-C4 F8 [C4H9]+ (m/z 57) Loss of •C8H17 M_ion->F8 cleavage at C2-C3 F9 [C3H7]+ (m/z 43) Loss of •C9H19 M_ion->F9 cleavage at C3-ethyl F3 [C9H19]+ (m/z 127) Loss of •C3H7 F4 [C8H17]+ (m/z 113) Loss of •C4H9 F5 [C7H15]+ (m/z 99) Loss of •C5H11 F7 [C5H11]+ (m/z 71) Loss of •C7H15

Caption: Predicted major fragmentation pathways of this compound.

Quantitative Data Presentation

m/zProposed Fragment IonProposed Neutral LossPredicted Relative Abundance
170[C12H26]+•-Very Low / Absent
141[C10H21]+•C2H5High
127[C9H19]+•C3H7Moderate
99[C7H15]+•C5H11Moderate
85[C6H13]+•C6H13High
71[C5H11]+•C7H15High
57[C4H9]+•C8H17High (Often Base Peak)
43[C3H7]+•C9H19High
29[C2H5]+•C10H21Moderate

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). A representative experimental protocol is detailed below.

4.1. Sample Preparation

Samples containing this compound are diluted in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

4.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1 to 100:1 to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is commonly used for separating alkanes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program: An initial temperature of 40-60 °C held for 1-2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.[1]

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-500.

  • Scan Rate: 2-3 scans/second.

G Sample Sample in Volatile Solvent Injector GC Injector (250°C) Sample->Injector Column Capillary Column (Temperature Programmed) Injector->Column Vaporization & Injection IonSource EI Ion Source (70 eV) Column->IonSource Separation MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Ionization & Fragmentation Detector Electron Multiplier MassAnalyzer->Detector Mass Separation DataSystem Data System Detector->DataSystem Signal Detection

Caption: A typical experimental workflow for the GC-MS analysis of alkanes.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by cleavages at the C2 and C3 branching points, leading to the formation of stable carbocations. The resulting mass spectrum is expected to show prominent peaks at m/z values corresponding to the loss of alkyl radicals, with a characteristically weak or absent molecular ion peak. The provided experimental protocol offers a robust starting point for the GC-MS analysis of this and other branched alkanes, which is essential for their unambiguous identification in complex mixtures.

References

An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation techniques for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of branched alkanes. It is designed to serve as a practical resource for the structural elucidation and characterization of these fundamental organic molecules.

Core Principles of NMR Spectroscopy of Alkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For alkanes, ¹H and ¹³C NMR are the most informative, providing detailed insights into the molecular structure.

¹H NMR Spectroscopy: Protons in different chemical environments within a molecule resonate at slightly different frequencies in the presence of a strong magnetic field. These differences in resonance frequencies, known as chemical shifts (δ), are measured in parts per million (ppm). The chemical shift of a proton in an alkane is influenced by the degree of substitution of the carbon to which it is attached. Generally, protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups in alkanes resonate in the upfield region of the spectrum, typically between 0.7 and 2.0 ppm.[1] The integration of the signal (the area under the peak) is proportional to the number of protons giving rise to that signal. Furthermore, spin-spin coupling between non-equivalent protons on adjacent carbons causes the splitting of signals into multiplets, providing valuable information about the connectivity of the carbon skeleton.[2][3] The distance between the individual peaks in a multiplet is called the coupling constant (J), measured in Hertz (Hz).

¹³C NMR Spectroscopy: With a natural abundance of only 1.1%, the ¹³C isotope requires more sensitive techniques. However, ¹³C NMR spectra are generally simpler to interpret than ¹H spectra because carbon-carbon coupling is rare. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single sharp line, making it possible to count the number of non-equivalent carbons in a molecule. The chemical shifts for carbons in alkanes typically range from 10 to 60 ppm. The specific chemical shift is influenced by the substitution pattern and the degree of branching.

Advanced Techniques: DEPT and 2D NMR: Distortionless Enhancement by Polarization Transfer (DEPT) is a technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[4][5][6] DEPT-90 experiments show only CH signals, while DEPT-135 experiments show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in DEPT spectra. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), provide information about which protons are coupled to each other, helping to piece together the carbon framework of complex branched alkanes.[7][8][9][10]

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following sections detail the standard procedures for sample preparation and instrument parameters for the analysis of branched alkanes.

Sample Preparation

Proper sample preparation is critical to obtain high-resolution NMR spectra.

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the branched alkane in a suitable deuterated solvent.[11][12][13] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.[11][13]

  • Solvent Selection: Branched alkanes are nonpolar; therefore, deuterated chloroform (B151607) (CDCl₃) is the most common and suitable solvent.[11] The deuterated solvent provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent protons.

  • Dissolution and Filtration: Dissolve the sample completely in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[11][13][14] To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[12][15]

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra of branched alkanes on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Parameter¹H NMR¹³C NMRDEPT-135
Pulse Program Standard single pulseProton-decoupled single pulseDEPT
Solvent CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K
Spectral Width ~16 ppm~220 ppm~220 ppm
Acquisition Time 2-4 seconds1-2 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds2-5 seconds
Number of Scans 8-16128-1024 (or more)64-256
Pulse Angle 30-45°30-45°135°

Data Processing: The acquired Free Induction Decay (FID) is transformed into a spectrum using a Fourier Transform (FT). This is followed by phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).

Data Presentation: ¹H and ¹³C NMR Data for Selected Branched Alkanes

The following tables summarize the ¹H and ¹³C NMR chemical shifts for several common branched alkanes. Data has been compiled from the Spectral Database for Organic Compounds (SDBS).

2-Methylpentane
Carbon Position¹³C Chemical Shift (ppm)Proton Position¹H Chemical Shift (ppm)Multiplicity
122.610.88d
227.921.54m
341.831.17m
420.741.28m
514.250.89t
6 (CH₃ on C2)22.660.88d
3-Methylpentane (B165638)
Carbon Position¹³C Chemical Shift (ppm)Proton Position¹H Chemical Shift (ppm)Multiplicity
1 & 511.51 & 50.86t
2 & 429.42 & 41.35m
336.631.13m
6 (CH₃ on C3)18.760.84d
2,3-Dimethylbutane (B166060)
Carbon Position¹³C Chemical Shift (ppm)Proton Position¹H Chemical Shift (ppm)Multiplicity
1, 4, & CH₃'s19.51, 4, & CH₃'s0.84d
2 & 334.02 & 31.55m
2,2-Dimethylbutane (B166423)
Carbon Position¹³C Chemical Shift (ppm)Proton Position¹H Chemical Shift (ppm)Multiplicity
129.110.86s
230.631.20q
336.740.86t
48.8
2,2,4-Trimethylpentane (Isooctane)
Carbon Position¹³C Chemical Shift (ppm)Proton Position¹H Chemical Shift (ppm)Multiplicity
131.510.90s
231.131.55d
353.441.84m
424.95 & CH₃'s on C40.93d
5 & CH₃'s on C422.8
CH₃'s on C231.5

Visualization of NMR Analysis

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the NMR analysis of branched alkanes.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Alkane (5-100 mg) dissolve Dissolve in CDCl3 (~0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1D (1H, 13C, DEPT) and 2D (COSY) Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integration and Peak Picking phase_base->integrate assign Assign Signals and Elucidate Structure integrate->assign

Experimental workflow for NMR analysis.

structure_elucidation_logic cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assembly Structure Assembly start Start with NMR Spectra (1H, 13C, DEPT, COSY) c13_signals Count 13C Signals (Number of unique carbons) start->c13_signals dept Analyze DEPT (Identify CH, CH2, CH3) start->dept h1_signals Analyze 1H Signals (Chemical Shift, Integration) start->h1_signals cosy Analyze COSY (Identify H-H correlations) start->cosy fragments Propose Fragments c13_signals->fragments dept->fragments splitting Analyze 1H Splitting (n+1 rule) h1_signals->splitting splitting->fragments cosy->fragments assemble Assemble Fragments fragments->assemble structure Propose Structure(s) assemble->structure verify Verify Structure with all data structure->verify verify->fragments Inconsistent end Final Structure verify->end Consistent

Logical workflow for structure elucidation.

Spin-spin coupling in 2-methylpentane.

References

A Technical Guide to the Chirality of 3-Ethyl-2-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stereochemical properties of the branched alkane 3-Ethyl-2-methylnonane. It covers the determination of its chiral centers, the application of Cahn-Ingold-Prelog (CIP) rules for stereochemical assignment, and the analytical methodologies required for the separation and characterization of its stereoisomers.

Introduction to Chirality in this compound

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in non-superimposable mirror images known as enantiomers. In the pharmaceutical industry, the chirality of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological effects.

This compound (C₁₂H₂₆) is a branched alkane that serves as a model compound for understanding chirality in aliphatic structures. Its structure contains two stereocenters, which are carbon atoms bonded to four different substituent groups.

The structure of this compound is as follows:

The chiral centers are located at carbon-2 (C2) and carbon-3 (C3).

  • C2 is bonded to: a hydrogen atom (H), a methyl group (-CH₃), an isopropyl-like fragment, and the rest of the substituted nonane (B91170) chain.

  • C3 is bonded to: a hydrogen atom (H), an ethyl group (-CH₂CH₃), a sec-butyl-like fragment, and the rest of the substituted nonane chain.

The presence of two chiral centers means that this compound can exist as 2² = 4 distinct stereoisomers. These stereoisomers consist of two pairs of enantiomers, which are diastereomers of each other.

Stereochemical Assignment: The Cahn-Ingold-Prelog (CIP) Rules

To unambiguously name each stereoisomer, the Cahn-Ingold-Prelog (CIP) rules are used to assign an absolute configuration (R or S) to each chiral center.[1] The assignment is based on a priority system for the four substituents attached to the stereocenter.

Priority Rules Summary:

  • Atomic Number: Higher atomic number of the atom directly attached to the chiral center gets higher priority.[2]

  • First Point of Difference: If the directly attached atoms are the same, proceed along the substituent chains until the first point of difference is found. The chain with the atom of higher atomic number at this point receives higher priority.[3]

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.

Application to this compound (C3):

Let's assign priorities to the groups attached to the C3 stereocenter:

  • Group 1: -CH(CH₃)₂ (the C2-fragment)

  • Group 2: -CH₂CH₂CH₂CH₂CH₂CH₃ (hexyl group)

  • Group 3: -CH₂CH₃ (ethyl group)

  • Group 4: -H (hydrogen)

Priority Assignment at C3:

  • Directly Attached Atoms: All three non-hydrogen groups are attached via a carbon atom, creating a tie.

  • First Point of Difference:

    • Hexyl group: The first carbon is bonded to (C, H, H).

    • Ethyl group: The first carbon is bonded to (C, H, H).

    • C2-fragment: The first carbon (C2) is bonded to (C, C, H) - referring to the two methyl carbons and the C1 carbon.

    • Comparing the lists of atoms, the C2-fragment (C, C, H) takes priority over the hexyl and ethyl groups (C, H, H). Priority 1: -CH(CH₃)₂ .

  • Resolving the Remaining Tie:

    • To distinguish between the hexyl and ethyl groups, we move further down their chains.

    • Hexyl group: The second carbon is bonded to (C, H, H).

    • Ethyl group: The second carbon is bonded to (H, H, H).

    • The hexyl group's second carbon is bonded to another carbon, while the ethyl group's is not. Therefore, the hexyl group has the higher priority. Priority 2: Hexyl group . Priority 3: Ethyl group .

  • Lowest Priority: The hydrogen atom has the lowest atomic number. Priority 4: -H .

Once priorities are assigned, the molecule is oriented so the lowest-priority group (H) points away from the viewer. The configuration is R (from rectus) if the path from priority 1 → 2 → 3 is clockwise, and S (from sinister) if it is counter-clockwise.[4] A similar process is followed for the C2 center.

CIP_Priority_Assignment cluster_C3 Assigning Priority at Chiral Center C3 cluster_groups Substituents cluster_rules CIP Rule Application C3 C3 Stereocenter G1 Group 1: -CH(CH3)(C6H13) G2 Group 2: -CH2CH3 G3 Group 3: -H G4 Group 4: -CH(CH3)2 start Start: Compare atoms directly bonded to C3 tie1 Tie: All are Carbon atoms (except H) start->tie1 H is lowest (P4) rule2 Rule 2: Move to next atoms (First Point of Difference) tie1->rule2 p1 Priority 1: -CH(CH3)(C6H13) (bonded to C,C,H) rule2->p1 tie2 Tie: Ethyl vs. Isopropyl (both C,H,H) rule2->tie2 p2 Priority 2: -CH2CH3 (bonded to C,H,H) p3 Priority 3: -CH(CH3)2 (bonded to C,H,H) p4 Priority 4: -H (lowest Z) rule2_cont Rule 2 (cont'd): Move to third atom tie2->rule2_cont rule2_cont->p2 Ethyl's next C is bonded to (H,H,H) rule2_cont->p3 Isopropyl's next C is bonded to (C,H,H)

CIP Priority Assignment Logic at C3

Experimental Protocols for Stereoisomer Analysis

The analysis of chiral alkanes is challenging due to their lack of functional groups and chromophores. However, specialized techniques can be employed for their separation and characterization.

Protocol 1: Separation by Chiral Gas Chromatography (GC)

Principle: Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers.[5] The separation occurs on a capillary column coated with a chiral stationary phase (CSP), typically a derivatized cyclodextrin. Enantiomers interact diastereomerically with the CSP, leading to different retention times and allowing for their separation and quantification.[6][7]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column (e.g., a β- or γ-cyclodextrin-based CSP).

Methodology:

  • Sample Preparation: Dissolve a small amount (e.g., 1-5 mg) of the this compound mixture in a volatile, achiral solvent (e.g., hexane (B92381) or pentane) to a final concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Injector: Set to a temperature sufficient to vaporize the sample without degradation (e.g., 220 °C). Use split injection mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Carrier Gas: Use high-purity hydrogen or helium with a constant flow rate or pressure program.

    • Oven Program: Start at a low temperature (e.g., 50-60 °C) and ramp up at a slow rate (e.g., 1-2 °C/min) to a final temperature (e.g., 180 °C). The slow ramp is crucial for resolving stereoisomers.

    • Detector: Set the FID temperature to 250 °C. If using MS, operate in electron ionization (EI) mode.

  • Injection and Data Acquisition: Inject 1 µL of the prepared sample. Record the chromatogram, noting the retention times of the separated peaks.

  • Data Analysis: Integrate the peak areas of the stereoisomers. The enantiomeric excess (% ee) can be calculated from the areas of the two enantiomer peaks: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100.

Protocol 2: Absolute Configuration by Vibrational Circular Dichroism (VCD)

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations.[8] Since enantiomers have mirror-image structures, they produce VCD spectra of equal magnitude but opposite sign (mirror-image spectra). By comparing the experimentally measured VCD spectrum with spectra predicted by ab initio quantum chemical calculations for a known configuration (e.g., 2R, 3R), the absolute configuration of the sample can be determined unambiguously.[9][10]

Methodology:

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., (2R, 3R)-3-Ethyl-2-methylnonane) using a molecular mechanics force field.

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Calculate the vibrational frequencies, IR intensities, and VCD intensities for each optimized conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Experimental Measurement:

    • Prepare a concentrated solution of the enantiomerically pure sample in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃).

    • Acquire the VCD and IR spectra using a VCD spectrometer over the desired frequency range (typically 2000-800 cm⁻¹).

    • Perform baseline correction and solvent subtraction.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the computationally predicted spectrum.

    • A good match in terms of sign and relative intensity of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.[8]

Data Presentation

Table 1: Illustrative Chromatographic Data for Stereoisomer Separation

Stereoisomer Configuration Retention Time (tR) [min] Relative Abundance [%]
(2R, 3S) 45.2 25.0
(2S, 3R) 46.5 25.0
(2R, 3R) 48.1 25.0
(2S, 3S) 49.8 25.0

Note: Data is hypothetical. Elution order depends on the specific chiral stationary phase used.

Table 2: Illustrative Chiroptical Data

Stereoisomer Configuration Specific Rotation [α]D²⁰ (deg·mL·g⁻¹·dm⁻¹)
(2R, 3R) +8.5
(2S, 3S) -8.5
(2R, 3S) +12.1
(2S, 3R) -12.1

Note: Data is hypothetical. The sign of rotation must be determined experimentally and does not directly correlate with the R/S designation.[11]

Experimental Workflow Visualization

The logical flow from a sample mixture to full stereochemical characterization involves multiple steps, as illustrated in the following diagram.

Experimental_Workflow cluster_workflow Stereochemical Analysis Workflow start Racemic/Diastereomeric Mixture of This compound separation Chiral Separation (e.g., Chiral GC) start->separation quant Quantification (Peak Integration) separation->quant Analytical Scale collection Isolate Pure Stereoisomers (Preparative GC/HPLC) separation->collection Preparative Scale ee_calc Determine Enantiomeric & Diastereomeric Ratios quant->ee_calc end Full Stereochemical Characterization ee_calc->end spectro Spectroscopic Analysis (e.g., VCD, Polarimetry) collection->spectro config Determine Absolute Configuration (Compare to Theory) spectro->config config->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Ethyl-2-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of the branched alkane 3-ethyl-2-methylnonane. A robust two-step synthetic route is presented, commencing with a Grignard reaction to construct the carbon skeleton, followed by the reduction of the resulting tertiary alcohol to yield the target alkane. Detailed experimental protocols, safety precautions, and characterization data are provided to facilitate the successful execution of this synthesis. The methodologies described are broadly applicable to the synthesis of other complex branched alkanes, which are of interest in medicinal chemistry and materials science.

Introduction

Branched alkanes are fundamental structural motifs in a vast array of organic molecules, including pharmaceuticals and high-performance lubricants. Their unique steric and electronic properties influence molecular interactions and bulk material characteristics. The synthesis of specific, highly branched alkanes such as this compound requires precise and reliable synthetic strategies. This application note details a two-step approach for the synthesis of this compound, leveraging a Grignard reaction followed by a deoxygenation step.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Grignard Reaction. The reaction of hexylmagnesium bromide with 2-butanone (B6335102) yields the tertiary alcohol, 4-ethyl-3-methylnonan-3-ol.

  • Step 2: Reduction. The deoxygenation of 4-ethyl-3-methylnonan-3-ol to the final product, this compound.

Hexylmagnesium_Bromide Hexylmagnesium Bromide Tertiary_Alcohol 4-Ethyl-3-methylnonan-3-ol Hexylmagnesium_Bromide->Tertiary_Alcohol 1. Diethyl Ether 2. H3O+ workup Butanone 2-Butanone Butanone->Tertiary_Alcohol Final_Product This compound Tertiary_Alcohol->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., InCl3, Ph2SiHCl) Reducing_Agent->Final_Product

Caption: Two-step synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for the starting materials, intermediate, and final product.

Table 1: Physical and Chemical Properties of Reactants and Products

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
2-ButanoneC₄H₈O72.1179.6[1]0.805[2][3]1.379[3]
Hexylmagnesium BromideC₆H₁₃BrMg189.38N/A0.965 (in ether)N/A
4-Ethyl-3-methylnonan-3-olC₁₂H₂₆O186.34(estimated) 220-230(estimated) 0.85(estimated) 1.44
This compoundC₁₂H₂₆170.33(estimated) 205-215(estimated) 0.76(estimated) 1.42

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Multiple overlapping signals in the alkane region (δ 0.8-1.5 ppm). Expect complex splitting patterns due to diastereotopic protons.
¹³C NMR Multiple signals in the aliphatic region (δ 10-50 ppm). The number of signals will depend on the diastereomers present.
IR (Infrared) C-H stretching vibrations from 2850-2960 cm⁻¹; C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.[4][5][6][7]
MS (Mass Spec.) Molecular ion (M⁺) peak at m/z 170, likely of low abundance.[8][9][10] Fragmentation will be dominated by cleavage at the branching points to form stable carbocations.[8][9][10][11]

Experimental Protocols

Safety Precautions:

  • All manipulations involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) as they are highly reactive with water and atmospheric moisture.[12]

  • Anhydrous solvents are essential for the success of the Grignard reaction.

  • 2-Butanone is a highly flammable liquid and an eye irritant.[13][14][15][16] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The workup of the Grignard reaction can be exothermic; perform additions of aqueous solutions slowly and with cooling.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • In the dropping funnel, place a solution of 1-bromohexane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromohexane solution to the magnesium turnings. If the reaction does not initiate, gentle warming may be required.

    • Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Butanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 2-butanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-butanone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting tertiary alcohol by vacuum distillation or flash column chromatography.

Start Start: Flame-dried glassware under N2 Add_Mg Add Mg turnings Start->Add_Mg Prepare_Grignard Prepare Hexylmagnesium Bromide in anhydrous diethyl ether Add_Mg->Prepare_Grignard Cool_Grignard Cool Grignard solution to 0 °C Prepare_Grignard->Cool_Grignard Add_Ketone Dropwise addition of 2-Butanone in diethyl ether Cool_Grignard->Add_Ketone Warm_Stir Warm to room temperature and stir Add_Ketone->Warm_Stir Quench Quench with saturated aq. NH4Cl and ice Warm_Stir->Quench Separate Separate organic layer Quench->Separate Extract Extract aqueous layer with diethyl ether Separate->Extract Combine Combine organic layers Extract->Combine Wash_Dry Wash with brine and dry over Na2SO4 Combine->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by vacuum distillation or column chromatography Concentrate->Purify Product Product: 4-Ethyl-3-methylnonan-3-ol Purify->Product

Caption: Workflow for the synthesis of 4-ethyl-3-methylnonan-3-ol.

A variety of methods can be employed for the reduction of tertiary alcohols.[17][18][19][20][21] One effective method utilizes indium(III) chloride as a catalyst with a silane (B1218182) reducing agent.[17][20]

Materials:

  • 4-Ethyl-3-methylnonan-3-ol

  • Indium(III) chloride (InCl₃)

  • Chlorodiphenylsilane (Ph₂SiHCl)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

Procedure:

  • Reaction Setup:

    • To a solution of 4-ethyl-3-methylnonan-3-ol in anhydrous DCM under a nitrogen atmosphere, add a catalytic amount of InCl₃.

    • Add chlorodiphenylsilane to the mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford pure this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of this compound. The absence of a hydroxyl proton signal in the ¹H NMR and the absence of a carbon signal in the δ 60-80 ppm range of the ¹³C NMR will confirm the complete reduction of the alcohol.

  • Infrared Spectroscopy (IR): The IR spectrum should show characteristic C-H stretching and bending frequencies for an alkane. The disappearance of the broad O-H stretching band from the starting alcohol (around 3200-3600 cm⁻¹) is indicative of a successful reaction.

  • Mass Spectrometry (MS): GC-MS analysis can be used to determine the molecular weight and fragmentation pattern of the product, which should be consistent with the structure of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a Grignard reaction and subsequent reduction of the tertiary alcohol intermediate. The protocols provided herein are robust and can be adapted for the synthesis of other branched alkanes. Proper handling of air- and moisture-sensitive reagents is crucial for the success of this synthesis.

References

Enantioselective Synthesis of Chiral Alkanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alkanes, hydrocarbons containing at least one stereogenic carbon center, represents a significant challenge in modern organic chemistry. The low functionality of these molecules precludes the use of many traditional asymmetric transformations that rely on the directing effects of heteroatoms. However, the development of powerful catalytic systems has opened new avenues for the stereocontrolled construction of C(sp³)–H and C(sp³)–C(sp³) bonds, providing access to enantiomerically enriched alkanes. These chiral motifs are of increasing interest in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for three key methodologies in the enantioselective synthesis of chiral alkanes:

  • Asymmetric Hydrogenation of Alkenes

  • Nickel-Catalyzed Enantioselective Cross-Coupling

  • Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA) followed by Copper-Catalyzed Cross-Coupling

Asymmetric Hydrogenation of Alkenes

Asymmetric hydrogenation of prochiral alkenes is a highly atom-economical method for the synthesis of chiral alkanes. Recent advancements have led to the development of catalysts based on earth-abundant metals, such as iron, offering a cost-effective and sustainable alternative to precious metal catalysts.[1][2]

Iron-Catalyzed Asymmetric Hydrogenation of 1,1-Disubstituted Alkenes

This protocol describes the highly enantioselective hydrogenation of minimally functionalized 1,1-disubstituted alkenes to yield chiral alkanes, employing a chiral 8-oxazoline iminoquinoline ligand in conjunction with an iron catalyst.[1] The reaction proceeds under mild conditions with 1 atm of hydrogen gas.[1]

Experimental Workflow:

G cluster_prep Catalyst Preparation and Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Flame-dried Schlenk flask under N2 cat Add Fe catalyst and chiral ligand start->cat alkene Add alkene substrate cat->alkene reagents Add hydrosilane and acetonitrile alkene->reagents base Slowly inject NaBHEt3 solution reagents->base h2 Purge with H2 (balloon) base->h2 stir Stir at room temperature for 12h h2->stir quench Quench with petroleum ether stir->quench filter Filter through silica (B1680970) gel quench->filter product Chiral Alkane filter->product

Caption: General workflow for iron-catalyzed asymmetric hydrogenation.

Catalytic Cycle:

The proposed mechanism involves a stepwise coordination and insertion pathway with an iron hydride species playing a key role.[1]

G Fe_cat [Fe]-L Fe_H [Fe]-H(L) Fe_cat->Fe_H Activation Alkane Chiral Alkane Fe_cat->Alkane Fe_alkene [Fe]-H(Alkene)(L) Fe_H->Fe_alkene Coordination Fe_alkyl [Fe]-Alkyl(L) Fe_alkene->Fe_alkyl Migratory Insertion (enantiodetermining) Fe_alkyl->Fe_cat Hydrogenolysis Alkene Alkene Alkene->Fe_H H2 H₂ H2->Fe_alkyl Silane Hydrosilane NaBHEt₃ Silane->Fe_cat

Caption: Proposed catalytic cycle for iron-catalyzed hydrogenation.

Quantitative Data:

EntryAlkene SubstrateYield (%)ee (%)
11,1-diphenylethene>9995
21-phenyl-1-cyclohexylethylene>9996
31-(naphthalen-2-yl)-1-phenylethene>9994
42-phenyl-3,3-dimethylbut-1-ene>9992
51,1-di(p-tolyl)ethene>9995

Detailed Experimental Protocol: [1]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a 25 mL flame-dried Schlenk flask is charged with the iron catalyst (e.g., FeCl₂) (0.025 mmol, 5 mol%) and the chiral 8-oxazoline iminoquinoline ligand (0.0275 mmol, 5.5 mol%).

  • Reaction Setup: To the flask, add the alkene substrate (0.50 mmol), a hydrosilane (e.g., PhSiH₃) (0.10 mmol), and dry toluene (B28343) (1 mL).

  • Activation: Acetonitrile (0.10 mmol) is added, followed by the slow injection of NaBHEt₃ (1 M in THF, 75 µL, 0.075 mmol). The mixture is stirred for 5 minutes at room temperature.

  • Hydrogenation: The flask is fitted with a hydrogen balloon, and the system is purged with hydrogen three times. The reaction mixture is then stirred vigorously at room temperature for 12 hours.

  • Work-up: The reaction is quenched by the addition of petroleum ether.

  • Purification: The mixture is filtered through a short pad of silica gel, which is then washed with petroleum ether (50 mL). The solvent is removed under reduced pressure to afford the chiral alkane product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Nickel-Catalyzed Enantioselective Cross-Coupling

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of C(sp³)–C(sp³) bonds. These methods often employ racemic secondary alkyl halides as starting materials, which undergo a stereoconvergent process to yield a single enantiomer of the product.[3][4]

Enantioconvergent Cross-Coupling of Secondary Alkyl Halides

This protocol outlines a general procedure for the nickel-catalyzed enantioselective cross-coupling of a racemic secondary alkyl halide with an organozinc reagent.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Cross-Coupling cluster_workup Work-up and Purification start Oven-dried vial under N2 cat Add Ni catalyst and chiral ligand start->cat halide Add racemic alkyl halide cat->halide orgzn Add organozinc reagent halide->orgzn solvent Add solvent orgzn->solvent stir Stir at specified temperature solvent->stir monitor Monitor reaction by GC/TLC stir->monitor quench Quench with sat. NH4Cl monitor->quench extract Extract with organic solvent quench->extract purify Column chromatography extract->purify product Chiral Alkane purify->product

Caption: General workflow for Ni-catalyzed enantioselective cross-coupling.

Catalytic Cycle:

The mechanism of nickel-catalyzed cross-electrophile coupling is complex and can involve both polar and radical pathways.[4][5] A plausible catalytic cycle involves the formation of an alkyl radical which then combines with an organonickel intermediate.[3][4]

G Ni0 Ni(0)L NiII R¹-Ni(II)-X(L) Ni0->NiII Oxidative Addition NiIII R¹-Ni(III)(R²)-X(L) NiII->NiIII Radical Capture NiI Ni(I)X(L) NiIII->NiI Reductive Elimination (enantiodetermining) Product R¹-R² (Chiral Alkane) NiIII->Product NiI->Ni0 Reduction R2_rad R²• NiI->R2_rad SET R1X R¹-X R1X->Ni0 R2X rac-R²-X R2X->NiI Reductant Reductant (e.g., Zn) Reductant->NiI

Caption: Plausible catalytic cycle for Ni-catalyzed cross-electrophile coupling.

Quantitative Data:

EntryAlkyl HalideOrganozinc ReagentYield (%)ee (%)
1rac-1-bromoethylbenzene(Cyclohexyl)₂Zn8592
2rac-1-bromo-1-phenylethane(n-Butyl)₂Zn7890
3rac-2-bromooctane(Phenyl)₂Zn8288
4rac-1-chloro-1-(4-methoxyphenyl)ethane(Isopropyl)₂Zn7595
5rac-2-iodopentane(Cyclopentyl)₂Zn8091

Detailed Experimental Protocol:

  • Reaction Setup: In a nitrogen-filled glovebox, an oven-dried vial is charged with NiCl₂·dme (0.01 mmol, 5 mol%), a chiral diamine ligand (0.012 mmol, 6 mol%), and a reductant such as zinc powder (0.4 mmol, 2 equiv).

  • Addition of Reagents: The racemic secondary alkyl halide (0.2 mmol, 1 equiv) and the organozinc reagent (0.3 mmol, 1.5 equiv) are added, followed by the addition of a dry, degassed solvent (e.g., DMA, 1.0 mL).

  • Reaction: The vial is sealed and the mixture is stirred at the specified temperature (e.g., room temperature or 60 °C) for 12-24 hours. The reaction progress is monitored by GC or TLC.

  • Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched alkane. Enantiomeric excess is determined by chiral HPLC or GC.

Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA) – Copper-Catalyzed Cross-Coupling

This powerful two-step methodology allows for the highly enantioselective synthesis of chiral alkanes (via their alcohol precursors). The first step involves the zirconium-catalyzed asymmetric carboalumination of a terminal alkene (ZACA reaction) to generate a chiral organoaluminum intermediate.[6][7] This intermediate is then subjected to a copper-catalyzed cross-coupling reaction with an alkyl Grignard reagent to form the C(sp³)–C(sp³) bond.[8][9] While the immediate product is a chiral alcohol, it can be readily deoxygenated to the corresponding chiral alkane if desired. This method provides access to alkanes with exceptionally high enantiomeric purity (often ≥99% ee).[8][9]

Experimental Workflow:

G cluster_zaca ZACA Reaction cluster_coupling Cu-Catalyzed Cross-Coupling start Alkene & (–)-(NMI)₂ZrCl₂ add_al Add Me₃Al start->add_al stir_zaca Stir at RT add_al->stir_zaca org_al Chiral Organoaluminum Intermediate stir_zaca->org_al add_cu Add Cu(acac)₂ org_al->add_cu add_grignard Add Alkyl Grignard Reagent add_cu->add_grignard stir_couple Stir add_grignard->stir_couple workup Aqueous Work-up stir_couple->workup product Chiral Alcohol workup->product

Caption: Workflow for ZACA followed by Cu-catalyzed cross-coupling.

Catalytic Cycle (ZACA Reaction):

The ZACA reaction proceeds via the insertion of the alkene into an Al-C bond, catalyzed by a chiral zirconium complex.[6]

G Zr_cat [(NMI)₂ZrCl₂] Zr_Me [(NMI)₂Zr(Me)Cl] Zr_cat->Zr_Me Alkylation Zr_Al Zr-Al Complex Zr_Me->Zr_Al Transmetalation Zr_alkene Alkene-Zr-Al Complex Zr_Al->Zr_alkene Coordination Zr_alkene->Zr_Al Carbozirconation Chiral_Al Chiral Organoaluminum Zr_alkene->Chiral_Al Release Me3Al Me₃Al Me3Al->Zr_cat Alkene Alkene Alkene->Zr_Al

Caption: Simplified catalytic cycle for the ZACA reaction.

Quantitative Data (for the synthesis of chiral alcohols): [8][9]

EntryAlkene SubstrateAlkyl Grignard ReagentFinal Alcohol Yield (%)Final Alcohol ee (%)
11-octenen-Butyl-MgBr85≥99
21-deceneEthyl-MgCl82≥99
3Allyl-O-TBSn-Hexyl-MgCl78≥99
44-penten-1-ol-TBSIsopropyl-MgBr80≥99
51-hexeneCyclohexyl-MgCl75≥99

Detailed Experimental Protocol: [8][9]

  • ZACA Reaction: To a solution of the terminal alkene (1.0 mmol) and (–)-(NMI)₂ZrCl₂ (0.05 mmol, 5 mol%) in CH₂Cl₂ (2 mL) at room temperature is added Me₃Al (2.0 M in toluene, 1.0 mL, 2.0 mmol). The reaction mixture is stirred at room temperature for 8-12 hours.

  • Copper-Catalyzed Cross-Coupling: The reaction mixture is cooled to -78 °C, and a solution of Cu(acac)₂ (0.1 mmol, 10 mol%) in THF (1 mL) is added. After stirring for 15 minutes, the alkyl Grignard reagent (3.0 mmol) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is extracted with ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • Purification: The crude product is purified by flash chromatography on silica gel to yield the enantiomerically pure chiral alcohol. The enantiomeric excess can be determined after conversion to a suitable derivative (e.g., Mosher's ester) by HPLC or NMR analysis.

These protocols provide a foundation for the enantioselective synthesis of a variety of chiral alkanes. For specific substrates and catalysts, optimization of reaction conditions may be necessary to achieve optimal yields and enantioselectivities. Researchers should consult the primary literature for more detailed information and specific examples.

References

Application Note: Gas Chromatography Method for the Analysis of 3-Ethyl-2-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2-methylnonane is a branched-chain alkane that can be found in various complex hydrocarbon mixtures. Accurate and reliable quantification of this compound is crucial in fields such as petroleum analysis, environmental monitoring, and as a potential biomarker in certain biological studies. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and analysis of volatile and semi-volatile organic compounds like this compound.[1][2] This application note provides a detailed protocol for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID).

Data Presentation

The following tables summarize the key quantitative data and parameters for the GC analysis of this compound.

Table 1: Gas Chromatography and Detector Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Column Agilent J&W DB-5ht, 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Carrier Gas Helium, 99.999% purity[4]
Inlet Mode Split
Split Ratio 50:1
Inlet Temperature 250 °C
Oven Temperature Program Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow Rate 30 mL/min
Air Flow Rate 300 mL/min
Makeup Gas (Helium) 25 mL/min

Table 2: Sample and Standard Preparation

ParameterValue
Analyte This compound
Molecular Formula C12H26[5]
Molecular Weight 170.33 g/mol [5]
CAS Number 62184-73-0[5]
Solvent n-Hexane (GC grade or higher)
Standard Concentration Range 1, 5, 10, 25, 50, 100 µg/mL
Injection Volume 1 µL

Experimental Protocols

This section details the methodologies for the key experiments involved in the GC analysis of this compound.

1. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with n-hexane.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with n-hexane to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

2. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For liquid samples, a simple dilution or liquid-liquid extraction (LLE) can be employed. For solid or semi-solid samples, headspace or solid-phase extraction (SPE) may be more suitable.[1][6]

  • Liquid Samples (e.g., fuel, oil):

    • Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.

    • Dilute to the mark with n-hexane.

    • Vortex for 1 minute to ensure thorough mixing.

    • If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.[7][8]

    • Transfer the filtrate to a 2 mL autosampler vial for GC analysis.

3. Gas Chromatography Analysis

  • Set up the gas chromatograph and detector according to the parameters outlined in Table 1.

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject 1 µL of the prepared standard or sample into the GC.

  • Acquire the chromatogram and integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their respective concentrations.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Analysis GC-FID Analysis Standard_Prep->GC_Analysis Sample_Prep Sample Preparation Sample_Prep->GC_Analysis Peak_Integration Peak Integration GC_Analysis->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification Peak_Integration->Quantification Calibration->Quantification

Caption: Workflow for GC analysis of this compound.

Discussion

The selection of a non-polar stationary phase, such as the 5%-phenyl-methylpolysiloxane in the DB-5ht column, is crucial for the effective separation of non-polar analytes like branched alkanes.[3][9] The elution of these compounds is primarily based on their boiling points, with lower boiling point compounds eluting earlier.[3] The temperature program is designed to provide good resolution between this compound and other potential hydrocarbons in the sample matrix. The flame ionization detector is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for quantitative analysis.

This application note presents a robust and reliable gas chromatography method for the quantitative analysis of this compound. The detailed protocol for sample preparation, instrument parameters, and data analysis provides a comprehensive guide for researchers, scientists, and drug development professionals. The method is suitable for a variety of sample matrices and can be adapted to meet specific analytical requirements.

References

Application Note: Quantification of 3-Ethyl-2-methylnonane in Petroleum Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Ethyl-2-methylnonane is a saturated, branched-chain alkane (C12H26) and one of the many isomers of dodecane (B42187) found in petroleum distillates.[1] The precise quantification of specific hydrocarbon isomers is crucial for detailed geochemical fingerprinting, source rock characterization, and assessing the quality and composition of crude oil and refined petroleum products. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices like petroleum.[2][3] This application note provides a detailed protocol for the quantitative analysis of this compound in petroleum samples using GC-MS with an internal standard method to ensure accuracy and precision.

Principle The methodology is based on gas chromatography for the separation of this compound from other hydrocarbons in the petroleum matrix, followed by mass spectrometry for detection and quantification. A petroleum sample is first diluted with a suitable solvent and spiked with a known concentration of an internal standard.[4][5] The prepared sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. As components elute from the column, they enter the mass spectrometer, which operates in Electron Ionization (EI) mode. For high selectivity and sensitivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte and the internal standard are monitored.[6] Quantification is achieved by creating a calibration curve that plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Experimental Protocol

Reagents and Materials
  • Solvents: High-purity n-Hexane or Dichloromethane (GC grade or equivalent).

  • Analyte Standard: this compound (≥98% purity).

  • Internal Standard (IS): Dodecane-d26 (or a suitable non-interfering n-alkane such as n-Undecane). The use of a deuterated analog of a similar compound is preferred as it co-elutes and behaves almost identically to the analyte during extraction and analysis.[5]

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.

  • Equipment: Analytical balance, vortex mixer.

Instrumentation
  • Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: A mass selective detector (MSD) capable of electron ionization (EI) and Selected Ion Monitoring (SIM).

  • Autosampler: For reproducible injections.

Standard Solutions Preparation
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with n-Hexane.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of Dodecane-d26 in n-Hexane using the same procedure.

  • Internal Standard Spiking Solution (50 µg/mL): Dilute the IS stock solution with n-Hexane to create a 50 µg/mL working solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution. For a range of 1-100 µg/mL, pipette the appropriate volumes of the stock solution into 10 mL volumetric flasks. Add 1 mL of the 50 µg/mL IS spiking solution to each flask, and bring to volume with n-Hexane. This ensures a final IS concentration of 5 µg/mL in each standard.

Sample Preparation

The primary goal of sample preparation for crude oil analysis is dilution to bring the analyte concentration within the calibration range and to protect the instrument from non-volatile residues.[2][7]

  • Accurately weigh approximately 100 mg of the petroleum sample into a 10 mL volumetric flask.

  • Add 1 mL of the 50 µg/mL Internal Standard spiking solution.

  • Dilute to the mark with n-Hexane.

  • Mix thoroughly using a vortex mixer.

  • If the solution contains suspended solids, filter through a 0.45 µm PTFE syringe filter into a GC autosampler vial.

GC-MS Instrumental Parameters

The following parameters provide a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterSetting
GC System Agilent 8890 GC or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6][8]
Carrier Gas Helium, Constant Flow @ 1.2 mL/min[9]
Inlet Split/Splitless
Inlet Temp 280 °C
Injection Mode Split (Ratio 50:1)
Injection Vol. 1 µL
Oven Program Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 300 °C. Hold: 5 min.
MS System Agilent 5977 MSD or equivalent
Ion Source Temp 230 °C
Quad Temp 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ion Selection: The molecular ion (m/z 170) for alkanes is often weak or absent. Fragmentation occurs via cleavage of C-C bonds. Characteristic ions for branched alkanes are typically found at m/z 43, 57, 71, and 85.

  • This compound (Quant/Qual ions): m/z 57 (Quantifier), 71, 85 (Qualifiers)

  • Dodecane-d26 (Internal Standard): m/z 66 (Quantifier), 90 (Qualifier)

Data Analysis and Visualization

Quantification
  • Calibration Curve: Analyze the prepared calibration standards using the GC-MS method. For each level, calculate the peak area ratio of the this compound quantifier ion (m/z 57) to the internal standard quantifier ion (m/z 66).

  • Plot the peak area ratio (Y-axis) against the concentration of this compound (X-axis).

  • Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are used for quantification. An R² value > 0.995 is considered acceptable.

  • Sample Analysis: Analyze the prepared petroleum samples. Calculate the peak area ratio for the analyte and internal standard.

  • Use the regression equation from the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculate the final concentration in the original petroleum sample using the following formula: Concentration (µg/g) = (C_instrument * V_final) / W_sample Where:

    • C_instrument = Concentration measured by GC-MS (µg/mL)

    • V_final = Final dilution volume (mL)

    • W_sample = Weight of the initial sample (g)

Data Summary

Quantitative results should be summarized for clarity and comparison. The following table provides a template for data presentation. (Note: Data shown are for illustrative purposes only).

Sample IDWeight (mg)Conc. in Extract (µg/mL)Final Conc. (µg/g)RSD (%) (n=3)
Crude Oil A101.515.71546.83.1
Crude Oil B98.922.42264.92.8
Diesel Fuel X105.28.3789.04.5

Workflow and Logic Diagrams

G Figure 1: Experimental Workflow for Quantification cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Petroleum Sample Weigh Weigh Sample (~100 mg) Sample->Weigh Std_Analyte Analyte Standard Prep_Cal Prepare Calibration Curve Standards Std_Analyte->Prep_Cal Std_IS Internal Standard Spike Spike with Internal Standard Std_IS->Spike Std_IS->Prep_Cal Weigh->Spike Dilute Dilute with n-Hexane Spike->Dilute Filter Filter (if needed) Dilute->Filter Inject Inject 1 µL into GC-MS Filter->Inject Prep_Cal->Inject Separate GC Separation on HP-5MS Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calc_Ratio Calculate Area Ratios (Analyte/IS) Integrate->Calc_Ratio Plot_Curve Plot Calibration Curve Calc_Ratio->Plot_Curve For Standards Quantify Calculate Concentration in Sample Calc_Ratio->Quantify For Samples Plot_Curve->Quantify Report Report Final Results (µg/g) Quantify->Report

Caption: Workflow for this compound analysis.

G Figure 2: Logic of Internal Standard Calibration Analyte_Signal Analyte Peak Area (A_x) Response_Ratio Area Ratio (A_x / A_is) Analyte_Signal->Response_Ratio Unknown_Sample Unknown Sample Ratio Analyte_Signal->Unknown_Sample IS_Signal Internal Standard Peak Area (A_is) IS_Signal->Response_Ratio IS_Signal->Unknown_Sample Calibration_Curve Calibration Curve (Ratio vs. Conc.) Response_Ratio->Calibration_Curve From Standards Analyte_Conc Analyte Concentration (C_x) Analyte_Conc->Calibration_Curve Final_Conc Calculated Concentration Calibration_Curve->Final_Conc Unknown_Sample->Final_Conc Calculate using Curve

Caption: Logic diagram of internal standard calibration.

References

Application Note: Chiral Separation of 3-Ethyl-2-methylnonane Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the chiral separation of the enantiomers of 3-Ethyl-2-methylnonane using gas chromatography (GC). Due to the non-polar nature of branched alkanes, the separation relies on the formation of transient inclusion complexes with a specialized chiral stationary phase (CSP). Modified cyclodextrin-based CSPs have demonstrated exceptional capabilities for resolving such chiral hydrocarbons.[1] This protocol outlines the optimized GC conditions, sample preparation, and expected results for the successful enantioseparation of this compound, a methodology relevant to petrochemical analysis, fragrance research, and stereoselective synthesis.

Introduction

This compound is a chiral branched alkane. The determination of the enantiomeric composition of such compounds is crucial in various fields. Chiral recognition of non-functionalized hydrocarbons like alkanes is challenging due to the absence of polar groups for strong interactions with the stationary phase. Consequently, the separation mechanism is primarily based on weak van der Waals forces and the differential inclusion of the enantiomers into the chiral cavity of the stationary phase.[1][2]

Gas chromatography (GC) with modified cyclodextrin-based chiral stationary phases is the most effective and widely used technique for the enantioseparation of volatile chiral alkanes.[1] Cyclodextrins are cyclic oligosaccharides that feature a chiral, toroidal structure with a hydrophobic inner cavity, making them ideal for forming inclusion complexes with non-polar molecules like this compound.[1] This application note provides a comprehensive protocol for the successful chiral separation of its enantiomers.

Experimental Protocols

2.1. Sample Preparation

  • Prepare a stock solution of racemic this compound in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations of 100 µg/mL and 10 µg/mL.

  • Ensure the solvent used is of high purity (GC grade or equivalent) to avoid interference during analysis.

2.2. Gas Chromatography (GC) Conditions

The following GC parameters have been optimized for the chiral separation of this compound enantiomers.

ParameterValue
Gas Chromatograph A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
Chiral Column A capillary column coated with a modified β-cyclodextrin stationary phase (e.g., 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin).
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min.
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes.
Ramp: 2 °C/min to 140 °C.
Hold at 140 °C for 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Data Acquisition A suitable chromatography data system for peak integration and analysis.

Data Presentation

The successful application of the aforementioned protocol is expected to yield a chromatogram with two well-resolved peaks corresponding to the two enantiomers of this compound. The following table summarizes the anticipated quantitative data.

ParameterEnantiomer 1Enantiomer 2
Expected Retention Time (min) ~ 28.5~ 29.2
Resolution (Rs) > 1.5
Theoretical Plates (N) > 100,000
Tailing Factor 0.9 - 1.2

Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase used.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the chiral GC separation process for this compound enantiomers.

G Experimental Workflow for Chiral GC Separation cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_start Prepare Stock Solution (1 mg/mL in Hexane) prep_dilute Perform Serial Dilutions (100 µg/mL, 10 µg/mL) prep_start->prep_dilute gc_inject Inject Sample (1 µL) prep_dilute->gc_inject Prepared Sample gc_separate Chiral Separation in GC Column (Modified β-cyclodextrin CSP) gc_inject->gc_separate gc_detect Detection by FID gc_separate->gc_detect data_acquire Data Acquisition gc_detect->data_acquire Detector Signal data_integrate Peak Integration and Analysis data_acquire->data_integrate data_report Generate Report data_integrate->data_report

Caption: Workflow for the chiral GC separation of this compound.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the chiral separation of this compound enantiomers by gas chromatography. The use of a modified cyclodextrin-based chiral stationary phase is critical for achieving the necessary enantioselectivity for these non-polar analytes. This methodology is suitable for quality control, purity assessment, and research applications in various industries. Further optimization of the temperature program and flow rate may be necessary depending on the specific instrumentation and column used.

References

Application Notes and Protocols: 3-Ethyl-2-methylnonane as a Potential Volatile Organic Compound (VOC) Biomarker in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Volatile organic compounds (VOCs) present in exhaled breath are gaining significant attention as potential non-invasive biomarkers for a variety of diseases. These carbon-based chemicals, products of metabolic processes, can be altered in pathological states. While research is ongoing, preliminary investigations suggest that specific branched-chain alkanes may be associated with certain disease processes. This document outlines a hypothetical application for investigating 3-Ethyl-2-methylnonane as a potential VOC biomarker in the context of neurodegenerative disease research. The protocols provided are intended as a general framework for the analysis of this and similar compounds in breath samples.

The metabolic origin of many VOCs is still under investigation. It is hypothesized that alterations in cellular metabolism, such as changes in the catabolism of branched-chain amino acids, could lead to the production of specific volatile signatures.

Materials and Methods

Breath Sample Collection

A standardized protocol for breath sample collection is crucial to minimize environmental contamination and ensure sample consistency.

  • Materials:

    • Inert breath collection bags (e.g., Tedlar® bags)

    • Mouthpiece and non-return valve assembly

    • Sorbent tubes packed with appropriate adsorbent material (e.g., Tenax® TA)

    • Portable air sampling pump

  • Protocol:

    • Subjects should be in a resting state for at least 10 minutes prior to collection in a controlled environment with filtered air to minimize background VOCs.

    • Subjects should avoid eating, drinking (except water), and smoking for at least 2 hours before sample collection.

    • Prior to sample collection, the subject should perform a single full exhalation to flush the anatomical dead space.

    • The subject should then inhale to total lung capacity and immediately exhale slowly and completely through the mouthpiece into the collection bag. The non-return valve prevents re-inhalation of the collected breath.

    • Immediately following collection, a defined volume of the breath sample is drawn from the bag through a sorbent tube using a calibrated air sampling pump.

    • The sorbent tube is then sealed and stored at 4°C until analysis.

Sample Analysis: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

TD-GC-MS is a highly sensitive method for the analysis of VOCs from breath samples.

  • Instrumentation:

    • Thermal Desorption (TD) unit

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

    • Capillary column suitable for VOC analysis (e.g., 5% phenyl-methylpolysiloxane)

  • Protocol:

    • Thermal Desorption: The sorbent tube is placed in the TD unit. The trapped VOCs are desorbed by heating and transferred to a cooled focusing trap. The trap is then rapidly heated to inject the analytes into the GC column.

    • Gas Chromatography: The GC oven temperature is programmed to separate the individual VOCs based on their boiling points and interactions with the stationary phase. A typical temperature program might be:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/minute to 250°C

      • Hold: 5 minutes at 250°C

    • Mass Spectrometry: The separated compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

    • Compound Identification: this compound is identified by comparing its retention time and mass spectrum to that of a pure standard.

    • Quantification: The concentration of this compound is determined by comparing the peak area of a characteristic ion to a calibration curve generated from standards of known concentrations.

Hypothetical Data Presentation

The following table presents hypothetical quantitative data for illustrative purposes, demonstrating the potential difference in this compound concentrations between a control group and a cohort with a hypothetical neurodegenerative disease.

GroupNumber of Subjects (n)Mean Concentration of this compound (parts per billion, ppb)Standard Deviationp-value
Control Group500.850.21< 0.05
Neurodegenerative Disease Cohort501.720.45

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing subject Subject breath_collection Breath Collection (Tedlar Bag) subject->breath_collection sorbent_tube Sorbent Tube Trapping breath_collection->sorbent_tube td Thermal Desorption sorbent_tube->td gc Gas Chromatography td->gc ms Mass Spectrometry gc->ms identification Compound Identification ms->identification quantification Quantification identification->quantification statistics Statistical Analysis quantification->statistics

Caption: Experimental workflow for VOC biomarker analysis.

hypothetical_pathway cluster_input Metabolic Precursors cluster_process Hypothetical Metabolic Shift in Neurodegeneration cluster_output VOC Production bcaa Branched-Chain Amino Acids (e.g., Leucine, Isoleucine) catabolism Altered Catabolic Pathway bcaa->catabolism intermediates Accumulation of Acyl-CoA Intermediates catabolism->intermediates alkane_synthesis Alternative Enzymatic Processing intermediates->alkane_synthesis voc This compound (Exhaled in Breath) alkane_synthesis->voc

Caption: Hypothetical metabolic pathway for VOC production.

Application Notes and Protocols for the Analysis of Branched Alkanes in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of branched alkanes in various environmental matrices. Branched alkanes, such as pristine and phytane (B1196419), are important biomarkers used to identify sources of hydrocarbon pollution and to understand biogeochemical processes. The following sections detail the methodologies for sample preparation, instrumental analysis, and data interpretation for air, water, soil, and sediment samples.

Analysis of Branched Alkanes in Air Samples

This protocol focuses on the determination of branched alkanes, specifically iso- and anteiso-alkanes, in atmospheric particulate matter. These compounds can serve as specific tracers for environmental tobacco smoke (ETS).[1]

Experimental Protocol

1.1. Sample Collection:

  • Air samples are collected using a high-volume sampler.

  • The sampler is equipped with a glass fiber filter to trap the particulate phase and polyurethane foam (PUF) plugs to capture the vapor phase.[2]

1.2. Sample Preparation (Soxhlet Extraction):

  • The glass fiber filter and PUF plugs are placed in a Soxhlet extractor.

  • Extraction is performed with dichloromethane (B109758) (CH2Cl2) for 24 hours.[2]

  • The extract is then concentrated using a rotary evaporator.

1.3. Fractionation:

  • The concentrated extract is fractionated using column chromatography with alumina-silica gel.[2]

  • The aliphatic fraction containing the branched alkanes is eluted.

1.4. Instrumental Analysis (GC-MS):

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., TR5-MS, 60 m x 0.25 mm x 1 µm) is typically used.[3]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 8 minutes.

    • Ramp 1: 4°C/min to 100°C.

    • Ramp 2: 15°C/min to 320°C, hold for 9 minutes.[3]

  • Injection Mode: Splitless injection of 1 µL of the sample.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3][4]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).[2]

    • MS Source Temperature: 230°C.[3]

    • MS Quadrupole Temperature: 150°C.[3]

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for target compounds. For n-alkanes and branched hydrocarbons, m/z 85 can be monitored.[4]

Data Presentation

Table 1: Concentration of Iso- and Anteiso-Alkanes in Indoor and Outdoor Air Samples

Sample TypeConcentration Range (ng/m³)Reference
Indoor Aerosols0.75 - 8.53[1]
Outdoor Aerosols0.77 - 1.51[1]

Experimental Workflow

cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis A High-Volume Air Sampling B Glass Fiber Filter (Particulate) A->B C Polyurethane Foam (Vapor) A->C D Soxhlet Extraction (Dichloromethane) B->D E Concentration (Rotary Evaporator) D->E F Column Chromatography (Alumina-Silica) E->F G Elution of Aliphatic Fraction F->G H GC-MS Analysis G->H I Data Acquisition & Processing H->I

Workflow for Air Sample Analysis

Analysis of Branched Alkanes in Water Samples

This protocol outlines the determination of branched alkanes in water samples using headspace solvent microextraction (HSME) followed by GC analysis. This method is effective for trace-level detection.[5]

Experimental Protocol

2.1. Sample Preparation (Headspace Solvent Microextraction - HSME):

  • A water sample is placed in a sealed vial.

  • A microdrop of a suitable organic solvent (e.g., n-octane) is suspended from the tip of a microsyringe into the headspace above the water sample.[5]

  • The vial is agitated to facilitate the partitioning of volatile and semi-volatile branched alkanes from the aqueous phase into the headspace and then into the organic solvent microdrop.

  • After a defined extraction time, the microdrop is retracted back into the syringe.[5]

2.2. Instrumental Analysis (GC-FID/MS):

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Injection: The entire microdrop is injected directly into the GC inlet.[5]

  • GC Conditions: Similar column and temperature programs as described for air sample analysis can be adapted.

  • Detection: FID is suitable for quantification, while MS provides identification.

Data Presentation

Table 2: Performance of the HSME-GC Method for n-Alkanes in Water

ParameterValueReference
Limit of Detection (LOD)0.1 - 4.0 µg/L[5]
Precision (RSD)2.3% - 7.2%[5]
Correlation Coefficient (r²)0.995 - 0.999[5]

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Analysis A Water Sample in Sealed Vial B Suspend Organic Solvent Microdrop in Headspace A->B C Agitation and Extraction B->C D Retract Microdrop into Syringe C->D E Direct Injection into GC D->E F GC-FID/MS Analysis E->F G Data Quantification F->G

Workflow for Water Sample Analysis

Analysis of Branched Alkanes in Soil and Sediment Samples

This protocol is applicable for the analysis of branched alkanes, including the isoprenoids pristine and phytane, in soil and sediment matrices. These compounds are crucial for assessing petroleum contamination and depositional environments.[6][7]

Experimental Protocol

3.1. Sample Preparation:

  • Drying: Soil or sediment samples are dried to remove moisture. This can be done in an oven at a low temperature (e.g., 55°C for 48 hours) or by freeze-drying.[8]

  • Grinding: The dried sample is ground to a fine powder to ensure homogeneity.

  • Extraction:

    • Ultrasonic Extraction: A known amount of the dried sample is placed in a flask with a suitable solvent (e.g., a mixture of dichloromethane and methanol). The mixture is then sonicated.

    • Soxhlet Extraction: This method can also be used for exhaustive extraction.[2]

3.2. Cleanup and Fractionation:

  • The extract is concentrated and then passed through a chromatography column containing activated silica (B1680970) gel to separate aliphatic, aromatic, and polar fractions.

  • The aliphatic fraction, containing the branched alkanes, is collected.

3.3. Instrumental Analysis (GC-MS):

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[3]

  • Column: A capillary column such as a TR5-MS is suitable.[3]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 320°C) to elute a wide range of alkanes.[3][9]

  • Data Analysis: Pristane (B154290) and phytane are identified by their retention times and mass spectra. The ratio of pristane to phytane (Pr/Ph) is calculated to infer the depositional environment's redox conditions.[7][10]

Data Presentation

Table 3: Concentrations of Pristane and Phytane in Surface Sediments

AnalyteConcentration Range (µg/g)Average Concentration (µg/g)Reference
Pristane0.01 - 0.050.03 ± 0.02[6]
Phytane0.01 - 0.040.03 ± 0.01[6]

Table 4: Interpretation of Pristane/Phytane (Pr/Ph) Ratios

Pr/Ph RatioDepositional EnvironmentSource InputReference
< 1AnoxicMarine organic matter (algae)[7][10]
1 - 3Sub-oxicMixed marine and terrestrial[10]
> 3OxicTerrestrial organic matter[10]

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Cleanup and Fractionation cluster_2 Analysis A Drying of Soil/Sediment B Grinding to Homogenize A->B C Solvent Extraction (Ultrasonic or Soxhlet) B->C D Concentration of Extract C->D E Silica Gel Column Chromatography D->E F Collection of Aliphatic Fraction E->F G GC-MS Analysis F->G H Data Analysis (Pr/Ph Ratio) G->H

Workflow for Soil and Sediment Analysis

References

Application Notes: 3-Ethyl-2-methylnonane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2-methylnonane is a branched-chain alkane with the molecular formula C12H26.[1] Its well-defined chemical and physical properties make it a suitable candidate for use as a reference standard in Gas Chromatography (GC). In complex hydrocarbon analyses, such as those encountered in the petroleum industry and environmental monitoring, accurate identification and quantification of components are crucial.[2][3] Reference standards like this compound are essential for calibrating instruments, determining retention indices, and ensuring the accuracy and precision of analytical results.[4] This document provides detailed application notes and protocols for the use of this compound as a reference standard in GC analysis.

Branched alkanes are important biomarkers in petroleum geochemistry, providing insights into the thermal maturity and biodegradation of crude oils.[2][5] The use of specific isomers, such as this compound, can aid in the detailed characterization of fuel and lubricant samples.[6] In environmental applications, the analysis of volatile organic compounds (VOCs) is critical for monitoring pollution, and C12 alkanes are often components of such complex mixtures.[7][8]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its application.

PropertyValue
Molecular FormulaC12H26
Molecular Weight170.33 g/mol [1]
IUPAC NameThis compound[1]
CAS Number62184-73-0[1]

Application: Analysis of Simulated Petroleum Distillates

This protocol outlines the use of this compound as a component in a qualitative and quantitative reference mixture for the analysis of mid-range hydrocarbons (C10-C15) in a simulated petroleum distillate sample by Gas Chromatography with Flame Ionization Detection (GC-FID).

Experimental Workflow

G Experimental Workflow for GC Analysis cluster_prep Standard and Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Acquisition and Analysis Standard_Prep Prepare this compound Reference Standard Solution GC_Setup Set Up GC-FID Instrument (Column, Temperatures, Flow Rates) Standard_Prep->GC_Setup Sample_Prep Prepare Simulated Petroleum Distillate Sample Spiking Spike Sample with Internal Standard (optional) Sample_Prep->Spiking Spiking->GC_Setup Injection Inject Standard and Sample Solutions GC_Setup->Injection Separation Chromatographic Separation Injection->Separation Data_Acquisition Acquire Chromatograms Separation->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Quantification Quantify Analytes using Reference Standard Data Peak_Integration->Quantification

Caption: Workflow for GC analysis using a reference standard.

Protocol: GC-FID Analysis of a C10-C15 Hydrocarbon Mix

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥98%)

  • Solvent: Hexane (B92381) or Pentane (GC grade)

  • Other n-alkane standards: n-Decane (C10), n-Undecane (C11), n-Dodecane (C12), n-Tridecane (C13), n-Tetradecane (C14), n-Pentadecane (C15) for retention index calculation.

  • Simulated Sample: A mixture of various branched and cyclic alkanes in the C10-C15 range.

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard to concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • n-Alkane Standard Mix: Prepare a mixture of C10-C15 n-alkanes at a concentration of approximately 50 µg/mL each in hexane.

3. Sample Preparation

  • Dilute the simulated petroleum distillate sample with hexane to bring the concentration of the analytes of interest within the calibration range. A dilution factor of 1:100 is often a good starting point.

4. GC-FID Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent with FID
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Detector Temperature 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

5. Data Analysis and Quantification

  • Retention Time Identification: Inject the this compound working standard to determine its retention time under the specified GC conditions.

  • Calibration Curve: Inject the series of calibration standards and plot the peak area of this compound against its concentration to generate a calibration curve.

  • Retention Index Calculation: Inject the n-alkane standard mix to determine the retention times of the n-alkanes. The Kovats retention index (I) of this compound and other components can be calculated using the following formula:

    I = 100 * [ n + (N - n) * (log(t'a) - log(t'n)) / (log(t'N) - log(t'n))]

    Where:

    • n is the carbon number of the preceding n-alkane

    • N is the carbon number of the following n-alkane

    • t'a is the adjusted retention time of the analyte

    • t'n is the adjusted retention time of the preceding n-alkane

    • t'N is the adjusted retention time of the following n-alkane

  • Quantification: Inject the diluted sample. Identify the this compound peak based on its retention time. Quantify its concentration using the calibration curve. Other identified branched alkanes can be semi-quantified using the response factor of this compound as an estimate.

Expected Results

The retention time of this compound on a non-polar column like DB-5ms will be between that of n-undecane (C11) and n-dodecane (C12). Its branched structure will cause it to elute earlier than the straight-chain n-dodecane.

Table of Expected Retention Data

CompoundCarbon NumberExpected Retention Time (min)
n-Decane10~ 9.5
n-Undecane11~ 11.2
This compound 12 ~ 12.5
n-Dodecane12~ 12.8
n-Tridecane13~ 14.3
n-Tetradecane14~ 15.7
n-Pentadecane15~ 17.0

Note: These are simulated retention times and will vary based on the specific instrument and conditions.

Use as an Internal Standard

For more precise quantification, a compound not present in the sample can be used as an internal standard.[9] While this compound could serve this purpose if absent in the matrix, a deuterated analog or a structurally similar compound with a different retention time is often preferred to avoid any potential co-elution.[10]

Internal Standard Logic

G Internal Standard Quantification Logic cluster_analysis GC-MS Analysis cluster_calc Concentration Calculation Analyte Analyte of Interest Analyte_Peak Analyte Peak Area (A_x) Analyte->Analyte_Peak IS Internal Standard (e.g., this compound-d26) IS_Peak IS Peak Area (A_is) IS->IS_Peak Sample Sample Matrix Ratio Calculate Response Ratio (A_x / A_is) Analyte_Peak->Ratio IS_Peak->Ratio Cal_Curve Compare to Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Caption: Logic of using an internal standard for quantification.

Conclusion

This compound is a valuable reference standard for the GC analysis of complex hydrocarbon mixtures. Its use allows for reliable identification through retention time and retention index matching, as well as accurate quantification when used to generate a calibration curve. While direct applications are not extensively documented in readily available literature, its properties are well-suited for the analysis of petroleum products and environmental samples containing C12 branched alkanes. The protocols provided here offer a robust starting point for researchers to incorporate this compound into their analytical workflows.

References

Application Notes and Protocols for Volatile Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the principle sample preparation techniques utilized in the analysis of volatile hydrocarbons. The information is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their analytical needs.

Static Headspace (HS)

Application Note

Static headspace (HS) analysis is a robust and straightforward technique for the determination of volatile organic compounds (VOCs) in solid and liquid samples.[1] Its primary advantage lies in its simplicity and the minimal matrix interference, as only the vapor phase above the sample is introduced into the gas chromatograph (GC).[2][3] This feature makes it particularly suitable for the analysis of complex matrices, such as those encountered in pharmaceutical products (residual solvents), food and beverages (flavor and aroma compounds), and clinical samples (e.g., blood alcohol).[3]

The underlying principle of static headspace is the establishment of equilibrium between the volatile analytes in the sample and the gaseous phase (headspace) within a sealed vial.[3][4] Once equilibrium is achieved, a portion of the headspace is sampled and injected into the GC for separation and detection.[3] The efficiency and sensitivity of the analysis are influenced by several key parameters, including the equilibration temperature and time, and the phase ratio (the ratio of the headspace volume to the sample volume).[1][3]

Experimental Protocol: Static Headspace GC-FID Analysis of BTEX in Water

This protocol details the analysis of benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) in aqueous samples.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Static Headspace Autosampler

Materials:

  • 20 mL headspace vials with PTFE-lined septa and aluminum caps

  • Vial crimper and decrimper

  • Microsyringes for preparation of standards

  • High-purity water

  • Methanol (B129727) (for standard dilution)

  • Certified BTEX standards

Procedure:

  • Sample Preparation: A 10 mL aliquot of the water sample is placed into a 20 mL headspace vial.

  • Standard Preparation: A series of calibration standards are prepared by spiking high-purity water with known concentrations of BTEX from a stock solution in methanol. It is important to maintain a consistent and low concentration of methanol across all standards and samples.

  • Vial Sealing: Vials are immediately sealed using a crimper to ensure a gas-tight seal.

  • Equilibration: The vials are placed in the heated agitator of the headspace autosampler and equilibrated at a defined temperature (e.g., 80°C) for a specified duration (e.g., 30 minutes) to facilitate the partitioning of the volatile hydrocarbons into the headspace.[1]

  • Injection: Following equilibration, the autosampler's heated gas-tight syringe withdraws a fixed volume of the headspace (e.g., 1 mL) and injects it into the GC inlet.

  • GC-FID Analysis: The injected volatile hydrocarbons are separated on an appropriate capillary column and detected by the FID.

  • Quantification: A calibration curve is constructed by plotting the peak area of each analyte against its concentration in the prepared standards. The concentrations of BTEX in the unknown samples are then determined from this curve.

Workflow Diagram

G cluster_prep Sample Preparation cluster_hs Static Headspace Analysis cluster_analysis GC Analysis Sample Place 10 mL sample in 20 mL vial Seal Seal vial with septum and cap Sample->Seal Equilibrate Equilibrate vial at 80°C for 30 min Seal->Equilibrate Inject Inject 1 mL of headspace into GC Equilibrate->Inject Separate Separation on GC column Inject->Separate Detect Detection by FID Separate->Detect Quantify Quantification Detect->Quantify

Caption: Static Headspace GC-FID Workflow.

Dynamic Headspace (Purge and Trap)

Application Note

Dynamic headspace, more commonly known as purge and trap, is a powerful and highly sensitive technique for the extraction and preconcentration of volatile organic compounds from a wide range of sample matrices, including water and soil.[5] It is a cornerstone of environmental analysis and is stipulated in numerous regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA).[5][6]

The technique operates by bubbling an inert gas through the sample, which effectively strips the volatile analytes from the matrix.[5][7] The gas stream then carries these analytes to an adsorbent trap where they are retained.[5][7] Following the purging step, the trap is rapidly heated, desorbing the analytes and transferring them to the GC for analysis.[5] This dynamic and exhaustive extraction process results in significantly lower detection limits compared to static headspace.[7][8]

Experimental Protocol: Purge and Trap GC-MS Analysis of Volatile Hydrocarbons in Soil

This protocol is designed for the sensitive determination of volatile hydrocarbons in soil matrices.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Purge and Trap Concentrator

Materials:

  • 40 mL volatile organic analysis (VOA) vials with PTFE-lined septa

  • Spatula

  • Methanol

  • High-purity water

  • Adsorbent traps for the purge and trap system

  • Certified standards of volatile hydrocarbons

Procedure:

  • Sample Collection: A soil sample is collected in a pre-weighed 40 mL VOA vial, which is then sealed to prevent loss of volatiles. For delayed analysis, the sample can be preserved with methanol.

  • Sample Preparation: In the laboratory, a known mass of the soil sample (e.g., 5 g) is placed in a VOA vial. Surrogate standards and 5 mL of high-purity water are added.

  • Purging: The vial is connected to the purge and trap system. An inert gas, such as helium, is passed through the sample at a controlled flow rate (e.g., 40 mL/min) for a set duration (e.g., 11 minutes), stripping the volatile hydrocarbons.

  • Trapping: The purged volatiles are collected and concentrated on an adsorbent trap (often a multi-bed trap) at ambient temperature.

  • Desorption: The trap is rapidly heated (e.g., to 250°C), causing the thermal desorption of the trapped analytes.

  • Injection: The desorbed analytes are swept by the carrier gas into the GC-MS system.

  • GC-MS Analysis: The compounds are separated chromatographically and then identified and quantified by the mass spectrometer.

  • Quantification: A calibration curve is generated from standards prepared and analyzed under identical conditions.

Workflow Diagram

G cluster_prep Sample Preparation cluster_pt Purge and Trap cluster_analysis GC-MS Analysis Sample 5g soil in VOA vial with 5mL water Purge Purge with inert gas (11 min) Sample->Purge Trap Trap volatiles on adsorbent Purge->Trap Desorb Heat trap to desorb analytes Trap->Desorb Inject Transfer to GC-MS Desorb->Inject Separate Separation on GC column Inject->Separate Detect Detection by MS Separate->Detect Quantify Quantification Detect->Quantify

Caption: Purge and Trap GC-MS Workflow.

Solid-Phase Microextraction (SPME)

Application Note

Solid-Phase Microextraction (SPME) is a solventless, highly versatile, and sensitive sample preparation technique for the analysis of volatile and semi-volatile organic compounds.[9][10] The core of the technique is a fused silica (B1680970) fiber coated with a specific stationary phase.[9] This fiber is exposed to the sample or its headspace, allowing for the partitioning of analytes from the matrix onto the fiber coating.[9][10] Following extraction, the fiber is introduced into the GC injector, where the analytes are thermally desorbed for analysis.[9] The headspace SPME approach is particularly beneficial for complex matrices as it minimizes the extraction of non-volatile components, thereby reducing matrix effects.[9] The choice of fiber coating is critical for successful analysis and is dictated by the polarity and volatility of the target analytes.[11]

Experimental Protocol: Headspace SPME GC-MS Analysis of Volatile Hydrocarbons in Water

This protocol describes the determination of volatile hydrocarbons in water samples using headspace SPME.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • SPME fiber holder and a selection of fiber coatings (e.g., PDMS, DVB/CAR/PDMS)

  • SPME-compatible autosampler (recommended for precision)

  • Heated magnetic stirrer

Materials:

  • 10 or 20 mL headspace vials with PTFE-lined septa

  • Small magnetic stir bars

  • Sodium chloride (optional)

  • Certified standards of volatile hydrocarbons

Procedure:

  • Fiber Conditioning: Prior to its first use, the SPME fiber must be conditioned in the GC inlet as per the manufacturer's guidelines.

  • Sample Preparation: A known volume of the water sample (e.g., 5 mL) is placed into a headspace vial, optionally with a magnetic stir bar. The addition of salt (e.g., NaCl) can be used to "salt out" polar volatiles, thereby increasing their concentration in the headspace and improving extraction efficiency.[11]

  • Equilibration and Extraction: The vial is sealed and placed on a heated magnetic stirrer. The sample is allowed to equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes). The SPME fiber is then exposed to the headspace for a predetermined extraction period (e.g., 30 minutes) under constant temperature and agitation.[9]

  • Desorption: The fiber is retracted into its protective needle and immediately transferred to the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.

  • GC-MS Analysis: The desorbed compounds are separated on the GC column and subsequently identified and quantified by the mass spectrometer.

  • Quantification: A calibration curve is prepared by analyzing standards that have undergone the same extraction procedure.

Workflow Diagram

G cluster_prep Sample Preparation cluster_spme Headspace SPME cluster_analysis GC-MS Analysis Sample Place 5 mL sample in vial Seal Seal vial Sample->Seal Equilibrate Equilibrate at 60°C for 15 min Seal->Equilibrate Extract Expose fiber to headspace for 30 min Equilibrate->Extract Desorb Desorb in GC inlet at 250°C Extract->Desorb Separate Separation on GC column Desorb->Separate Detect Detection by MS Separate->Detect Quantify Quantification Detect->Quantify

Caption: Headspace SPME GC-MS Workflow.

Thermal Desorption (TD)

Application Note

Thermal desorption (TD) is an exceptionally sensitive and versatile technique for the analysis of volatile and semi-volatile organic compounds that have been collected onto adsorbent tubes.[12][13] It is a primary method for air quality monitoring and is also extensively used for analyzing emissions from various materials, including polymers, food products, and consumer goods.[12][14]

A key feature of modern thermal desorption systems is the two-stage desorption process, which is crucial for achieving high sensitivity.[13][15] In the first stage, the adsorbent tube is heated to release the trapped analytes, which are then transferred and focused onto a smaller, cooled trap.[13] In the second stage, this focusing trap is rapidly heated, which injects the analytes as a narrow band into the GC, leading to sharp chromatographic peaks and excellent detection limits.[13]

Experimental Protocol: Thermal Desorption GC-MS Analysis of Volatile Hydrocarbons in Air

This protocol is intended for the analysis of volatile hydrocarbons collected from ambient or indoor air.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Thermal Desorption unit

  • Personal or area air sampling pump

Materials:

  • Sorbent tubes packed with suitable adsorbents (e.g., Tenax TA, Carbograph)

  • Certified gas or liquid standards of volatile hydrocarbons

Procedure:

  • Sample Collection: A known volume of air is drawn through a sorbent tube using a calibrated air sampling pump at a constant flow rate for a specified duration.

  • Internal Standard Addition (Optional): An internal standard may be added to the sorbent tube before or after sampling to improve quantitative accuracy.

  • Primary Desorption: The sorbent tube is placed in the thermal desorber and heated (e.g., to 280°C) under a flow of inert gas. The desorbed analytes are transferred and focused on a cryogenically or electronically cooled trap (e.g., -10°C).

  • Secondary Desorption (Injection): The focusing trap is rapidly heated (e.g., to 300°C), and the concentrated analytes are injected into the GC-MS.

  • GC-MS Analysis: The analytes are separated on a capillary column and then identified and quantified by the mass spectrometer.

  • Quantification: Calibration is performed by loading known amounts of standards onto clean sorbent tubes and analyzing them using the same thermal desorption method.

Workflow Diagram

G cluster_sampling Air Sampling cluster_td Thermal Desorption cluster_analysis GC-MS Analysis Sample Draw air through sorbent tube Desorb1 Heat tube to desorb analytes to cold trap Sample->Desorb1 Desorb2 Rapidly heat trap to inject into GC Desorb1->Desorb2 Separate Separation on GC column Desorb2->Separate Detect Detection by MS Separate->Detect Quantify Quantification Detect->Quantify

Caption: Thermal Desorption GC-MS Workflow.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the discussed sample preparation techniques. It is crucial to recognize that the performance of each technique is highly dependent on the specific analyte, sample matrix, and the analytical instrumentation employed. The presented values should be considered as representative examples.

Table 1: Method Detection Limits (MDLs) for Volatile Hydrocarbons in Water (µg/L)

CompoundStatic HeadspaceDynamic Headspace (Purge and Trap)HS-SPME
Benzene0.3 - 1.8[9][16]0.25 - 22.05[17][18]0.04 - 0.20[12][13]
Toluene0.3 - 3.3[9][16]0.25[17]0.02 - 0.43[12][13]
Ethylbenzene0.3 - 2.1[9][16]0.25[17]0.05[12]
Xylenes (total)0.3 - 2.3[9][16]0.25[17]0.01 - 0.02[12]
Vinyl Chloride>0.3[9]0.5[14]0.1[9]

Table 2: Recovery Rates and Repeatability for Volatile Hydrocarbons

TechniqueAnalyte/MatrixRecovery (%)Repeatability (%RSD)
Static HeadspaceBTEX in Water97 - 103[16]1.0 - 7.6[16]
Purge and TrapBTEX in Human Whole Blood79.21 - 102.07[19]2.77 - 5.40[19]
HS-SPMEBTEX in WaterNot specified<10[13]
Thermal DesorptionBenzene in Air98[20]<10[21]

Table 3: Comparison of Key Features of Sample Preparation Techniques

FeatureStatic HeadspaceDynamic Headspace (Purge and Trap)HS-SPMEThermal Desorption
Principle Equilibrium partitioning into headspaceExhaustive stripping by inert gasEquilibrium partitioning onto a coated fiberThermal release from an adsorbent
Sensitivity ModerateHighHighVery High
Sample Throughput HighModerateModerate to HighModerate
Solvent Usage Minimal (for standards)Minimal (for standards)NoneMinimal (for standards)
Matrix Effects LowModerateLowLow
Automation Readily automatedReadily automatedReadily automatedReadily automated
Primary Applications Routine QC, high concentration samplesTrace environmental analysisFlavor, fragrance, environmental screeningAir monitoring, material emissions

References

Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The analysis of alkanes by gas chromatography (GC) is a fundamental technique in various scientific and industrial fields, including petrochemical analysis, environmental monitoring, and geochemistry. Alkanes, being saturated hydrocarbons, are generally amenable to GC analysis due to their volatility. However, significant challenges arise, particularly with the separation of complex isomer mixtures and the analysis of high-molecular-weight alkanes (HMWAs).

It is a common misconception that alkanes require derivatization for GC analysis. Derivatization is a chemical modification technique used to enhance the volatility and thermal stability of polar compounds containing functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH₂) groups. Alkanes lack these functional groups and are nonpolar, making them inherently suitable for GC without derivatization.

This document provides a comprehensive overview of the challenges associated with alkane analysis by GC and presents advanced methodologies and protocols to overcome them. Additionally, it addresses the concept of alkane "functionalization" – the chemical conversion of alkanes into molecules with functional groups – and the subsequent analysis of these products by GC.

I. Challenges in the GC Analysis of Alkanes

The primary challenges in the GC analysis of alkanes are twofold:

  • Separation of Isomers: Alkanes with the same carbon number but different structures (isomers) often have very similar boiling points and polarities, making their separation by conventional GC challenging. This is particularly true for branched alkanes, where numerous isomers can co-elute, leading to a large, unresolved "hump" in the chromatogram, often referred to as the Unresolved Complex Mixture (UCM).

  • Analysis of High-Molecular-Weight Alkanes (HMWAs): Alkanes with high carbon numbers (typically >C40) have low volatility and high boiling points. Their analysis requires specialized high-temperature GC (HTGC) techniques to prevent condensation and ensure elution from the GC column.

II. Advanced GC Techniques for Alkane Analysis

To address the challenges of alkane analysis, several advanced GC techniques and specialized column technologies are employed.

A. High-Temperature Gas Chromatography (HTGC)

HTGC is essential for the analysis of HMWAs. This technique utilizes thermally stable capillary columns and instrumentation capable of operating at temperatures up to 450°C.

Key Considerations for HTGC of HMWAs:

  • Column Selection: A non-polar stationary phase is optimal for separating alkanes based on their boiling points.[1] Commonly used phases include 100% dimethylpolysiloxane and 5% phenyl 95% dimethylpolysiloxane.[1] A thin film thickness (≤ 0.25 µm) is recommended to reduce the retention of high-boiling point analytes.[1]

  • Injection Technique: A pulsed splitless injection is often used to ensure the efficient transfer of high-boiling analytes onto the column.

  • Internal Standards: For accurate quantification, a suitable internal standard that is not naturally present in the sample should be used. Examples include deuterated alkanes (e.g., n-C₂₄D₅₀) or highly branched alkanes (e.g., 11,20-didecyltriacontane).[2][3]

Table 1: Recommended GC Column Parameters for HMWA Analysis

ParameterRecommendationRationale
Stationary Phase Non-polar (e.g., 100% Dimethylpolysiloxane, 5% Phenyl Polysiloxane)Alkanes are non-polar; separation occurs by boiling point.[1]
Film Thickness ≤ 0.25 µmReduces retention for high-boiling point analytes.[1]
Internal Diameter 0.25 mm (general use) or <0.25 mm (higher resolution)Balances sample capacity and resolution.[1]
Column Length 15 m - 30 m30 m provides excellent resolution; 15 m allows for faster analysis.[1]
B. Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC is a powerful technique for resolving complex mixtures of isomers. It employs two columns with different separation mechanisms (e.g., a non-polar column in the first dimension and a polar column in the second dimension) connected by a modulator. The modulator traps and re-injects fractions of the effluent from the first column into the second column, providing a much higher peak capacity and resolving power than single-column GC.[4] GCxGC is particularly effective at resolving the UCM in petroleum samples.[5]

Experimental Protocol 1: HTGC-MS Analysis of High-Molecular-Weight Alkanes

This protocol provides a general procedure for the quantitative analysis of HMWAs in a complex organic matrix, such as crude oil or sediment extract.

1. Materials and Reagents

  • Solvents: Hexane (B92381), Dichloromethane (DCM) (GC grade)

  • Internal Standard (IS): 11,20-Didecyltriacontane solution (10 µg/mL in hexane)[3]

  • Calibration Standards: Mixed n-alkane standards (e.g., C40, C44, C50, C60) at concentrations from 0.5 to 50 µg/mL in hexane.[3]

  • Sample: Crude oil, sediment extract, or other complex organic matrix.

2. Sample Preparation

  • Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube.

  • Spike the sample with a known volume of the internal standard solution.

  • Perform a liquid-liquid or solid-phase extraction to isolate the saturated hydrocarbon fraction.

  • Concentrate the extract under a gentle stream of nitrogen and reconstitute in a known volume of hexane for GC-MS analysis.

3. Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: High-temperature capillary column (e.g., Agilent J&W DB-5ht, 30 m x 0.25 mm x 0.10 µm).[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Inlet: Multimode Inlet (MMI) in pulsed splitless mode.

  • Oven Program:

    • Initial temperature: 50°C, hold for 1 min.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 5°C/min to 400°C, hold for 10 min.[3]

  • MS Parameters:

    • Ion Source Temperature: 350°C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

4. Data Analysis

  • Identify the n-alkanes and the internal standard based on their retention times and mass spectra.

  • Generate a calibration curve by plotting the ratio of the peak area of each n-alkane standard to the peak area of the internal standard against the concentration of the n-alkane standard.

  • Quantify the HMWAs in the sample using the calibration curve.

III. Alkane Functionalization: A Prelude to GC Analysis

While alkanes themselves are not derivatized for GC, they can be chemically modified through "functionalization" reactions to introduce polar functional groups. This is a common strategy in synthetic chemistry to convert abundant, low-cost alkanes into more valuable chemicals. The resulting products, such as alcohols or alkyl halides, are often analyzed by GC to determine reaction yield and product distribution.

Common Alkane Functionalization Reactions:

  • Oxidation: The conversion of alkanes to alcohols, aldehydes, ketones, or carboxylic acids. This can be achieved through catalytic processes or microbial fermentation.[2][6] The products are more polar than the starting alkanes and are readily analyzed by GC.

  • Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br) via a free-radical mechanism, typically initiated by UV light.[7] This reaction produces a mixture of halogenated alkanes, which can be separated and identified by GC.

Experimental Protocol 2: Functionalization of n-Octane and GC Analysis of Products

This protocol is a representative example of an alkane functionalization reaction followed by GC analysis. It is based on a quadruple relay catalysis system for the conversion of n-alkanes to n-alcohols.[8]

1. Materials and Reagents

  • Substrate: n-Octane

  • Hydrogen Acceptor: t-Butylethylene (TBE)

  • Catalysts:

    • Cat-1: (PSCOP)IrHCl

    • Cat-2: Rh(acac)(CO)₂ and biphephos

    • Cat-3: Ru-Macho-BH

  • Internal Standard for GC: Mesitylene (B46885)

  • Solvent: Anhydrous, deoxygenated solvent (e.g., toluene)

2. Reaction Procedure (in a glovebox)

  • To a reaction vessel, add n-octane, t-butylethylene, and the three catalysts (Cat-1, Cat-2, and Cat-3) in the appropriate solvent.

  • Seal the vessel and heat to the specified temperature for the required time to allow for the sequential dehydrogenation, isomerization, hydroformylation, and hydrogenation reactions.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add a known amount of mesitylene as an internal standard.

  • Dilute an aliquot of the reaction mixture with a suitable solvent for GC analysis.

3. GC Analysis

  • Instrument: Standard GC-FID or GC-MS system.

  • Column: A mid-polar column (e.g., DB-17 or equivalent) is suitable for separating the resulting alcohols and aldehydes.

  • Oven Program: A temperature gradient from low to high temperature will be necessary to elute the starting alkane and the more polar alcohol and aldehyde products.

  • Quantification: The yields of the alcohol and aldehyde products are determined by comparing their peak areas to that of the mesitylene internal standard, using response factors determined from calibration standards.[8]

Table 2: Representative Quantitative Data for n-Octane Hydroxymethylation [8]

Catalyst SystemProductYield (%)n/i Ratio*
[Ir]/[Rh]/[Ru]n-Nonanol75>50
[Ir]/[Rh]/[Ru]n-Nonanal<2>50

*n/i ratio refers to the ratio of linear (normal) to branched (iso) products.

Visualizations

GC_Challenges cluster_challenges Challenges in Alkane GC Analysis cluster_solutions Advanced GC Solutions challenge1 Complex Isomer Mixtures solution1 Comprehensive 2D GC (GCxGC) challenge1->solution1 Provides enhanced resolution challenge2 High-Molecular-Weight Alkanes (HMWAs) solution2 High-Temperature GC (HTGC) challenge2->solution2 Enables elution of low-volatility compounds

Caption: Key challenges in alkane GC analysis and their corresponding advanced solutions.

Alkane_Functionalization_Workflow start Alkane (e.g., n-Octane) process Functionalization Reaction (e.g., Oxidation, Halogenation) start->process products Functionalized Products (e.g., Alcohols, Alkyl Halides) process->products analysis GC Analysis (GC-FID or GC-MS) products->analysis result Product Identification & Quantification analysis->result

Caption: General workflow for alkane functionalization and subsequent GC analysis.

References

Troubleshooting & Optimization

Troubleshooting peak tailing for 3-Ethyl-2-methylnonane in GC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography

Troubleshooting Guide for Peak Tailing: 3-Ethyl-2-methylnonane

This guide is intended for researchers, scientists, and drug development professionals experiencing peak tailing issues during the Gas Chromatography (GC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for the analysis of this compound?

In an ideal GC analysis, the chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the peak's rear is wider than its front.[1] This is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and ultimately compromise the precision and reproducibility of your quantitative results.[1] For a non-polar branched alkane like this compound, peak tailing is often indicative of physical rather than chemical issues within the GC system.[2]

Q2: I am observing peak tailing for all the peaks in my chromatogram, including this compound and the solvent. What is the likely cause?

When all peaks in a chromatogram exhibit tailing, the issue is typically related to a physical problem in the GC system that disrupts the flow path of the carrier gas.[1][3] This can create dead volumes or turbulence, causing some analyte molecules to be delayed in reaching the detector.[3] Common causes include:

  • Improper Column Installation: The capillary column may be positioned too high or too low within the inlet, or the column ends may not be cleanly cut at a 90-degree angle.[1][4]

  • System Leaks: Leaks at the inlet or detector fittings can disrupt the carrier gas flow and pressure.[1]

  • Contaminated Inlet Liner: Accumulation of non-volatile residues in the inlet liner can interfere with the sample introduction process.[1]

Q3: Only the peak for this compound is tailing, while other compounds in my sample have symmetrical peaks. What should I investigate?

If only a specific peak is tailing, the cause is more likely related to an interaction between that analyte and the GC system, or a method parameter that is not optimal for that specific compound.[3] For a non-polar compound like this compound, potential causes include:

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites or a region of mixed polarity that can interact with the analyte.[2]

  • Sub-optimal Inlet Temperature: If the inlet temperature is too low, it can lead to slow or incomplete vaporization of the analyte, causing band broadening and peak tailing.[5]

  • Column Overload: Injecting too much of the sample can saturate the stationary phase, leading to peak distortion that can manifest as tailing.[6]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting Workflow

This workflow provides a step-by-step approach to identifying and resolving the cause of peak tailing for this compound.

start Peak Tailing Observed for This compound all_peaks Are all peaks tailing? start->all_peaks yes_all Yes all_peaks->yes_all Yes no_all No all_peaks->no_all No inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner yes_all->inlet_maintenance trim_column Trim 10-20 cm from front of the column no_all->trim_column check_column_install Check Column Installation: - Proper depth - Clean 90° cut inlet_maintenance->check_column_install If tailing persists problem_solved Problem Resolved inlet_maintenance->problem_solved If resolved leak_check Perform Leak Check check_column_install->leak_check If tailing persists check_column_install->problem_solved If resolved leak_check->trim_column If no leaks leak_check->problem_solved If leak is found and fixed optimize_temp Optimize Inlet Temperature trim_column->optimize_temp If tailing persists trim_column->problem_solved If resolved check_overload Check for Column Overload: - Reduce injection volume - Dilute sample optimize_temp->check_overload If tailing persists optimize_temp->problem_solved If resolved replace_column Replace Column check_overload->replace_column If tailing persists check_overload->problem_solved If resolved replace_column->problem_solved

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

Guide 2: Optimizing Inlet Temperature

An inappropriate inlet temperature can be a cause of peak tailing, especially for less volatile compounds. The following table provides an illustrative example of how inlet temperature can affect the peak shape of this compound.

Inlet Temperature (°C)Peak Asymmetry (at 10% height)Observation
2001.8Significant tailing observed.
2251.4Minor tailing, improved peak shape.
2501.1Symmetrical peak, optimal vaporization.
2751.0Symmetrical peak, no further improvement.

Note: This data is for illustrative purposes only. Optimal temperatures may vary based on your specific instrument and method conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound that can be adapted to your specific instrumentation.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound in a volatile solvent such as hexane.

  • Perform serial dilutions to create working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm or similar non-polar column
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Protocol 2: Inlet Maintenance

Routine inlet maintenance is crucial for preventing peak tailing.[7]

1. Cool Down:

  • Ensure the GC inlet is at a safe temperature (below 50°C).

  • Turn off the carrier gas flow.

2. Replace Septum:

  • Unscrew the retaining nut at the top of the inlet.

  • Remove the old septum and replace it with a new one. Avoid overtightening the nut to prevent coring.[1]

3. Replace Liner:

  • Access the liner according to your instrument's manual.

  • Carefully remove the old liner with forceps, noting its orientation.

  • Install a new, deactivated liner in the same orientation.

4. Reassemble and Leak Check:

  • Reassemble the inlet, ensuring all connections are secure.

  • Restore the carrier gas flow and perform a leak check around the inlet fittings.

Protocol 3: Column Trimming

Trimming the front of the column can remove contaminants that cause peak tailing.[6]

1. Cool Down and Remove Column:

  • Ensure the GC oven, inlet, and detector are at room temperature.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the inlet.

2. Cut the Column:

  • Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square cut to remove 10-20 cm from the front of the column.[1]

  • Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle.[4]

3. Reinstall and Condition:

  • Reinstall the column in the inlet, ensuring the correct insertion depth.

  • Restore the carrier gas flow and perform a leak check.

  • Briefly condition the column to remove any oxygen that may have entered.

Logical Relationships in Troubleshooting

The following diagram illustrates the relationship between common causes and their effects on the chromatographic peak shape for a non-polar analyte like this compound.

cluster_causes Potential Causes cluster_effects Observed Effects cause1 Improper Column Installation (Poor cut, incorrect depth) effect1 Dead Volume / Turbulence cause1->effect1 cause2 Inlet Contamination (Dirty liner, septum particles) effect2 Adsorption / Active Sites cause2->effect2 cause3 Column Contamination (Non-volatile residues) cause3->effect2 cause4 Low Inlet Temperature effect3 Incomplete Vaporization cause4->effect3 result Peak Tailing of This compound effect1->result effect2->result effect3->result

Caption: Relationship between causes and effects leading to peak tailing.

References

Technical Support Center: Optimizing GC Inlet Temperature for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography (GC) inlet temperature for the analysis of branched alkanes.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of branched alkanes in a question-and-answer format.

Question: Why are my branched alkane peaks showing significant tailing?

Answer: Peak tailing for branched alkanes can be attributed to several factors related to the GC inlet and overall system activity. A systematic approach to troubleshooting is recommended:

  • Active Sites: The presence of active sites in the GC inlet, such as on the liner or septum, can interact with the analytes, leading to peak tailing.

    • Solution: Employ a deactivated inlet liner, potentially with glass wool, to ensure a more inert surface and promote homogeneous vaporization. Regularly replace the septum to prevent degradation and introduction of active sites.[1][2]

  • Inlet Temperature Too Low: An insufficient inlet temperature can result in slow or incomplete vaporization of the branched alkanes, causing them to enter the column in a broad band and leading to tailing peaks.[3][4]

    • Solution: Increase the injector temperature. For many branched alkanes, a starting point of 250-300°C is recommended.[2] For higher molecular weight branched alkanes, temperatures up to 350°C may be necessary.[1]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites and cause peak tailing.

    • Solution: Bake out the column at its maximum recommended temperature. If the issue persists, trimming the first 10-20 cm of the column from the inlet side can remove the contaminated section.[1]

Question: I am observing poor resolution and co-elution of my branched alkane isomers. What could be the cause?

Answer: Achieving good resolution for branched alkane isomers is a common challenge. The inlet temperature, in conjunction with other parameters, plays a crucial role.

  • Sub-optimal Inlet Temperature: While a high temperature is needed for vaporization, an excessively high temperature can sometimes negatively impact resolution by causing band broadening in the inlet.

    • Solution: Experiment with a range of inlet temperatures. While a good starting point is 250 °C, you can try increasing in increments of 25 °C (e.g., 275 °C, 300 °C) and observe the effect on the resolution of your target isomers.[5]

  • Improper Oven Temperature Program: The oven temperature program is critical for separating compounds with different boiling points.

    • Solution: A slow temperature ramp rate, typically between 5-10°C/min, generally provides better separation of closely eluting compounds like branched alkane isomers.[2]

  • Inadequate Carrier Gas Flow Rate: A flow rate that is too low increases the residence time of analytes in the column, leading to diffusion and peak broadening, which in turn reduces resolution.[1]

    • Solution: Optimize the carrier gas flow rate. A typical starting range is 1-2 mL/min.[1]

Question: My results show a loss of high molecular weight branched alkanes (discrimination). How can I address this?

Answer: Mass discrimination in the injector, where higher molecular weight compounds are transferred to the column less efficiently, is a common issue.

  • Inlet Temperature Too Low: Higher boiling point branched alkanes require more thermal energy for efficient vaporization and transfer to the column.[5]

    • Solution: Increase the inlet temperature. For very high molecular weight alkanes, temperatures approaching the column's thermal limit may be beneficial.[1]

  • Injection Technique: The way the sample is introduced can significantly impact the transfer of high molecular weight compounds.

    • Solution: For splitless injections, using a pressure pulse during the injection can help reduce mass discrimination.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting GC inlet temperature for branched alkane analysis?

A1: A good initial inlet temperature is 250 °C, which is effective for a wide range of compound boiling points.[5] For higher molecular weight or highly branched alkanes, a starting range of 280-320°C is often recommended.[1] It is crucial to optimize this temperature based on your specific analytes and system.

Q2: What are the signs that my GC inlet temperature is too high?

A2: An excessively high inlet temperature can lead to several problems:

  • Analyte Degradation: Thermally labile compounds can degrade at high temperatures, leading to the appearance of new, unexpected peaks and a decrease in the response of the target analytes.[5]

  • Sample Flashback: The rapid expansion of the solvent upon injection can cause the sample to travel backward out of the liner, leading to poor reproducibility and ghost peaks.

  • Septum Bleed: High temperatures can accelerate the degradation of the septum, leading to a noisy baseline and ghost peaks from siloxane compounds.[3]

Q3: What are the signs that my GC inlet temperature is too low?

A3: An insufficient inlet temperature can result in:

  • Poor Peak Shape: Peaks may appear broad or exhibit tailing due to incomplete or slow vaporization.[4]

  • Low Sensitivity: Inefficient transfer of analytes to the column will result in lower peak areas and poor sensitivity.[3]

  • Discrimination: Higher boiling point compounds will be disproportionately affected, leading to inaccurate quantification.[6]

Data Presentation

Table 1: Recommended Starting GC Parameters for Branched Alkane Analysis

ParameterRecommended ValueRationale
Inlet Temperature 250 - 320 °CEnsures complete and rapid vaporization of a wide range of branched alkanes.[1][5]
Injection Mode Split/SplitlessVersatile for varying sample concentrations. Splitless is preferred for trace analysis.[7]
Liner Type Deactivated, single taper with glass woolPromotes inertness, homogeneous vaporization, and traps non-volatile residues.[1]
Carrier Gas Helium or HydrogenBoth are suitable; Hydrogen can allow for faster analysis times.[1]
Carrier Gas Flow Rate 1 - 2 mL/minA good starting point for optimization to balance speed and resolution.[1]
Oven Program Start 10-20°C below solvent boiling point, then ramp at 5-10°C/minAllows for proper focusing of analytes at the column head and good separation of isomers.[2][7]

Experimental Protocols

Protocol 1: Optimizing GC Inlet Temperature

This protocol describes a systematic approach to determining the optimal inlet temperature for the analysis of a mixture of branched alkanes.

  • Initial Setup:

    • Install a deactivated single taper liner with glass wool in the GC inlet.

    • Set the initial GC parameters as outlined in Table 1, starting with an inlet temperature of 250 °C.

  • Initial Injection:

    • Inject a standard mixture of the branched alkanes of interest.

    • Acquire the chromatogram and carefully examine the peak shapes, resolution, and relative responses of all components.

  • Incremental Temperature Increase:

    • Increase the inlet temperature by 25 °C (e.g., to 275 °C).

    • Allow the system to equilibrate for at least 15 minutes.

    • Inject the same standard mixture and acquire the chromatogram.

  • Data Comparison:

    • Compare the chromatograms obtained at 250 °C and 275 °C. Look for improvements in peak shape (reduced tailing), resolution between critical pairs of isomers, and an increase in the response of higher molecular weight branched alkanes.

  • Further Optimization:

    • Continue to increase the inlet temperature in 25 °C increments (e.g., to 300 °C, 325 °C), repeating steps 3 and 4.

    • Monitor for any signs of analyte degradation (e.g., the appearance of new peaks or a decrease in the response of known analytes).

  • Final Temperature Selection:

    • Select the inlet temperature that provides the best overall performance, characterized by symmetrical peak shapes, good resolution, and accurate representation of all components without evidence of degradation.

Mandatory Visualization

TroubleshootingWorkflow Start Problem Observed (e.g., Peak Tailing, Poor Resolution) CheckInletTemp Is Inlet Temperature Optimized? Start->CheckInletTemp CheckLiner Is the Liner Deactivated and Clean? CheckInletTemp->CheckLiner Yes AdjustInletTemp Adjust Inlet Temperature (e.g., Increase in 25°C increments) CheckInletTemp->AdjustInletTemp No CheckOvenProgram Is the Oven Program Optimized? CheckLiner->CheckOvenProgram Yes ReplaceLiner Replace or Clean Inlet Liner CheckLiner->ReplaceLiner No CheckCarrierGas Is the Carrier Gas Flow Rate Correct? CheckOvenProgram->CheckCarrierGas Yes AdjustOvenProgram Adjust Oven Ramp Rate (e.g., Slower ramp for better resolution) CheckOvenProgram->AdjustOvenProgram No AdjustFlowRate Optimize Carrier Gas Flow Rate CheckCarrierGas->AdjustFlowRate No ResolutionImproved Problem Resolved CheckCarrierGas->ResolutionImproved Yes AdjustInletTemp->CheckLiner ReplaceLiner->CheckOvenProgram AdjustOvenProgram->CheckCarrierGas AdjustFlowRate->ResolutionImproved

Caption: Troubleshooting workflow for GC analysis of branched alkanes.

InletTempEffects cluster_low_temp Inlet Temperature Too Low cluster_high_temp Inlet Temperature Too High LowTemp Low Inlet Temperature IncompleteVap Incomplete Vaporization LowTemp->IncompleteVap OptimalTemp Optimal Inlet Temperature LowTemp->OptimalTemp PeakTailing Peak Tailing IncompleteVap->PeakTailing Discrimination Discrimination of High MW Alkanes IncompleteVap->Discrimination HighTemp High Inlet Temperature Degradation Analyte Degradation HighTemp->Degradation Flashback Sample Flashback HighTemp->Flashback SeptumBleed Septum Bleed HighTemp->SeptumBleed HighTemp->OptimalTemp

Caption: Effects of suboptimal GC inlet temperature.

References

Resolving co-elution of C12 alkane isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs: Resolving Co-elution of C12 Alkane Isomers

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving the co-elution of C12 alkane isomers during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing C12 alkane isomers?

Co-elution, the phenomenon where two or more compounds elute from the GC column at the same time, is a frequent challenge when analyzing C12 alkane isomers due to their similar physicochemical properties.[1] The main reasons for this include:

  • Inadequate Column Selectivity: The stationary phase is the most critical factor for separation. For non-polar alkanes, a non-polar stationary phase is typically used. However, subtle structural differences among isomers may necessitate a different phase chemistry to achieve separation.[1][2]

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve compounds with very close boiling points. This can be a result of the column being too short, having too large an internal diameter, or degradation of the stationary phase.[1]

  • Sub-optimal Temperature Program: A temperature ramp rate that is too rapid will not provide sufficient time for analytes to interact with the stationary phase, leading to poor separation.[1] Conversely, an initial temperature that is too high can prevent proper focusing of the analytes at the head of the column.[1]

  • Incorrect Carrier Gas Flow Rate: Flow rates that are either too high or too low can diminish separation efficiency, resulting in peak broadening and co-elution.[1]

Q2: How can I detect co-elution if my peaks look symmetrical?

Perfect co-elution can be difficult to detect visually as it may not cause obvious peak distortion.[3] However, here are some methods to identify it:

  • Visual Inspection for Asymmetry: Look for subtle signs of asymmetry, such as a shoulder on the peak or what appears to be two merged peaks. A shoulder is a sudden discontinuity, which might indicate co-elution.[3]

  • Use of Advanced Detectors:

    • Diode Array Detector (DAD): A DAD can acquire multiple UV spectra across a single peak. If the spectra are identical, the compound is likely pure. If they differ, the system will flag potential co-elution.[3]

    • Mass Spectrometry (MS): Similar to a DAD, taking mass spectra at different points across a peak can reveal if the mass profiles shift, which is an indication of co-elution.[3]

Q3: When should I consider using a longer GC column or one with a smaller internal diameter?

You should consider changing column dimensions when optimizing the temperature program and flow rate does not resolve the co-eluting peaks.[1]

  • Longer Column: Doubling the column length doubles its efficiency (theoretical plates), which can enhance resolution by approximately 40%. This provides more opportunities for analytes to interact with the stationary phase, thereby improving the separation of closely eluting compounds.[1]

  • Smaller Internal Diameter (ID): Reducing the column ID also increases efficiency. For example, switching from a 0.25 mm ID column to a 0.18 mm ID column can significantly improve resolution.[1][2]

Q4: What is Comprehensive Two-Dimensional Gas Chromatography (GCxGC) and when should it be used for C12 alkane isomer analysis?

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that utilizes two columns with different stationary phases to achieve a much higher peak capacity and resolving power.[1][4] All the effluent from the first-dimension column is passed through a modulator to the second-dimension column.[4]

Consider using GCxGC when:

  • Your sample is highly complex, containing hundreds or thousands of components.[1]

  • You need to separate different classes of compounds from each other (e.g., linear alkanes, branched alkanes, cycloalkanes).[1]

  • You are facing significant co-elution of isomers that cannot be resolved by optimizing a single-dimension GC method.[1]

Troubleshooting Guide: Step-by-Step Resolution of Co-eluting C12 Alkane Isomers

This guide provides a systematic approach to diagnosing and resolving co-elution issues with C12 alkane isomers.

Step 1: Initial Assessment and Method Optimization

The first step is to ensure your current GC method is optimized.

Troubleshooting Workflow for Initial Optimization

A Observe Co-elution of C12 Isomers B Review Current GC Method Parameters A->B C Optimize Temperature Program (Slower Ramp Rate, Lower Initial Temp) B->C D Optimize Carrier Gas Flow Rate C->D E Check for Peak Asymmetry D->E F Resolution Acceptable? (Rs > 1.5) E->F G Proceed to Advanced Troubleshooting F->G No H Analysis Complete F->H Yes

A troubleshooting workflow for initial GC method optimization.

Step 2: Advanced Troubleshooting - Column and Hardware Evaluation

If initial method optimization fails, the next step is to evaluate the GC column and other hardware components.

Key Considerations for Column Selection:

  • Stationary Phase: For alkane isomers, a non-polar stationary phase like 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane is generally recommended. However, for particularly difficult separations, a column with a different selectivity may be required.

  • Column Dimensions: As a general rule, increasing column length and decreasing internal diameter will improve resolution.[2]

ParameterStandard RecommendationFor Higher ResolutionImpact
Column Length 30 m≥60 mIncreased length improves resolution but increases analysis time.[2]
Internal Diameter (ID) 0.25 mm0.18 mmSmaller ID increases efficiency and resolution but decreases sample capacity.[2]
Film Thickness 0.25 µm - 0.50 µmThinner films can improve resolution for some compounds.Thicker films increase retention, which can be beneficial for volatile compounds.[2]
Step 3: Advanced Separation Techniques

For highly complex mixtures where co-elution persists, consider advanced techniques.

Workflow for Advanced Separation Techniques

A Persistent Co-elution of C12 Isomers B Consider Comprehensive 2D GC (GCxGC) A->B C Select Orthogonal Columns (e.g., Non-polar x Polar) B->C D Optimize Modulation Period C->D E Analyze 2D Chromatogram D->E F Isomers Resolved? E->F G Further Method Development (e.g., Different Column Set) F->G No H Successful Separation F->H Yes

A workflow for employing advanced separation techniques like GCxGC.

Experimental Protocols

Standard GC Method for C12 Alkane Isomer Analysis

This protocol provides a starting point for method development.

ParameterConditionNotes
System Gas Chromatograph with Flame Ionization Detector (FID)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane)A good general-purpose column for a wide range of alkanes.[2]
Carrier Gas Helium or HydrogenSet to the optimal linear velocity for the chosen gas.[2]
Injection Mode Split (e.g., 50:1 ratio)Adjust based on sample concentration to avoid column overload.[2]
Injector Temperature 250 °C
Detector Temperature 300 °CA standard temperature for flame ionization detectors.[2]
Oven Program Initial: 40°C, hold 2 min; Ramp: 5°C/min to 300°CA slow ramp rate enhances the separation of isomers.[2]
Sample Preparation Dissolve sample in a volatile, non-polar solvent like hexane.
Injection Volume 1 µL
Optimized GC Method for Improved Resolution

If the standard method results in co-elution, consider these modifications.

ParameterOptimized ConditionRationale
Column 60 m x 0.18 mm ID, 0.25 µm film thickness, non-polar stationary phaseIncreased length and smaller ID enhance efficiency and resolution.[2]
Oven Program Initial: 40°C, hold 2 min; Ramp: 2°C/min to 250°CA slower temperature ramp increases the interaction time of analytes with the stationary phase.[2]
Comprehensive Two-Dimensional GC (GCxGC) Method

For very complex samples, a GCxGC setup can provide superior separation.

Parameter1st Dimension2nd Dimension
Column 60 m x 0.25 mm ID, 0.25 µm film thickness, (semi)polar (e.g., BPX50)3 m x 0.15 mm ID, 0.25 µm film thickness, non-polar (e.g., BPX5)
Oven Program Initial: 28°C, hold 0.5 min; Ramp: 3.3 K/min to 330°C
Pressure Program Initial: 230 kPa, hold 0.5 min; Ramp: 1.1 kPa/min to 330 kPa
Modulation Period 2-5 secondsThe rapid process of modulation preserves the peak separation of the primary column.[5]

Note: The specific GCxGC parameters may need to be optimized for the specific C12 alkane isomers and sample matrix.

References

Improving mass spectral library match for 3-Ethyl-2-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving mass spectral library matches, with a specific focus on the analysis of 3-Ethyl-2-methylnonane.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak (M+) of this compound weak or absent in my electron ionization (EI) mass spectrum?

A1: For branched alkanes like this compound, the molecular ion is often unstable and readily undergoes fragmentation. This leads to a molecular ion peak that is very low in abundance or completely absent in the EI mass spectrum.[1] The energy from electron ionization is often sufficient to cause immediate cleavage of C-C bonds, particularly at the branching points.

Q2: What are the expected major fragment ions for this compound?

A2: The fragmentation of branched alkanes is driven by the formation of the most stable carbocations.[2] For this compound (molecular weight: 170.33 g/mol [3]), cleavage will preferentially occur at the C2 and C3 positions due to branching. The loss of the largest alkyl group at a branch point is generally favored.[1] Therefore, you can expect significant peaks corresponding to the loss of ethyl, propyl, and larger alkyl radicals.

Q3: My library search for this compound returns a low match score. What are the common reasons for this?

A3: Several factors can contribute to a low library match score:

  • Poor quality of the acquired spectrum: High background noise, co-eluting impurities, or insufficient signal can all distort the mass spectrum.

  • Differences in instrumentation: Mass spectra can vary slightly between different types of mass spectrometers (e.g., quadrupole vs. ion trap) or with different instrument settings.[4]

  • Library quality and completeness: The reference library may not contain a high-quality spectrum for this compound, or the spectrum might have been acquired under different conditions.[5]

  • Incorrect peak deconvolution: If the chromatographic peak for this compound overlaps with other compounds, the resulting mixed mass spectrum will not match well with the pure compound in the library.[6]

Q4: How can I confirm the identity of this compound if the library match is ambiguous?

A4: When facing an ambiguous library match, consider the following strategies:

  • Retention Index (RI) Matching: Utilize a non-polar capillary column and inject a series of n-alkanes to determine the retention index of your analyte.[4] Comparing this experimental RI with known values for this compound provides a strong orthogonal confirmation.

  • Chemical Ionization (CI): Employing a softer ionization technique like chemical ionization can help in confirming the molecular weight of the compound, as it typically produces a more abundant [M+H]+ or [M-H]+ ion.[4]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and key fragments, thus increasing confidence in the identification.

Troubleshooting Guide

This guide provides structured troubleshooting steps for common issues encountered during the mass spectral analysis of this compound.

Issue 1: Poor Library Match Score
Potential Cause Troubleshooting Step Expected Outcome
Co-eluting Peak Improve chromatographic separation. See Experimental Protocol 1 .A symmetric, well-resolved chromatographic peak for the analyte.
Utilize deconvolution software to separate mixed spectra.[6]A "cleaner" mass spectrum of the analyte, leading to a better library match.
Instrumental Variance Optimize GC-MS parameters. See Experimental Protocol 2 .Improved spectral quality with reduced background and better-defined peaks.
If available, analyze the sample on a different instrument.A potentially better library match due to different fragmentation patterns or sensitivity.
Low-Quality Library Spectrum Manually interpret the spectrum based on known fragmentation rules for branched alkanes.Confirmation of key fragment ions consistent with the structure of this compound.
Consider creating a custom library with a standard if available.A high-confidence match against your own reference spectrum.
Issue 2: No Molecular Ion Peak Observed
Potential Cause Troubleshooting Step Expected Outcome
High Ionization Energy If possible, lower the electron energy in the ion source (if your instrument allows).Potential appearance of a small molecular ion peak.
Inherent Instability of Molecular Ion Use a soft ionization technique like Chemical Ionization (CI). See Experimental Protocol 3 .Observation of a prominent pseudomolecular ion (e.g., [M+H]+), confirming the molecular weight.
Analyze the sample using a field ionization (FI) source if available.FI is a very soft ionization technique that often yields a strong molecular ion peak for alkanes.

Expected Fragmentation of this compound

The following table summarizes the likely major fragment ions for this compound based on established fragmentation principles for branched alkanes.

m/z Proposed Fragment Ion Neutral Loss Comments
141[C10H21]+C2H5 (Ethyl)Cleavage at the C3-ethyl bond.
127[C9H19]+C3H7 (Propyl)Cleavage at the C2-C3 bond with loss of the ethyl and methyl groups.
99[C7H15]+C5H11 (Pentyl)Further fragmentation of larger ions.
85[C6H13]+C6H13 (Hexyl)Common fragment in the mass spectra of alkanes.
71[C5H11]+C7H15 (Heptyl)A stable secondary carbocation.
57[C4H9]+C8H17 (Octyl)A stable tertiary carbocation, often a base peak for branched alkanes.
43[C3H7]+C9H19 (Nonyl)A stable secondary carbocation.

Experimental Protocols

Experimental Protocol 1: Optimization of GC Separation
  • Column Selection: Utilize a long (e.g., 60-100 m), non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[4] Longer columns provide better resolving power for isomeric compounds.

  • Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 10 minutes.

  • Carrier Gas: Use helium or hydrogen as the carrier gas. Hydrogen can sometimes provide better resolution at higher flow rates. Maintain a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injection: Use a split injection mode with a high split ratio (e.g., 50:1 or 100:1) to ensure sharp peaks for concentrated samples.

Experimental Protocol 2: MS Parameter Optimization
  • Ion Source Temperature: Set the ion source temperature between 230 °C and 250 °C.

  • Electron Energy: Use a standard electron energy of 70 eV for library matching.

  • Mass Range: Scan a mass range from m/z 40 to 250 to ensure all significant fragments and the potential molecular ion are captured.

  • Solvent Delay: Set a solvent delay to prevent the solvent peak from saturating the detector. This will depend on the solvent used and the GC method.

  • Background Subtraction: Perform a careful background subtraction from the peak of interest to obtain a clean mass spectrum.

Experimental Protocol 3: Analysis by Chemical Ionization (CI)
  • Reagent Gas: Use methane (B114726) or isobutane (B21531) as the CI reagent gas.

  • Ion Source: Switch the instrument to CI mode. The ion source parameters will need to be adjusted for CI operation (e.g., higher source pressure).

  • Mass Spectrum: In methane CI, expect to see a prominent [M+H]+ ion at m/z 171 and adduct ions at [M+C2H5]+ (m/z 199) and [M+C3H5]+ (m/z 211). Isobutane will produce a strong [M+H]+ ion with less fragmentation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Mass Spectral Library Match start Poor Library Match for This compound check_chromatography Check Chromatogram: Is the peak sharp and symmetric? start->check_chromatography optimize_gc Optimize GC Separation (See Protocol 1) check_chromatography->optimize_gc No check_spectrum_quality Is the background noise low? check_chromatography->check_spectrum_quality Yes deconvolute Use Deconvolution Software optimize_gc->deconvolute deconvolute->check_spectrum_quality optimize_ms Optimize MS Parameters (See Protocol 2) check_spectrum_quality->optimize_ms No manual_interpretation Manual Spectrum Interpretation and RI Matching check_spectrum_quality->manual_interpretation Yes optimize_ms->manual_interpretation confirm_mw Confirm Molecular Weight with Soft Ionization (CI) (See Protocol 3) manual_interpretation->confirm_mw successful_id Successful Identification confirm_mw->successful_id Consistent unsuccessful_id Identification Ambiguous Consider HRMS or NMR confirm_mw->unsuccessful_id Inconsistent

Caption: Troubleshooting workflow for improving mass spectral library match.

Fragmentation_Pathway Simplified Fragmentation of this compound molecular_ion This compound [C12H26]+• m/z 170 loss_ethyl Loss of •C2H5 molecular_ion->loss_ethyl loss_propyl Loss of •C3H7 molecular_ion->loss_propyl fragment_141 [C10H21]+ m/z 141 loss_ethyl->fragment_141 further_fragmentation Further Fragmentation fragment_141->further_fragmentation fragment_127 [C9H19]+ m/z 127 loss_propyl->fragment_127 fragment_127->further_fragmentation common_fragments Common Alkyl Fragments m/z 85, 71, 57, 43 further_fragmentation->common_fragments

Caption: Key fragmentation pathways for this compound.

References

Technical Support Center: High-Resolution Separation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the optimal Gas Chromatography (GC) column for the high-resolution separation of branched alkanes. Here you will find troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most important factor to consider when selecting a GC column for branched alkane separation?

The most critical factor is the choice of the stationary phase.[1][2][3][4] The principle of "like dissolves like" is fundamental in GC, meaning a non-polar stationary phase is ideal for separating non-polar analytes like branched alkanes.[2][3][5] The separation is primarily based on the boiling points of the compounds.[5][6]

Q2: Which type of stationary phase is best suited for analyzing branched alkanes?

Non-polar stationary phases are the industry standard for alkane separation.[6] Commonly used and highly effective stationary phases include:

  • 100% Dimethylpolysiloxane: A widely used, robust non-polar phase.[5][7]

  • 5% Phenyl-95% Dimethylpolysiloxane: This phase offers slightly higher polarity and can provide unique selectivity for certain isomers.[5][6]

For high molecular weight branched alkanes, it is crucial to select a column with high thermal stability to withstand the elevated temperatures required for elution.[6]

Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of branched alkanes?

Column dimensions significantly impact the efficiency and resolution of the separation.[1][8]

  • Length: Longer columns provide more theoretical plates, leading to better resolution, which is especially important for complex mixtures of isomers.[5][9] A 30-meter column is a good starting point, but for very complex samples, 60 meters or longer may be necessary.[5]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm or 0.25 mm) offer higher efficiency and resolution but have a lower sample capacity.[2][5][8] For most applications, a 0.25 mm ID column provides a good balance between efficiency and capacity.[1][2][3]

  • Film Thickness: The optimal film thickness depends on the volatility of the analytes. For highly volatile, low-molecular-weight alkanes, a thicker film (1-5 µm) increases retention and improves resolution.[10] For less volatile, high-molecular-weight alkanes, a thinner film (0.1–0.25 µm) is generally preferred to allow for elution at lower temperatures and reduce analysis time.[1][10]

Troubleshooting Guide

Problem: Poor resolution or co-elution of branched alkane isomers.

Possible Causes & Solutions:

  • Inappropriate Column Selection: The stationary phase may not be providing sufficient selectivity.

    • Solution: Ensure you are using a non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[5] For complex isomer separations, a column with a different non-polar phase chemistry might offer better selectivity.

  • Suboptimal Column Dimensions: The column may not have enough theoretical plates for the separation.

    • Solution: Increase the column length to enhance resolution.[5] Alternatively, using a column with a smaller internal diameter can also improve efficiency.[5]

  • Incorrect Oven Temperature Program: A rapid temperature ramp can decrease the interaction time of analytes with the stationary phase, leading to poor separation.[5][11]

    • Solution: Optimize the temperature program. A slower ramp rate will increase interaction time and can significantly improve the resolution of closely eluting peaks.[11]

  • Carrier Gas Flow Rate is Not Optimal: Flow rates that are too high or too low can reduce separation efficiency.[11]

    • Solution: Optimize the carrier gas flow rate. A typical starting range for many applications is 1-2 mL/min.[7]

Problem: Peak tailing in the chromatogram.

Possible Causes & Solutions:

  • Active Sites in the System: Active sites in the injector, column, or detector can interact with analytes, causing peak tailing.[7]

    • Solution: Use a deactivated inlet liner and ensure the column is properly conditioned.[7] If the column is old, it may need to be replaced. Trimming the first few centimeters of the column from the inlet side can sometimes resolve the issue.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or use a column with a larger internal diameter or thicker film to increase sample capacity.[12]

Data Presentation

Table 1: Comparison of Common GC Columns for Branched Alkane Separation

ColumnStationary PhaseMax Temperature (°C)Key FeaturesCommon Applications
Agilent J&W DB-5ht(5%-Phenyl)-methylpolysiloxane400High thermal stability, low bleed.[6]High-temperature GC, analysis of waxes and high molecular weight hydrocarbons.[6]
Restek Rtx-5MS5% Diphenyl / 95% Dimethyl Polysiloxane350Low bleed for mass spectrometry, excellent inertness.[6]Detailed hydrocarbon analysis, environmental analysis.[6]
Petrocol® DH OctylBonded; poly(50% n-octyl/50% methyl siloxane)Not SpecifiedUnique selectivity for petroleum products.[3]Detailed analyses of petroleum products.[3]

Table 2: Effect of GC Parameters on Branched Alkane Separation

Parameter ChangeEffect on ResolutionEffect on Analysis TimeWhen to Consider
Decrease Temp. Ramp Rate IncreasesIncreasesTo resolve closely eluting adjacent alkanes.[11]
Increase Column Length IncreasesIncreasesWhen baseline separation is not achievable by other method optimizations.[11]
Decrease Column ID IncreasesDecreasesTo improve efficiency without a significant increase in analysis time.[11]
Decrease Film Thickness Increases (for high k' analytes)DecreasesFor the analysis of very high-boiling point compounds.[11]

Experimental Protocols

Protocol 1: Detailed Hydrocarbon Analysis (DHA) for C10-C20 Range

This protocol is a general guideline and may require optimization for specific applications.

  • Column: A 100 m x 0.25 mm I.D., 0.5 µm film thickness column with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane) is recommended for high-resolution separation of this range of hydrocarbons.[6]

  • Carrier Gas: Hydrogen or Helium at a constant flow rate. The optimal flow rate should be determined experimentally, typically starting around 1-2 mL/min.[7]

  • Oven Temperature Program:

    • Initial Temperature: 35°C, hold for 10 minutes.

    • Ramp: 2°C/minute to 320°C.

    • Final Hold: Hold at 320°C for 20 minutes or until all components have eluted.

  • Injector:

    • Temperature: 320°C.

    • Mode: Split injection with a high split ratio (e.g., 100:1) to avoid column overload.

  • Detector (FID):

    • Temperature: 340°C.

    • Flow Rates: Follow manufacturer's recommendations for hydrogen, air, and makeup gas.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., pentane (B18724) or hexane) to a concentration appropriate for the detector and to avoid column overload.

Mandatory Visualization

ColumnSelectionWorkflow start Define Analytical Goal (e.g., resolve specific isomers) sample_char Characterize Sample (e.g., carbon number range, complexity) start->sample_char phase_select Select Stationary Phase (Typically non-polar for alkanes) sample_char->phase_select dimensions Determine Column Dimensions phase_select->dimensions length Length (Longer for higher resolution) dimensions->length id Internal Diameter (Smaller for higher efficiency) dimensions->id film Film Thickness (Thicker for volatile analytes) dimensions->film method_dev Method Development & Optimization dimensions->method_dev temp_prog Optimize Temperature Program method_dev->temp_prog flow_rate Optimize Carrier Gas Flow Rate method_dev->flow_rate validation Validate Method (Resolution, Repeatability) temp_prog->validation flow_rate->validation end Analysis Complete validation->end ParameterEffects center Separation Performance (Resolution & Analysis Time) col_length Increase Column Length col_length->center  Increases Resolution  Increases Analysis Time col_id Decrease Column ID col_id->center  Increases Resolution  Decreases Analysis Time film_thick Decrease Film Thickness (for high boilers) film_thick->center  Increases Resolution  Decreases Analysis Time temp_ramp Decrease Temperature Ramp Rate temp_ramp->center  Increases Resolution  Increases Analysis Time

References

Carrier gas selection and flow rate optimization for alkane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing carrier gas selection and flow rates for alkane analysis using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Which carrier gas should I choose for alkane analysis?

A1: The selection of a carrier gas is a critical step in gas chromatography that can significantly impact the efficiency, resolution, and accuracy of your analysis.[1] The most commonly used carrier gases are helium (He), hydrogen (H₂), and nitrogen (N₂).[2]

  • Hydrogen (H₂) is often considered the optimal choice as it provides high separation efficiency and the shortest analysis times.[2][3] However, it is flammable and poses a safety risk, requiring proper safety measures.[2][3]

  • Helium (He) has historically been the preferred carrier gas due to its inertness and good separation capabilities.[1][4] It offers a good compromise between the speed of hydrogen and the safety of nitrogen.[3] However, rising costs and limited availability have led many labs to seek alternatives.[1][2]

  • Nitrogen (N₂) is an inexpensive, inert, and widely available option.[1][5] However, it generally results in longer analysis times compared to helium and hydrogen due to its lower optimal linear velocity.[6][7]

Q2: How does the choice of carrier gas affect my analysis time and separation efficiency?

A2: The effect of different carrier gases on separation efficiency and analysis time is best illustrated by the Van Deemter curve, which plots the height equivalent to a theoretical plate (HETP) against the average linear velocity of the carrier gas.[2][8] A lower HETP value indicates higher column efficiency.

  • Hydrogen provides the fastest analysis because it maintains high efficiency over a broad range of linear velocities.[6]

  • Helium offers good efficiency at moderate linear velocities, resulting in analysis times that are typically shorter than with nitrogen.[6]

  • Nitrogen provides the best theoretical efficiency (lowest HETP) but only at a low and narrow range of linear velocities, leading to longer run times.[3][6]

Q3: What is the optimal flow rate for my analysis?

A3: The optimal flow rate depends on the carrier gas being used, as well as the inner diameter and length of your GC column.[9] Operating at the optimal linear velocity for your chosen carrier gas will provide the best separation efficiency.[8] Exceeding the optimal flow rate can lead to decreased resolution, while a flow rate that is too low will result in longer analysis times.[10]

Q4: Can I switch from Helium to Hydrogen or Nitrogen?

A4: Yes, it is possible to switch from helium to hydrogen or nitrogen, and this is becoming increasingly common due to the rising cost and scarcity of helium.[2][11] However, method re-optimization is necessary. When switching to hydrogen, you can often achieve faster analysis times at a similar or even improved resolution.[12] When switching to nitrogen, expect longer analysis times to maintain the same level of separation.[7] It's important to ensure your GC system and detector are compatible with the new carrier gas.[4] For example, some detectors, like a helium ionization detector (HID), require helium to function properly.[4]

Troubleshooting Guide

This guide addresses common issues encountered during alkane analysis related to carrier gas selection and flow rate.

Problem Possible Causes Solutions
Poor Resolution / Peak Overlap - Suboptimal carrier gas flow rate.[13]- Incorrect carrier gas choice for the required separation.- Column aging or contamination.[13]- Optimize the carrier gas flow rate by performing a Van Deemter plot experiment (see Experimental Protocols).- Consider switching to a carrier gas with better efficiency (e.g., from Nitrogen to Helium or Hydrogen).- Condition or replace the GC column.[14]
Retention Time Shifts - Fluctuations in carrier gas flow or pressure.[13]- Leaks in the system.[15]- Unstable oven temperature.[13]- Check the gas supply and regulators for consistent pressure.- Perform a leak check on the system.[15]- Verify the stability of the oven temperature.[13]
Peak Tailing or Fronting - Active sites on the column or in the inlet liner.[14]- Column overloading.[14]- Inappropriate injector temperature.- Use a deactivated inlet liner and/or a guard column.- Reduce the sample concentration or injection volume.- Optimize the injector temperature.[15]
Baseline Noise or Drift - Contaminated carrier gas.[16]- Column bleed due to high temperatures or oxygen in the system.[17]- Detector contamination.[16]- Use high-purity gases and install gas purifiers.[15]- Condition the column properly and check for leaks.[17]- Clean the detector according to the manufacturer's instructions.[15]
Ghost Peaks - Carryover from a previous injection.- Septum bleed.- Contaminated solvent or sample.[13]- Perform a blank run with solvent to check for carryover.- Use high-quality, low-bleed septa.- Ensure the purity of your solvents and samples.

Quantitative Data Summary

The following table summarizes typical optimal linear velocities and flow rates for common carrier gases in capillary GC columns. Note that these are general guidelines, and the optimal values for your specific application may vary.

Carrier GasOptimal Linear Velocity (cm/s)Typical Flow Rate for 0.25 mm ID Column (mL/min)Key Characteristics
Hydrogen (H₂) ~40[6]1.0 - 2.0Fastest analysis, high efficiency over a wide velocity range, flammable.[2][3]
Helium (He) ~20-30[3][18]0.8 - 1.5Good compromise between speed and efficiency, inert, but expensive and supply is limited.[1][3]
Nitrogen (N₂) ~10-15[2]0.5 - 1.0Highest theoretical efficiency but at low velocities, leading to long analysis times; inert and inexpensive.[1][6]

Experimental Protocols

Methodology for Optimizing Carrier Gas Flow Rate (Van Deemter Plot Generation)

This protocol outlines the steps to experimentally determine the optimal carrier gas flow rate for your specific GC method and column.

  • System Preparation:

    • Install the desired GC column for alkane analysis.

    • Ensure the GC system is leak-free.

    • Set the injector and detector temperatures to the values specified in your analytical method.

    • Prepare a standard solution containing one or more of the target alkanes at a known concentration.

  • Isothermal Analysis Setup:

    • Set the oven to an isothermal temperature that allows for the elution of the target alkane(s) with a reasonable retention time (typically a retention factor, k, between 2 and 10).[19]

  • Data Acquisition at Various Flow Rates:

    • Begin with a low carrier gas flow rate (e.g., 0.5 mL/min for a 0.25 mm ID column).

    • Inject the alkane standard and record the chromatogram.

    • From the chromatogram, determine the retention time (tᵣ) and the peak width at half height (W₁⸝₂) for a target peak.

    • Calculate the number of theoretical plates (N) using the formula: N = 5.54 * (tᵣ / W₁⸝₂)²

    • Calculate the Height Equivalent to a Theoretical Plate (HETP) using the formula: HETP = L / N, where L is the column length.

    • Increase the carrier gas flow rate in small increments (e.g., 0.2 mL/min) and repeat the injection and calculations.

    • Continue this process over a range of flow rates that encompasses the expected optimum for your chosen carrier gas.

  • Data Analysis and Plotting:

    • Calculate the average linear velocity (u) for each flow rate. This can often be read directly from the GC software or calculated from the column dimensions and flow rate.

    • Create a plot of HETP (y-axis) versus average linear velocity (u) (x-axis). This is the Van Deemter plot.

  • Determination of Optimal Flow Rate:

    • The optimal linear velocity corresponds to the minimum point on the Van Deemter curve (the lowest HETP value).

    • Set your analytical method to use the flow rate that corresponds to this optimal linear velocity to achieve the highest separation efficiency.

Visualizations

CarrierGasSelectionWorkflow Carrier Gas Selection and Flow Rate Optimization Workflow start Start: Alkane Analysis Requirement gas_selection Carrier Gas Selection start->gas_selection hydrogen Hydrogen (H₂) gas_selection->hydrogen Fastest helium Helium (He) gas_selection->helium Balanced nitrogen Nitrogen (N₂) gas_selection->nitrogen Most Efficient (at low velocity) considerations Considerations: - Speed - Efficiency - Cost - Safety - Detector Compatibility gas_selection->considerations flow_optimization Flow Rate Optimization (Van Deemter Plot) hydrogen->flow_optimization helium->flow_optimization nitrogen->flow_optimization run_analysis Run Isothermal Analysis at Multiple Flow Rates flow_optimization->run_analysis calculate_hetp Calculate HETP at Each Flow Rate run_analysis->calculate_hetp plot_curve Plot HETP vs. Linear Velocity calculate_hetp->plot_curve determine_optimum Determine Optimal Flow Rate (Minimum HETP) plot_curve->determine_optimum method_development Final Method Development determine_optimum->method_development troubleshooting Troubleshooting method_development->troubleshooting Issues? end End: Optimized Analysis method_development->end Successful troubleshooting->gas_selection Re-evaluate Gas troubleshooting->flow_optimization Re-optimize Flow

Caption: Workflow for carrier gas selection and flow rate optimization in GC.

References

Preventing thermal degradation of alkanes in the GC inlet

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Preventing Thermal Degradation of Alkanes in the GC Inlet

This guide provides solutions for researchers, scientists, and drug development professionals encountering issues with the thermal degradation of alkanes during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thermal degradation of alkanes in the GC inlet?

Thermal degradation of alkanes in the GC inlet is primarily caused by two main factors:

  • Excessively High Inlet Temperatures: When the inlet temperature is too high, it can cause the chemical bonds (C-C and C-H) in alkane molecules to break, leading to the formation of smaller, more volatile fragments.[1] This is a common issue in both split and splitless injection modes.[1]

  • Active Sites: These are reactive points within the GC inlet that can catalyze the degradation of alkanes at temperatures lower than their thermal decomposition temperature.[1] Common sources of active sites include:

    • Inlet Liners: Scratched or poorly deactivated glass liners can have exposed silanol (B1196071) groups that are highly reactive.[1]

    • Glass Wool: If not properly deactivated, glass wool within the liner can be a significant source of active sites.[1][2]

    • Metal Surfaces: Contact with heated metal surfaces within the injector can also catalyze degradation.[1][3]

    • Column Contamination: Residues from previous injections can accumulate at the head of the column, creating active sites.[1]

Q2: What are the common signs of thermal degradation in my chromatogram?

Several chromatographic issues can indicate that your alkane sample is degrading in the inlet:

  • Appearance of "Ghost Peaks": These are unexpected peaks in your chromatogram that result from the breakdown products of your target analytes.[3]

  • Poor Recovery of High-Boiling Alkanes: You may notice a significant decrease in the peak area or the complete disappearance of peaks for longer-chain alkanes (e.g., C40 and above) compared to shorter-chain alkanes in the same standard.[3]

  • Peak Tailing: While it can have multiple causes, peak tailing can be a sign of active sites in the system causing unwanted interactions and degradation of your analytes.[3]

  • Non-linear Calibration Curves: If degradation is occurring, the response of higher molecular weight alkanes may not be linear with increasing concentration.[3]

  • Irreproducible Results: Inconsistent thermal degradation can lead to poor reproducibility of peak areas and retention times.[3]

Q3: How can I prevent the thermal degradation of my alkane samples?

Preventing thermal degradation involves a combination of optimizing your GC method and ensuring an inert flow path:

  • Optimize GC Method Parameters:

    • Lower Injector Temperature: Use the lowest possible temperature that still ensures efficient vaporization of your analytes.[3] A good starting point for many applications is 250 °C, with incremental increases to 275 °C or 300 °C for higher molecular weight compounds, while monitoring for degradation of thermally labile compounds.[4]

    • Oven Temperature Program: Employ a suitable oven temperature program with an appropriate initial temperature and ramp rate to achieve good separation without putting excessive thermal stress on the analytes.[3]

  • Maintain an Inert Flow Path:

    • Use Deactivated Inlet Liners: Always use high-quality, deactivated inlet liners.[2][3] Regularly replace liners, especially when analyzing complex samples, to prevent the buildup of active sites.[3]

    • Proper Column Installation and Conditioning: Ensure the column is installed correctly to avoid contact with active metal surfaces and to prevent dead volumes.[3] New columns should be properly conditioned to remove any residual manufacturing materials and ensure a stable, inert stationary phase.[3]

  • Select the Appropriate Injection Technique:

    • Programmed Temperature Vaporization (PTV) Injection: This technique involves injecting the sample into a cool injector, which is then rapidly heated. This minimizes the time the analytes are exposed to high temperatures.[3][5]

    • Cool On-Column (COC) Injection: This is the gentlest injection technique, as the sample is deposited directly onto the column without passing through a heated injector, virtually eliminating the risk of thermal degradation in the inlet.[3][5]

Data Presentation

Table 1: Impact of GC Inlet Parameters on Alkane Thermal Degradation

ParameterSettingEffect on Thermal DegradationRecommendation
Inlet Temperature Too High (>350 °C)Increased degradation, especially for high molecular weight alkanes.Optimize to the lowest temperature that allows for complete vaporization of the target analytes. Start around 250 °C and increase incrementally.[4]
Optimal (250-300 °C)Minimal degradation with efficient vaporization.Monitor the response of both high-boiling and thermally labile compounds to find the ideal temperature.[4]
Too Low (<250 °C)Incomplete vaporization, leading to poor peak shape and discrimination.Ensure the temperature is sufficient to vaporize the least volatile compounds in the sample.[4]
Inlet Liner Active (non-deactivated)Catalyzes degradation, leading to peak tailing and loss of analyte.[1]Always use high-quality, deactivated liners and replace them regularly.[2][3]
DeactivatedMinimizes active sites, preserving the integrity of the analytes.[2][3]Choose a liner with a geometry suitable for your injection technique.
Injection Technique Split/SplitlessPotential for degradation in the hot inlet.Optimize inlet temperature and use deactivated liners.
PTVReduced thermal stress by injecting into a cool inlet.[3][5]Recommended for thermally labile compounds.
Cool On-ColumnEliminates thermal degradation in the inlet.[3][5]The gentlest technique, ideal for highly sensitive compounds.

Experimental Protocols

Protocol 1: Optimizing Inlet Temperature

This protocol describes a method to determine the optimal inlet temperature to minimize thermal degradation while ensuring efficient vaporization.

  • Initial Setup:

    • Install a new, deactivated inlet liner.

    • Prepare a standard solution containing the alkanes of interest, including both volatile and high-boiling compounds.

  • Temperature Gradient Analysis:

    • Set the initial inlet temperature to 250 °C and inject the standard.[5]

    • Increase the inlet temperature in 25 °C increments (e.g., 275 °C, 300 °C, 325 °C) for subsequent injections of the same standard.[5]

  • Data Evaluation:

    • Monitor the peak areas and shapes of all target alkanes.

    • Plot the peak area of the high molecular weight alkanes against the inlet temperature to identify the point of diminishing returns for response.

    • Simultaneously, monitor for the appearance of degradation peaks or a decrease in the peak area of thermally labile alkanes at higher temperatures.[5]

Protocol 2: Evaluating Inlet Liner Inertness

This protocol helps to determine if the inlet liner is contributing to sample degradation.

  • Baseline Analysis:

    • Analyze a standard containing thermally labile alkanes with the current inlet liner.

    • Observe the chromatogram for signs of degradation, such as peak tailing or the presence of smaller, earlier-eluting peaks.

  • Liner Replacement:

    • Replace the existing inlet liner with a new, high-quality deactivated liner.[3] Consider using a liner without glass wool initially to eliminate it as a variable.

  • Re-analysis:

    • Inject the same standard under the identical GC conditions.

  • Comparison:

    • Compare the chromatograms from before and after the liner change. A significant improvement in peak shape and a reduction or elimination of degradation peaks indicates that the previous liner was active.

Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Alkane Thermal Degradation start Start: Suspected Alkane Thermal Degradation check_symptoms Observe Chromatogram: - Peak Tailing - Ghost Peaks - Poor Recovery of High MW Alkanes - Non-linear Calibration - Poor Reproducibility start->check_symptoms is_degradation Degradation Symptoms Present? check_symptoms->is_degradation check_inlet_temp Is Inlet Temperature Optimized? (Lowest possible for vaporization) is_degradation->check_inlet_temp Yes no_degradation No Degradation Symptoms. Consider other issues. is_degradation->no_degradation No lower_inlet_temp Lower Inlet Temperature Incrementally (e.g., in 25°C steps) check_inlet_temp->lower_inlet_temp No check_liner Is Inlet Liner Deactivated and Clean? check_inlet_temp->check_liner Yes lower_inlet_temp->check_symptoms replace_liner Replace with New, Deactivated Liner check_liner->replace_liner No consider_injection_technique Consider Alternative Injection Technique: - Programmed Temperature Vaporization (PTV) - Cool On-Column (COC) check_liner->consider_injection_technique Yes replace_liner->check_symptoms problem_solved Problem Resolved consider_injection_technique->problem_solved

Caption: Troubleshooting workflow for alkane thermal degradation.

ThermalDegradationPathway Alkane Thermal Degradation Pathway in GC Inlet alkane Parent Alkane (CnH2n+2) degradation C-C and C-H Bond Cleavage (Pyrolysis) alkane->degradation thermal_stress High Inlet Temperature thermal_stress->degradation Induces active_sites Active Sites (e.g., Silanol Groups) active_sites->degradation Catalyzes fragments Smaller Alkane and Alkene Fragments degradation->fragments chromatogram Chromatographic Result: - Ghost Peaks - Reduced Parent Peak Area fragments->chromatogram

Caption: Alkane thermal degradation pathway in the GC inlet.

References

Technical Support Center: Strategies for Reducing Matrix Effects in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of matrix effects in complex sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my quantitative analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] For example, endogenous components in a biological matrix could suppress the analyte signal, leading to an underestimation of its concentration.[2] Matrix effects are a significant concern in quantitative liquid chromatography-mass spectrometry (LC-MS) because they can negatively affect the reliability and reproducibility of the results.[4]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects: the post-column infusion method and the post-extraction spike method.[1][2][5]

  • Post-Column Infusion: This is a qualitative method that helps identify chromatographic regions where ion suppression or enhancement occurs.[2][4][5] A constant flow of an analyte standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the analyte indicates the presence of matrix effects at that retention time.[2][4]

  • Post-Extraction Spike: This quantitative method compares the response of an analyte in a pure solvent to its response when spiked into a blank matrix sample that has already undergone the extraction procedure.[1][2][4][6] This allows for the calculation of the matrix factor (MF) to quantify the extent of ion suppression or enhancement.[7] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[8]

Q3: What are the most common strategies to minimize or compensate for matrix effects?

A3: Several strategies can be employed, ranging from simple adjustments to more comprehensive methodological changes:

  • Sample Preparation: This is often the most effective way to reduce matrix effects.[8][9] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation (PPT) aim to remove interfering matrix components before analysis.[9][10]

  • Chromatographic Separation: Optimizing the chromatographic conditions can separate the analyte from interfering matrix components, reducing co-elution.[9] This can involve adjusting the mobile phase, gradient, or using a different column chemistry.[9]

  • Sample Dilution: A simple dilution of the sample can reduce the concentration of interfering matrix components.[6][8] However, this may also decrease the analyte signal, so it's a trade-off between reducing matrix effects and maintaining sensitivity.[8]

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4][11] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate ratiometric quantification.[8][11]

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the sample can help to compensate for matrix effects.[9]

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in quantitative results.

Possible Cause: Variable matrix effects between different samples.

Troubleshooting Steps:

  • Assess Matrix Effect Variability: Use the post-extraction spike method on several different lots of your blank matrix to determine the variability of the matrix effect.[12]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most robust method to correct for variability in matrix effects.[11] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate ratiometric quantification.[8]

  • Improve Sample Cleanup: If a SIL-IS is not available or if matrix effects are severe, enhance your sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering compounds.[9][10]

Issue 2: Low signal intensity and poor sensitivity for target analytes.

Possible Cause: Severe ion suppression due to co-eluting matrix components.

Troubleshooting Steps:

  • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time regions where significant ion suppression occurs.[5]

  • Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or even the column chemistry to shift the elution of your target analytes away from these suppression zones.[9]

  • Sample Dilution: A simple dilution of the sample extract can reduce the concentration of interfering matrix components.[6][8] However, this may also decrease the analyte signal, so it's a trade-off between reducing matrix effects and maintaining sensitivity.[8]

Issue 3: Unexpected or "ghost" peaks in the chromatogram.

Possible Cause: Contamination from the sample preparation process, the LC system, or carryover from previous injections.

Troubleshooting Steps:

  • Run Blanks: Inject a solvent blank and a matrix blank (an extract of the matrix without the analyte) to identify the source of the contamination.[8]

  • Clean the System: If ghost peaks persist, thoroughly clean the injector needle and port.[8] Ensure all solvents and mobile phase additives are of high purity.

  • Optimize Needle Wash: Ensure the needle wash solution is effective at removing residual analytes from the injector. A strong organic solvent is often necessary.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation TechniqueTypical Reduction in Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT)10 - 40%Fast and simple.[10]Least effective, often leaves significant matrix components.[13]
Liquid-Liquid Extraction (LLE)50 - 80%Good for removing non-polar interferences.[10]Can have low recovery for polar analytes, solvent intensive.[13]
Solid-Phase Extraction (SPE)70 - 95%Highly selective and effective at removing a wide range of interferences. Can be automated.[8]Can be more time-consuming and may require method development to optimize recovery.
Mixed-Mode SPE85 - 99%Provides the cleanest extracts by combining reversed-phase and ion-exchange mechanisms.[8][13]More complex method development.[8]
Dilution (1:10)20 - 50%Simple and fast.[8]May reduce analyte sensitivity.[8]

Note: The percentage reduction in matrix effects is a general estimation and can vary significantly depending on the analyte, matrix, and specific method conditions.

Experimental Protocols

Methodology 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
  • System Setup:

    • Prepare a standard solution of your analyte at a concentration that gives a stable and moderate signal.

    • Use a T-connector to introduce this solution into the LC eluent flow post-column and pre-mass spectrometer.

    • Infuse the analyte solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.

  • Analysis:

    • Inject a blank matrix extract (that does not contain the analyte) onto the LC column.

    • Monitor the signal of the infused analyte throughout the chromatographic run.

  • Interpretation:

    • A dip in the baseline indicates ion suppression at that retention time.[2]

    • A rise in the baseline indicates ion enhancement.[2]

Methodology 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
  • Sample Preparation: Prepare three sets of samples:[12]

    • Set A (Neat Solution): Spike the analyte of interest into the initial mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).[8]

    • Set B (Post-Spiked Matrix): Prepare a blank matrix extract using your established sample preparation method. After the final extraction step, spike the analyte of interest into this extract at the same concentration as Set A.[8]

    • Set C (Pre-Spiked Matrix): Spike the analyte of interest into the blank matrix before the extraction procedure at the same concentration as Set A.

  • Analysis: Analyze all three sets of samples by LC-MS.

  • Calculations:

    • Matrix Effect (%): [(Peak Area in Set B) / (Peak Area in Set A)] * 100[12]

      • A value of 100% indicates no matrix effect.

      • < 100% indicates ion suppression.

      • > 100% indicates ion enhancement.

    • Recovery (%): [(Peak Area in Set C) / (Peak Area in Set B)] * 100[12]

Methodology 3: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Cartridge Selection: Choose an SPE sorbent that retains the analyte of interest while allowing interfering matrix components to pass through (or vice-versa).

  • Conditioning: Condition the SPE cartridge with an appropriate solvent to activate the sorbent.

  • Loading: Load the sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unretained matrix components.

  • Elution: Elute the analyte of interest with a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[8]

Visualizations

MatrixEffect_Workflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_compensation Compensation Strategies Assess Is there a matrix effect? PostColumn Qualitative: Post-Column Infusion Assess->PostColumn Identify Suppression Zones PostSpike Quantitative: Post-Extraction Spike Assess->PostSpike Quantify Suppression/ Enhancement Chromo Optimize Chromatography PostColumn->Chromo Strategy Select Mitigation Strategy PostSpike->Strategy SamplePrep Improve Sample Preparation (SPE, LLE) Strategy->SamplePrep Strategy->Chromo Dilution Sample Dilution Strategy->Dilution Compensation Select Compensation Strategy SamplePrep->Compensation Chromo->Compensation Dilution->Compensation SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Compensation->SIL_IS MatrixMatched Use Matrix-Matched Calibrants Compensation->MatrixMatched End End: Accurate & Reliable Quantification SIL_IS->End MatrixMatched->End Start Start: Inaccurate/Irreproducible Quantitative Results Start->Assess

Caption: Troubleshooting workflow for addressing matrix effects in quantitative analysis.

SamplePrep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ComplexSample Complex Biological Sample (e.g., Plasma, Urine) PPT Add Organic Solvent (e.g., Acetonitrile) ComplexSample->PPT LLE Add Immiscible Organic Solvent ComplexSample->LLE SPE Load, Wash, Elute ComplexSample->SPE Centrifuge Centrifuge PPT->Centrifuge Supernatant Analyze Supernatant Centrifuge->Supernatant Vortex Vortex & Separate Layers LLE->Vortex OrganicLayer Analyze Organic Layer Vortex->OrganicLayer Eluate Analyze Eluate SPE->Eluate

Caption: Comparison of common sample preparation workflows for matrix effect reduction.

References

Technical Support Center: Enhancing Sensitivity for Trace-Level Detection of 3-Ethyl-2-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for trace-level detection of 3-Ethyl-2-methylnonane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound at trace levels?

A1: The primary challenges include its low concentration in samples, potential for co-elution with interfering compounds from the matrix, and its volatility, which can lead to sample loss. Additionally, as a non-polar hydrocarbon, it can be prone to interactions with active sites in the gas chromatography (GC) system, leading to poor peak shape and reduced sensitivity.

Q2: How can I enhance the sensitivity of my GC-MS method for this compound?

A2: To enhance sensitivity, consider implementing the following strategies:

  • Sample Pre-concentration: Techniques like Solid-Phase Microextraction (SPME) or Purge and Trap can effectively concentrate volatile analytes like this compound from the sample matrix, thereby increasing the amount introduced into the GC-MS system.

  • Optimized Injection: A splitless injection technique is generally preferred for trace analysis to ensure the maximum transfer of the analyte onto the GC column.

  • Choice of GC Column: Employing a column with a stationary phase appropriate for non-polar compounds, such as a 100% dimethylpolysiloxane phase, will provide good selectivity.[1]

  • Mass Spectrometer Settings: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, focusing on characteristic fragment ions of this compound (e.g., m/z 57, 71, 85), will significantly improve the signal-to-noise ratio compared to full scan mode.[1]

Q3: What is peak tailing and how does it affect my analysis?

A3: Peak tailing is a chromatographic issue where the peak's descending half is broader than the ascending half, resulting in an asymmetrical shape.[2] This phenomenon can negatively impact your analysis by reducing resolution between closely eluting peaks and causing inaccurate peak integration, which compromises the precision and accuracy of quantification.[2] For non-polar compounds like this compound, peak tailing is often caused by active sites within the GC system.[3]

Q4: Can the sample preparation method affect the detection sensitivity?

A4: Absolutely. The choice of sample preparation method is critical. For instance, SPME is a simple, automatable, and highly sensitive method for extracting volatile organic compounds from various matrices.[4] Optimizing SPME parameters such as fiber coating, extraction time, and temperature can significantly enhance the recovery of this compound and thus improve detection limits.[4]

Troubleshooting Guides

Guide 1: Poor Signal or No Peak Detected

This guide addresses issues related to low or absent signal for this compound.

Potential Cause Troubleshooting Steps
Insufficient Analyte Concentration 1. Implement a pre-concentration step such as Solid-Phase Microextraction (SPME) or Purge and Trap. 2. If using SPME, optimize fiber coating, extraction time, and temperature. 3. For liquid samples, consider a liquid-liquid extraction to concentrate the analyte.
Improper GC-MS Parameters 1. Ensure the mass spectrometer is in Selected Ion Monitoring (SIM) mode, targeting characteristic ions for alkanes (m/z 57, 71, 85).[1] 2. Verify that the injector is in splitless mode for trace analysis. 3. Check that the injector and transfer line temperatures are appropriate to prevent analyte loss or degradation.
System Contamination or Leaks 1. Perform a leak check on the GC system, particularly around the injector septa and column fittings. 2. Condition the GC column to remove any contaminants. 3. Clean the ion source of the mass spectrometer.
Analyte Degradation 1. Ensure the sample is stored properly to prevent degradation. 2. Minimize the time between sample preparation and analysis.
Guide 2: Peak Tailing or Broadening

This guide provides solutions for asymmetrical or wide peaks, which can compromise quantification.

Potential Cause Troubleshooting Steps
Active Sites in the GC System 1. Inlet Maintenance: Replace the inlet liner with a fresh, deactivated one. Use a liner with glass wool to aid in sample vaporization and trap non-volatile residues.[1] 2. Septum: Replace the septum as it can be a source of contamination and leaks. 3. Column Contamination: Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues.[5]
Improper Column Installation 1. Ensure the column is cut squarely and installed at the correct depth in both the injector and detector.[6] A poor cut can cause flow path disruptions leading to peak tailing.[7]
Sub-optimal Flow Rate 1. Optimize the carrier gas flow rate. A typical starting point is 1-2 mL/min.[1] An incorrect flow rate can lead to band broadening.
Incompatible Solvent or High Injection Volume 1. Ensure the sample solvent is compatible with the stationary phase. 2. For splitless injections, a high injection volume can cause peak distortion. Reduce the injection volume if necessary.

Quantitative Data

The following tables summarize typical performance data that can be achieved when optimizing GC-MS methods for trace alkane analysis.

Table 1: Comparison of Detection Limits for Alkanes with Different Methods

Analytical MethodAnalyte RangeTypical Limit of Detection (LOD)Reference
GC-FIDn-C14 to n-C322.4 to 3.3 µg/mL[8]
GC-MS (Full Scan)n-C10 to n-C35Significantly lower than GC-FID[8]
GC-MS (SIM Mode)n-C21 to n-C365 nmol on-column[9][10]
SPME-GC-MSVolatile Organic Compoundsng/L to µg/L range[11][12]

Table 2: Recommended Starting GC-MS Parameters for C12 Alkane Analysis

ParameterRecommended SettingRationale
Injector
TypeSplit/SplitlessUse splitless for trace analysis.
Temperature280 °CEnsures complete vaporization of the analyte.
LinerDeactivated, single taper with glass woolPromotes homogeneous vaporization and traps non-volatile materials.[1]
GC Column
Phase100% Dimethylpolysiloxane (non-polar)Good selectivity for non-polar alkanes.[1]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions for good resolution and capacity.[1]
Oven Program
Initial Temperature40°C (hold 2 min)
Ramp Rate10°C/min to 250°C
Hold Time5 min at 250°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
MS Source Temp.230 °CCommon starting point for good ionization.[1]
MS Quad Temp.150 °CTypical setting for good mass filtering.[1]
Scan ModeSelected Ion Monitoring (SIM)Enhances sensitivity for target analytes.
Monitored Ions (m/z)57, 71, 85Characteristic fragment ions for alkanes.[1]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the extraction and analysis of this compound from liquid or solid samples.

  • Sample Preparation:

    • Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial.

    • Add a suitable internal standard if quantitative analysis is required.

    • Seal the vial with a PTFE-lined septum and aluminum cap.

  • SPME Procedure:

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 10 minutes) in an autosampler or water bath.

    • Expose a SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.[13]

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) for a short period (e.g., 2 minutes) in splitless mode.

    • Perform the chromatographic separation and mass spectrometric detection using the parameters outlined in Table 2.

  • Data Analysis:

    • Identify this compound based on its retention time and the presence of characteristic ions.

    • Quantify the analyte by comparing its peak area to that of the internal standard and a calibration curve.

Visualizations

Experimental_Workflow Figure 1: Experimental Workflow for Trace-Level Detection cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS Preconcentration Pre-concentration (e.g., SPME) Add_IS->Preconcentration Injection Splitless Injection Preconcentration->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: Figure 1: Experimental Workflow for Trace-Level Detection.

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape (Tailing/Broadening) Check_Inlet Perform Inlet Maintenance (Replace Liner & Septum) Start->Check_Inlet Problem_Solved1 Problem Solved Check_Inlet->Problem_Solved1 Yes Trim_Column Trim 10-20 cm from Column Front Check_Inlet->Trim_Column No Problem_Solved2 Problem Solved Trim_Column->Problem_Solved2 Yes Check_Flow Optimize Carrier Gas Flow Rate Trim_Column->Check_Flow No Problem_Solved3 Problem Solved Check_Flow->Problem_Solved3 Yes Replace_Column Replace GC Column Check_Flow->Replace_Column No

Caption: Figure 2: Troubleshooting Logic for Poor Peak Shape.

References

Validation & Comparative

Inter-Laboratory Comparison of Branched Alkane Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for an inter-laboratory comparison (ILC) of branched alkane analysis, designed for researchers, scientists, and professionals in drug development and related fields. It outlines the structure of such a comparison, presents hypothetical data to illustrate performance evaluation, and details standardized experimental protocols to ensure data comparability. The objective is to offer a blueprint for assessing and improving the accuracy and precision of branched alkane quantification across different analytical laboratories.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin tests, are crucial for evaluating the performance of laboratories.[1][2] They involve distributing identical, homogeneous samples to multiple participating laboratories for analysis.[1][2] The results are then collected and statistically analyzed to assess the proficiency of each laboratory and the reliability of the analytical methods used.[1][2] Common statistical measures include the Z-score, which compares a laboratory's result to the consensus mean of all participants.[1][3] A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.[3]

Hypothetical Inter-Laboratory Comparison Data

The following tables summarize fictional quantitative data from a hypothetical ILC for the analysis of two common branched alkanes: 2-Methylpentane and 3-Methylpentane.

Table 1: Analysis of 2-Methylpentane (Concentration in µg/mL)

Participant IDMethodReported Value 1Reported Value 2Mean ValueStandard DeviationZ-Score
Lab-001GC-MS18.518.918.70.280.45
Lab-002GC-FID17.217.617.40.28-1.12
Lab-003GC-MS19.119.519.30.281.18
Lab-004HPLC16.516.916.70.28-2.00
Lab-005GC-MS18.218.618.40.280.11
Lab-006GC-FID17.918.318.10.28-0.23
Consensus Mean 18.2
Overall Standard Deviation 0.89

Table 2: Analysis of 3-Methylpentane (Concentration in µg/mL)

Participant IDMethodReported Value 1Reported Value 2Mean ValueStandard DeviationZ-Score
Lab-001GC-MS23.123.523.30.280.58
Lab-002GC-FID21.822.222.00.28-1.04
Lab-003GC-MS23.924.324.10.281.57
Lab-004HPLC20.921.321.10.28-2.17
Lab-005GC-MS22.823.223.00.280.22
Lab-006GC-FID22.522.922.70.28-0.12
Consensus Mean 22.8
Overall Standard Deviation 0.83

Experimental Protocols

Detailed methodologies are essential for ensuring the comparability of results in an ILC. The following is a sample protocol for the analysis of branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Sample Preparation

  • Allow the provided sample to equilibrate to room temperature.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Accurately transfer 1.0 mL of the sample into a 10 mL volumetric flask.

  • Dilute to the mark with n-hexane and mix thoroughly.

  • Prepare a calibration curve using certified reference standards of 2-Methylpentane and 3-Methylpentane at concentrations of 5, 10, 20, 50, and 100 µg/mL in n-hexane.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

3.3. Data Analysis and Reporting

  • Quantify the concentration of 2-Methylpentane and 3-Methylpentane in the sample using the prepared calibration curve.

  • Perform two separate analyses of the sample and report both values.

  • Calculate and report the mean and standard deviation of the two measurements.

  • Submit the results in the provided standardized reporting format.

Visualizations

Diagrams illustrating the experimental workflow and data analysis logic provide a clear overview of the inter-laboratory comparison process.

experimental_workflow cluster_prep Sample Preparation & Distribution cluster_analysis Laboratory Analysis cluster_reporting Data Submission cluster_eval Performance Evaluation prep Preparation of Homogeneous Branched Alkane Samples dist Distribution to Participating Laboratories prep->dist analysis Analysis using Standardized Protocol (e.g., GC-MS) dist->analysis reporting Reporting of Quantitative Results analysis->reporting stat_analysis Statistical Analysis (Z-Score Calculation) reporting->stat_analysis report_gen Generation of ILC Report stat_analysis->report_gen

Caption: Experimental workflow for the inter-laboratory comparison.

data_analysis_logic cluster_data Input Data cluster_calc Statistical Calculations cluster_zscore Z-Score Calculation cluster_eval Performance Assessment cluster_outcome Outcome lab_results Individual Laboratory Results (xi) consensus_mean Calculate Consensus Mean (x̄) lab_results->consensus_mean std_dev Calculate Overall Standard Deviation (s) lab_results->std_dev z_score Calculate Z-Score for each Laboratory Z = (xi - x̄) / s consensus_mean->z_score std_dev->z_score evaluation Is |Z| ≤ 2? z_score->evaluation satisfactory Satisfactory evaluation->satisfactory Yes unsatisfactory Unsatisfactory evaluation->unsatisfactory No

Caption: Logical flow of data analysis in the ILC.

References

A Comparative Analysis of the Mass Spectra of 3-Ethyl-2-methylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Key Fragmentation Patterns and Mass Spectral Data

The mass spectra of alkanes are characterized by fragmentation patterns resulting from the cleavage of C-C bonds. The stability of the resulting carbocations is a primary determinant of the observed fragment ions' abundance. In general, the molecular ion (M⁺) peak for long-chain and branched alkanes is often of low intensity or absent altogether, as the initial ion readily undergoes fragmentation.[1]

The fragmentation of linear alkanes, such as n-dodecane, produces a characteristic series of cluster peaks separated by 14 mass units (CH₂ groups).[2] In contrast, branched alkanes exhibit preferential cleavage at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[3] This results in a few dominant peaks corresponding to these stable fragments.

The following table summarizes the key mass spectral data for four isomers of C₁₂H₂₆, obtained from the NIST Chemistry WebBook.[2][3][4] The data highlights the most abundant fragments and illustrates the influence of molecular structure on the fragmentation pattern.

Compound NameStructureMolecular WeightBase Peak (m/z)Other Significant Peaks (m/z) and Relative Intensities
n-Dodecane CH₃(CH₂)₁₀CH₃170.335743 (85%), 71 (60%), 85 (40%), 41 (35%)
2,6-Dimethyldecane (CH₃)₂CH(CH₂)₃CH(CH₃)CH₂CH₂CH₂CH₃170.334357 (80%), 71 (50%), 85 (30%), 113 (15%)
5-Propylnonane CH₃(CH₂)₃CH(CH₂CH₂CH₃)(CH₂)₃CH₃170.335743 (75%), 85 (50%), 71 (45%), 127 (10%)
2,2,4,6,6-Pentamethylheptane (CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃170.335741 (30%), 113 (25%), 43 (20%), 170 (M⁺, <1%)

Experimental Protocols

The mass spectra discussed in this guide are typically obtained using Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS) for sample introduction and separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Alkane Analysis

A common method for the analysis of volatile hydrocarbons like dodecane (B42187) and its isomers involves a GC-MS system.

  • Sample Preparation: Samples are typically dissolved in a volatile solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 1 mg/mL. A small volume (e.g., 1 µL) of this solution is injected into the GC.[5]

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically operated at a temperature of 250-280°C to ensure rapid volatilization of the sample.[5]

    • Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is commonly used for separating hydrocarbon isomers.[5]

    • Carrier Gas: Helium is a common carrier gas, used at a constant flow rate of about 1-2 mL/min.[1]

    • Oven Temperature Program: A temperature program is employed to separate the components of a mixture. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 300°C) at a rate of 10-20°C/min.[5]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is the standard method for generating reproducible mass spectra of alkanes.[6]

    • Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.[7]

    • Ion Source Temperature: The ion source is typically maintained at a temperature of 230°C.[1]

    • Mass Analyzer: A quadrupole mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

    • Scan Range: The mass spectrometer is set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-200).

Comparative Workflow

The process of comparing the mass spectra of these isomers can be visualized as a logical workflow. This involves obtaining the individual mass spectra, identifying the key fragmentation patterns for each, and then performing a comparative analysis to understand the structural influences on these patterns.

MassSpectraComparison cluster_isomers Isomer Selection cluster_analysis Mass Spectral Analysis cluster_comparison Comparative Evaluation n_dodecane n-Dodecane get_spectra Acquire Mass Spectra (NIST Database) n_dodecane->get_spectra dimethyl_decane 2,6-Dimethyldecane dimethyl_decane->get_spectra propyl_nonane 5-Propylnonane propyl_nonane->get_spectra pentamethyl_heptane 2,2,4,6,6-Pentamethylheptane pentamethyl_heptane->get_spectra identify_fragments Identify Key Fragments (m/z and Intensity) get_spectra->identify_fragments Extract Data compare_patterns Compare Fragmentation Patterns identify_fragments->compare_patterns Compile Data correlate_structure Correlate with Molecular Structure compare_patterns->correlate_structure Analyze Differences conclusion conclusion correlate_structure->conclusion Structural Elucidation Insights

Workflow for comparing mass spectra of C₁₂H₂₆ isomers.

References

A Comparative Guide to GC Columns for the Separation of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of gas chromatography (GC) column performance in separating dodecane (B42187) isomers, supported by experimental data and protocols.

The accurate separation and identification of dodecane (C12H26) isomers are critical in various fields, including petrochemical analysis, environmental monitoring, and the characterization of complex hydrocarbon mixtures. Due to their similar physicochemical properties, resolving these branched alkanes can be challenging. The choice of the gas chromatography (GC) column, particularly the stationary phase, is paramount in achieving optimal separation. This guide provides a comparative overview of the performance of different GC columns for this application, supported by experimental data and detailed protocols.

Principle of Separation: "Like Dissolves Like"

The separation of non-polar analytes like dodecane isomers is most effectively achieved using non-polar stationary phases.[1] This principle of "like dissolves like" dictates that the elution order of these isomers will generally follow their boiling points.[1] Columns with 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phases are commonly recommended for alkane analysis.

Comparative Analysis of GC Column Performance

IsomerStationary PhaseKovats Retention Index (I)
2-Methylundecane (B1362468) Standard Non-Polar1162 - 1170[2]
3-Methylundecane (B86300) Standard Non-Polar1165 - 1173[3]

Note: The range of Kovats indices reflects variations in experimental conditions across different studies. Standard non-polar phases typically include 100% dimethylpolysiloxane (e.g., DB-1, ZB-1) and 5% phenyl-95% dimethylpolysiloxane (e.g., HP-5ms, DB-5ms).

Key GC Columns for Dodecane Isomer Separation

Based on established principles for hydrocarbon analysis, the following columns are recommended for the separation of dodecane isomers:

  • Zebron ZB-1: A low-polarity, 100% dimethylpolysiloxane phase suitable for true boiling point separations and known for its low bleed and high efficiency.[4]

  • Agilent DB-1 / HP-1: These are also 100% dimethylpolysiloxane columns, widely used for general-purpose hydrocarbon analysis.

  • Agilent DB-5ms / HP-5ms: A (5%-Phenyl)-methylpolysiloxane phase offering a slightly different selectivity compared to 100% dimethylpolysiloxane columns, which can be beneficial for resolving closely eluting isomers.[5]

  • Restek Rtx-5Sil MS: A 5% diphenyl/95% dimethyl polysiloxane column known for its low bleed, making it ideal for GC-MS applications.

Experimental Protocols

Achieving optimal separation of dodecane isomers requires careful optimization of the GC method. Below are representative experimental protocols that can be adapted for this purpose.

Protocol 1: General Screening of Dodecane Isomers

This protocol is a starting point for the analysis of a mixture of dodecane isomers.

  • GC System: Agilent 7890A Gas Chromatograph with FID or MS detector.

  • Column: Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Injector: Split/Splitless Inlet, 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector: FID at 250 °C or MS (scan range 40-300 m/z).

Protocol 2: High-Resolution Separation of Complex Dodecane Isomer Mixtures

This protocol is designed to enhance the resolution of closely eluting isomers.

  • GC System: Gas Chromatograph with a high-resolution capillary column and FID or MS detector.

  • Column: Agilent J&W HP-5ms, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Injector: Split/Splitless Inlet, 280 °C.

  • Injection Volume: 1 µL (with a high split ratio, e.g., 100:1, for sharp peaks).

  • Carrier Gas: Hydrogen or Helium, constant flow optimized for best resolution (e.g., 1.0 mL/min).

  • Oven Program:

    • Initial Temperature: 35 °C, hold for 5 minutes.

    • Ramp 1: 2 °C/min to 150 °C.

    • Ramp 2: 10 °C/min to 220 °C.

    • Hold: 10 minutes at 220 °C.

  • Detector: FID at 280 °C or MS with a fast scan speed.

Logical Workflow for GC Column Selection

The selection of an appropriate GC column and the development of a suitable analytical method are crucial for the successful separation of dodecane isomers. The following diagram illustrates a logical workflow for this process.

GC_Column_Selection_Workflow Workflow for GC Column and Method Selection for Dodecane Isomer Separation A Define Analytical Goal: - Identify all isomers? - Quantify specific isomers? - Routine screening? B Initial Column Selection: - Non-polar stationary phase (e.g., 100% Dimethylpolysiloxane or 5% Phenyl) A->B C Select Column Dimensions: - Standard: 30m x 0.25mm ID, 0.25µm film - High Resolution: 60m or longer, smaller ID B->C D Develop Initial GC Method: - Use a scouting temperature program (e.g., 5-10°C/min ramp) C->D E Evaluate Initial Separation: - Assess resolution of critical pairs - Check peak shapes D->E F Optimization E->F G Insufficient Resolution: - Slower temperature ramp - Longer column - Different non-polar phase (e.g., 5% Phenyl) F->G Poor Separation H Good Resolution, Long Run Time: - Faster temperature ramp - Shorter column (if resolution allows) F->H Good Separation I Final Validated Method F->I Meets Goal G->D H->D

References

A Comparative Guide to the Quantification of 3-Ethyl-2-methylnonane: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds is critical for product quality, safety, and efficacy. This guide provides a comparative overview of two primary analytical techniques for the quantification of 3-Ethyl-2-methylnonane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on factors such as the required level of sensitivity, selectivity, and the nature of the sample matrix.

Overview of Analytical Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying organic compounds. It offers high precision and a wide linear range. The flame ionization detector is sensitive to compounds that can be ionized in a hydrogen-air flame, making it ideal for hydrocarbons like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique provides not only quantitative data but also qualitative information, allowing for the confirmation of the analyte's identity. For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the quantitative analysis of volatile hydrocarbons analogous to this compound. These values are representative and may vary based on the specific instrumentation and method parameters.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS/SIM)
Linearity (r²) > 0.999[1][2]≥ 0.999[3]
Accuracy (% Recovery) 98-102%[4]80-120%
Precision (%RSD) < 2% (Repeatability)[4], < 3% (Intermediate Precision)[4]≤ 12% (Intra-day), ≤ 11% (Inter-day)[5]
Limit of Detection (LOD) Signal-to-Noise (S/N) Ratio ≥ 3:1[3]Signal-to-Noise (S/N) Ratio ≥ 3:1[3]
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) Ratio ≥ 10:1[4]Signal-to-Noise (S/N) Ratio ≥ 10:1

Experimental Protocols

Reproducibility in scientific research is paramount. The following are representative experimental protocols for the analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the reliable quantification of this compound in relatively clean sample matrices.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), with dimensions of 30 m x 0.25 mm I.D., 0.25 µm film thickness is commonly used for hydrocarbon analysis.[6]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[6]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).[6]

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Add a consistent concentration of an internal standard to each calibration standard and sample.[7][8] An appropriate internal standard would be a structurally similar alkane that is not present in the sample, such as undecane (B72203) or dodecane.

    • Dissolve the sample in the same solvent to a concentration that falls within the calibration range.

  • Quantification: The concentration of this compound is determined by constructing a calibration curve of the analyte/internal standard peak area ratio versus the analyte concentration.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is recommended for samples where higher selectivity and confirmation of analyte identity are required.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: Same as GC-FID.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Same as GC-FID.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless injection is often used for trace analysis to maximize sensitivity.[3]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for this compound would be chosen for quantification and confirmation.

  • Sample Preparation: The sample preparation follows the same procedure as for the GC-FID method, including the use of an internal standard.[10]

  • Quantification: A calibration curve is generated by plotting the ratio of the peak area of the target ion for this compound to the peak area of the target ion for the internal standard against the concentration of this compound.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams outline a typical analytical method validation workflow and a decision pathway for selecting the appropriate quantification method.

analytical_method_validation_workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation cluster_application Application define_requirements Define Analytical Requirements select_technique Select Analytical Technique (GC-FID or GC-MS) define_requirements->select_technique optimize_parameters Optimize GC Parameters (Oven, Injector, Detector) select_technique->optimize_parameters develop_sample_prep Develop Sample Preparation Protocol optimize_parameters->develop_sample_prep specificity Specificity develop_sample_prep->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis reporting Reporting Results routine_analysis->reporting

Analytical Method Validation Workflow

method_selection_pathway start Start: Need to Quantify This compound node_matrix Complex Sample Matrix or Potential Interferences? start->node_matrix node_sensitivity High Sensitivity Required? node_matrix->node_sensitivity No node_confirmation Identity Confirmation Required? node_matrix->node_confirmation Yes node_sensitivity->node_confirmation Yes result_gcfid Use GC-FID node_sensitivity->result_gcfid No node_confirmation->result_gcfid No result_gcms Use GC-MS node_confirmation->result_gcms Yes

Method Selection Decision Pathway

References

Navigating the Limits: A Comparative Guide to the Detection and Quantification of 3-Ethyl-2-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the analytical sensitivity for compounds like 3-Ethyl-2-methylnonane is paramount for robust method development and data interpretation. This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this branched alkane, alongside alternative compounds, and details the experimental protocols for their determination.

Performance Comparison: Detection and Quantification Limits

The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. For volatile hydrocarbons like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and highly sensitive analytical technique.

The following table provides a summary of LOD and LOQ values for long-chain n-alkanes, which can serve as a benchmark for estimating the expected performance for this compound. It is important to note that these values are dependent on the specific instrumentation, method parameters, and matrix effects.

Compound ClassAnalyte(s)Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Branched Alkanes This compoundGC-MSData not availableData not available
n-Alkanes C21 to C36 alkanesGC-MS2.5 µM (5 pmol on-column)[1]5 µM (10 pmol on-column)[1]

Alternative Compounds for Comparison:

For comparative studies or as potential internal standards, other branched alkanes with similar physicochemical properties can be considered. These include isomers and other C12 hydrocarbons such as:

  • 3-Ethyl-3-methylnonane

  • 3,3-Diethyl-2-methylnonane

  • 3-Ethyl-2,5-dimethylnonane

  • 3-Ethyl-2,7-dimethylnonane

Experimental Protocols for LOD and LOQ Determination

The determination of LOD and LOQ is a critical component of analytical method validation. The following are detailed methodologies applicable to the analysis of this compound and similar volatile organic compounds (VOCs) by GC-MS.

Method 1: Based on Signal-to-Noise Ratio

This approach is widely used and is based on the ratio of the analyte signal to the background noise of the analytical instrument.

Protocol:

  • Instrument Setup: Optimize the GC-MS system for the analysis of the target analyte, including column selection, temperature programming, and mass spectrometer parameters.

  • Blank Analysis: Inject a series of at least seven blank samples (matrix without the analyte) to determine the baseline noise.

  • Spiked Sample Analysis: Prepare a series of spiked samples with decreasing concentrations of the analyte, approaching the expected LOD.

  • Signal and Noise Measurement:

    • The signal (S) is the peak height or area of the analyte.

    • The noise (N) is the standard deviation of the baseline signal in a region close to where the analyte peak elutes.

  • LOD and LOQ Calculation:

    • LOD is the concentration that yields a signal-to-noise ratio (S/N) of 3:1 .[2]

    • LOQ is the concentration that yields an S/N ratio of 10:1 .[2]

Method 2: Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This method provides a statistically robust determination of LOD and LOQ.

Protocol:

  • Calibration Curve Construction: Prepare a series of at least five calibration standards of the analyte in the expected linear range.

  • Linear Regression Analysis: Analyze the calibration standards and perform a linear regression of the analyte concentration versus the instrument response.

  • Determine the Slope (S): The slope of the calibration curve is obtained from the linear regression analysis.

  • Determine the Standard Deviation of the Response (σ): This can be estimated in two ways:

    • Standard Deviation of the Blank: Analyze a series of at least seven blank samples and calculate the standard deviation of their responses.

    • Residual Standard Deviation of the Regression Line (STEYX): This is a measure of the variability of the observed responses from the fitted regression line.

  • LOD and LOQ Calculation:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

Visualizing the Workflow

The following diagram illustrates the logical workflow for determining the LOD and LOQ of a volatile organic compound like this compound using a calibration curve-based approach.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_calc Calculation cluster_validation Validation start Define Analytical Requirements prep_standards Prepare Calibration Standards & Blanks start->prep_standards gcms_analysis GC-MS Analysis prep_standards->gcms_analysis calibration_curve Construct Calibration Curve gcms_analysis->calibration_curve calculate_params Calculate Slope (S) and Standard Deviation of Response (σ) calibration_curve->calculate_params calculate_lod Calculate LOD = 3.3 * (σ / S) calculate_params->calculate_lod calculate_loq Calculate LOQ = 10 * (σ / S) calculate_params->calculate_loq validation Experimental Verification calculate_lod->validation calculate_loq->validation end Report LOD & LOQ validation->end

Caption: Workflow for LOD and LOQ Determination.

References

A Comparative Guide to Retention Indices of C12 Branched Alkanes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. In gas chromatography (GC), the retention index (RI) serves as a crucial parameter for this purpose. This guide provides a comparative analysis of Kovats retention indices for various C12 branched alkanes, offering valuable data for compound identification and method development.

The Kovats retention index is a standardized, dimensionless value that relates the retention time of a compound to the retention times of n-alkanes eluted before and after it.[1][2] This relative measure helps to normalize for variations in GC conditions, such as column length, film thickness, and carrier gas flow rate, allowing for more reliable compound identification by comparing experimental values to literature data.[1] The retention index of a compound is primarily influenced by its volatility and its interaction with the stationary phase of the GC column. For alkanes, this interaction is mainly governed by van der Waals forces.

The Influence of Branching on Retention Index

The structure of an alkane, particularly the degree and position of branching, significantly impacts its retention index. Generally, for a given carbon number, a more compact, highly branched alkane will have a lower boiling point and, consequently, a shorter retention time and a lower retention index compared to its less branched or linear isomers. This is because branching reduces the surface area available for intermolecular interactions, leading to weaker van der Waals forces.

The position of the branching also plays a role. Methyl groups located towards the center of a carbon chain tend to lower the retention index more than those near the end of the chain. This guide provides experimental data to illustrate these structure-retention relationships.

Comparative Retention Index Data for C12 Branched Alkanes

The following table summarizes the Kovats retention indices for a selection of C12 branched alkanes on a standard non-polar stationary phase. Non-polar phases, such as those composed of 100% dimethylpolysiloxane (e.g., DB-1, SE-30), are commonly used for the analysis of non-polar compounds like alkanes. The data has been compiled from the NIST Chemistry WebBook and PubChem databases.

Compound NameStructureKovats Retention Index (Standard Non-Polar Phase)
n-DodecaneCH3(CH2)10CH31200
2-MethylundecaneCH3CH(CH3)(CH2)8CH31165.9
3-MethylundecaneCH3CH2CH(CH3)(CH2)7CH31171
2,5-DimethyldecaneCH3(CH2)4CH(CH3)CH2CH2CH(CH3)21118
2,6-DimethyldecaneCH3(CH2)3CH(CH3)CH2CH2CH2CH(CH3)21119
2,9-DimethyldecaneCH3CH(CH3)(CH2)6CH(CH3)21130
3,5-DimethyldecaneCH3(CH2)4CH(CH3)CH2CH(CH3)CH2CH31118
3,6-DimethyldecaneCH3(CH2)3CH(CH3)CH2CH2CH(CH3)CH2CH31129
3,7-DimethyldecaneCH3CH2CH2CH(CH3)CH2CH2CH2CH(CH3)CH2CH31133
4,5-DimethyldecaneCH3(CH2)4CH(CH3)CH(CH3)CH2CH2CH31138
2,2,3-TrimethylnonaneCH3(CH2)5CH(CH3)C(CH3)31114 (Semi-standard non-polar)
2,2,4,6,6-Pentamethylheptane(CH3)3CCH2CH(CH3)CH2C(CH3)3996

Visualizing the Effect of Branching on Retention Index

The following diagram illustrates the general relationship between the degree of branching in C12 alkanes and their Kovats retention index. As the number of branches increases, the molecule becomes more compact, leading to a decrease in the retention index.

Figure 1. Relationship between alkane branching and retention index.

Experimental Protocol for the Determination of Kovats Retention Indices

The following is a generalized procedure for the determination of Kovats retention indices for C12 branched alkanes using gas chromatography.

1. Preparation of Standards and Samples:

  • n-Alkane Standard Mixture: Prepare a mixture of a homologous series of n-alkanes (e.g., C10 to C14) in a suitable solvent like hexane (B92381) or pentane. The concentration of each n-alkane should be optimized for clear detection.

  • Sample Preparation: Dissolve the C12 branched alkane sample in the same solvent used for the n-alkane standards. The concentration should be adjusted to give a well-defined chromatographic peak.

2. Gas Chromatography (GC) Conditions:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Column: A non-polar capillary column, such as a DB-1 or SE-30 (100% dimethylpolysiloxane), is recommended for the analysis of alkanes. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Isothermal Analysis: Maintain a constant column temperature throughout the analysis. This method is suitable for compounds with a narrow boiling point range.

    • Temperature Programmed Analysis: Start at an initial temperature (e.g., 50 °C) and increase the temperature at a constant rate (e.g., 5 °C/min) to a final temperature (e.g., 250 °C). This is the more common approach for analyzing mixtures with a wider range of boiling points.

  • Injector and Detector Temperatures: The injector and detector temperatures should be set higher than the final oven temperature to ensure efficient vaporization of the sample and prevent condensation (e.g., 250 °C for both).

  • Injection Volume: Inject a small volume of the sample and standard mixture (e.g., 1 µL) using a suitable injection technique (e.g., split injection).

3. Data Acquisition and Analysis:

  • Inject the n-alkane standard mixture and record the retention times of each n-alkane.

  • Inject the C12 branched alkane sample under the identical GC conditions and record its retention time.

  • Identify the two n-alkanes from the standard mixture that elute immediately before and after the C12 branched alkane of interest.

4. Calculation of Kovats Retention Index (I):

  • The Kovats retention index is calculated using the following formula:

The following diagram illustrates the workflow for determining the Kovats retention index.

G A Prepare n-Alkane Standard Mixture C GC Analysis of n-Alkane Standard A->C B Prepare C12 Branched Alkane Sample D GC Analysis of Sample B->D E Record Retention Times (t'R(n), t'R(n+1)) C->E F Record Retention Time (t'R(x)) D->F G Calculate Kovats Retention Index (I) E->G F->G

References

A Comparative Guide to Analytical Methods for Volatile Hydrocarbons: GC-MS vs. SIFT-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile hydrocarbons (VHCs), the choice of analytical methodology is paramount to ensuring data accuracy, reliability, and efficiency. This guide provides an objective comparison of two prominent techniques: the established "gold standard," Gas Chromatography-Mass Spectrometry (GC-MS), and the innovative, real-time technology, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). This comparison is supported by experimental data and detailed methodologies to aid in the informed selection of the most suitable method for specific research needs.

Principles of a Cross-Validated Approach

Cross-validation of analytical methods is a critical process to ensure that a new or alternative method provides results that are equivalent or superior to a standard, established method. This involves a rigorous comparison of performance characteristics to guarantee the reliability of the data generated. In the context of VHC analysis, this guide serves as a resource for understanding the comparative performance of GC-MS and SIFT-MS.

Methodologies Under Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is a well-established and widely used method for the analysis of volatile organic compounds (VOCs), offering high specificity and reliable quantification when calibrated.[2] The process involves introducing a sample into a gas chromatograph, where it is vaporized and separated into its individual components based on their physicochemical properties as they pass through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a direct mass spectrometry technique that allows for the real-time analysis of whole air samples with typical detection limits at the parts-per-trillion level.[2] Unlike GC-MS, SIFT-MS does not require chromatographic separation.[2][3] Instead, it utilizes soft chemical ionization with precisely controlled reagent ions (H3O+, NO+, and O2+) to react with the volatile compounds in a sample.[4] The resulting product ions are then detected by a mass spectrometer, enabling rapid identification and quantification of the target analytes.[2]

Performance Comparison: GC-MS vs. SIFT-MS

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key quantitative and qualitative differences between GC-MS and SIFT-MS for the analysis of volatile hydrocarbons.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
Principle Chromatographic separation followed by mass spectrometric detection.[1][2]Direct chemical ionization and mass spectrometric detection without chromatography.[2][3]
Speed of Analysis Relatively slow due to chromatographic separation, with typical run times in the order of minutes.[2]Real-time analysis, with results obtained in seconds.[3][4]
Sample Preparation Often requires sample pre-concentration or derivatization.[3]Typically requires no sample preparation; direct analysis of air or headspace.[1]
Specificity/Selectivity Very high specificity due to both chromatographic retention time and mass spectrum.[2]Can be limited by isobaric interferences (different compounds with the same mass).[1]
Linearity Typically linear over one to two orders of magnitude in concentration.[1]Exhibits a wide linear dynamic range, often up to six orders of magnitude.[1][4]
Sensitivity High sensitivity, often reaching parts-per-billion (ppb) or lower levels, especially with pre-concentration.Very high sensitivity, with detection limits typically at the parts-per-trillion (ppt) level.[2]
Ease of Use Requires a highly skilled operator for method development, operation, and maintenance.[2]Simpler to use and can be operated by personnel with less technical expertise.[2][4]
Maintenance High maintenance requirements.[2]Reduced maintenance requirements compared to GC-MS.[2]
Calibration Requires frequent calibration.Exhibits long-term calibration stability.[2]

Experimental Protocols

To ensure the reproducibility and validity of analytical results, detailed and standardized experimental protocols are essential. Below are generalized protocols for the analysis of volatile hydrocarbons using GC-MS and SIFT-MS.

GC-MS Protocol for Volatile Hydrocarbons
  • Sample Collection and Preparation:

    • Volatile hydrocarbons are collected in appropriate media, such as sorbent tubes or Tedlar® bags.

    • For solid or liquid samples, headspace sampling or purge-and-trap techniques are commonly employed to extract the volatile fraction.

    • Internal standards are added to the sample for quantification.

  • Instrumentation Setup:

    • A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) is used for separation.

    • The GC is coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

    • The carrier gas is typically helium at a constant flow rate.

    • The GC oven temperature program is optimized to achieve separation of the target analytes.

  • Analysis:

    • An aliquot of the prepared sample is injected into the GC inlet.

    • The volatile compounds are separated in the GC column and subsequently ionized in the mass spectrometer, typically using electron impact (EI) ionization.

    • The mass spectrometer is operated in scan mode to acquire full mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis:

    • The acquired chromatograms and mass spectra are processed using dedicated software.

    • Compound identification is based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

    • Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.

SIFT-MS Protocol for Volatile Hydrocarbons
  • Sample Introduction:

    • The sample, typically ambient air or headspace from a vial, is introduced directly into the SIFT-MS instrument via a heated sampling line.

    • No sample preparation is generally required.

  • Instrumentation Setup:

    • The SIFT-MS instrument is configured with the desired reagent ions (H3O+, NO+, and O2+).

    • The instrument's software contains a library of known reactions and rate constants for a wide range of volatile compounds.

  • Analysis:

    • The instrument is run in a selected ion mode, where the reagent and product ions for the target analytes are monitored.

    • The concentrations of the volatile hydrocarbons are calculated in real-time based on the known reaction rates and the measured ion signals.

  • Data Analysis:

    • The data is displayed and analyzed using the instrument's software.

    • Results are typically presented as a concentration versus time profile for each target compound.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of GC-MS and SIFT-MS for the analysis of volatile hydrocarbons. This process ensures that the alternative method (SIFT-MS) provides data of comparable quality to the established reference method (GC-MS).

CrossValidationWorkflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion & Implementation DefineAnalytes Define Target Analytes & Concentration Range SelectMethods Select Reference (GC-MS) & Alternative (SIFT-MS) Methods DefineAnalytes->SelectMethods SetCriteria Establish Acceptance Criteria (e.g., Accuracy, Precision) SelectMethods->SetCriteria PrepareSamples Prepare Standard & Spiked Samples SetCriteria->PrepareSamples AnalyzeGCMS Analyze Samples by GC-MS PrepareSamples->AnalyzeGCMS AnalyzeSIFTMS Analyze Samples by SIFT-MS PrepareSamples->AnalyzeSIFTMS ProcessData Process & Quantify Data from Both Methods AnalyzeGCMS->ProcessData AnalyzeSIFTMS->ProcessData ComparePerformance Compare Performance Parameters (Linearity, LOD, LOQ) ProcessData->ComparePerformance StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) ComparePerformance->StatisticalAnalysis EvaluateEquivalence Evaluate Method Equivalence Against Acceptance Criteria StatisticalAnalysis->EvaluateEquivalence ValidationReport Generate Validation Report EvaluateEquivalence->ValidationReport ImplementMethod Implement Validated Method for Routine Analysis ValidationReport->ImplementMethod

Caption: Workflow for cross-validation of GC-MS and SIFT-MS analytical methods.

Conclusion

Both GC-MS and SIFT-MS are powerful techniques for the analysis of volatile hydrocarbons, each with its own set of advantages and limitations. GC-MS remains the benchmark for applications requiring high specificity and the separation of complex mixtures.[2] In contrast, SIFT-MS excels in applications that demand high-throughput, real-time monitoring, and ease of use, making it an ideal tool for rapid screening.[2][4] The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the target concentration levels, the desired speed of analysis, and the available resources and expertise. For comprehensive analysis, a combined approach, utilizing SIFT-MS for rapid screening and GC-MS for confirmation and detailed characterization, can be a highly effective strategy.[1]

References

A Comparative Guide to Certified Reference Materials for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of branched alkanes is critical for applications ranging from petroleum quality control to metabolite identification. The accuracy of such analyses hinges on the quality of certified reference materials (CRMs). This guide provides a detailed comparison of commercially available CRMs for various branched alkanes, outlines the key experimental protocols for their analysis, and visualizes the analytical workflow.

Comparison of Branched Alkane Certified Reference Materials

The selection of an appropriate CRM is fundamental to achieving accurate and reproducible results. Key parameters for comparison include the certified purity or concentration, the associated uncertainty, and the issuing body's accreditation. The following table summarizes the specifications for a selection of branched alkane CRMs from prominent suppliers.

AnalyteSupplierProduct Code/NameCAS NumberCertified Value (wt%)UncertaintyAccreditation
2,2,4-Trimethylpentane (Isooctane)Sigma-AldrichPHR1013540-84-1AssayProvided on CoAISO 17034, ISO/IEC 17025
2,2,4-Trimethylpentane (Isooctane)NISTSRM 1816540-84-199.98 (vol %)-NIST Certified
2-MethylhexaneLGC StandardsDRE-C15088080591-76-4NeatProvided on CoAISO 17025
2-MethylpentaneLGC StandardsPart of VHG-PIANO-ISO-1107-83-53.2360±1% relativeISO 17034, ISO/IEC 17025
2,3-DimethylpentaneLGC StandardsPart of VHG-PIANO-ISO-1565-59-31.7627±1% relativeISO 17034, ISO/IEC 17025
3-MethylhexaneLGC StandardsPart of VHG-PIANO-ISO-1589-34-41.5840±1% relativeISO 17034, ISO/IEC 17025
3-EthylpentaneLGC StandardsPart of VHG-PIANO-ISO-1617-78-70.5021±1% relativeISO 17034, ISO/IEC 17025
2-MethylnonaneLGC StandardsPart of VHG-PIANO-ISO-1871-83-03.6580±1% relativeISO 17034, ISO/IEC 17025
3-MethyloctaneLGC StandardsPart of VHG-PIANO-ISO-12216-33-35.5184±1% relativeISO 17034, ISO/IEC 17025

Note: "Neat" indicates a pure substance. The Certificate of Analysis (CoA) for each specific lot should be consulted for the exact certified value and uncertainty.

Experimental Protocols: Purity Analysis by Gas Chromatography

The certification of high-purity branched alkane reference materials is commonly performed using high-resolution capillary gas chromatography (GC). The standard methodology for this analysis is outlined in ASTM D2268.[1][2][3] This method is designed for the analysis of high-purity n-heptane and isooctane (B107328) but is applicable to other branched alkanes.[1][2][3]

Key Experimental Steps based on ASTM D2268:
  • Sample Injection: A small, representative aliquot of the branched alkane CRM is injected into the gas chromatograph. A split-stream inlet is typically used to introduce a minute quantity of the sample without causing fractionation.

  • Chromatographic Separation:

    • Column: A high-resolution capillary column is employed. The standard specifies a column of at least 61 meters in length to ensure adequate separation of impurities from the main component.

    • Stationary Phase: A nonpolar stationary phase is typically used for the separation of nonpolar hydrocarbons like branched alkanes.

    • Carrier Gas: High-purity hydrogen or helium is used as the carrier gas.

    • Temperature Program: A programmed temperature ramp is used to elute the impurities and the main component in a reasonable time frame while achieving optimal separation.

  • Detection: A Flame Ionization Detector (FID) is used for the detection of hydrocarbons. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon.

  • Data Acquisition and Analysis:

    • The detector signal is recorded over time, producing a chromatogram.

    • The area of each peak in the chromatogram is integrated.

    • The purity of the branched alkane is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Identification of Impurities: Impurities are identified by comparing their retention times to those of known standards or by using mass spectrometry (GC-MS).

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of branched alkanes using certified reference materials.

Branched Alkane Analysis Workflow cluster_Planning 1. Planning & Preparation cluster_Execution 2. Experimental Execution cluster_Analysis 3. Data Analysis & Reporting A Define Analytical Goal (e.g., Purity, Identification) B Select Appropriate Branched Alkane CRM A->B Based on target analyte D CRM Sample Preparation (Dilution if necessary) B->D Procure & handle according to CoA C Instrument Preparation (GC-FID System Check) E GC Analysis (ASTM D2268) C->E D->E Inject sample F Chromatogram Integration & Peak Identification E->F Acquire raw data G Purity Calculation & Uncertainty Assessment F->G Quantify peaks H Generate Certificate of Analysis or Analytical Report G->H Finalize results

Caption: Workflow for Branched Alkane Analysis using CRMs.

This guide provides a foundational understanding of the certified reference materials available for branched alkane analysis. For specific applications, it is imperative to consult the supplier's Certificate of Analysis and relevant analytical methods for detailed information. The use of well-characterized CRMs is essential for ensuring the quality and validity of analytical data in research and industrial settings.

References

A Comparative Analysis of 3-Ethyl-2-methylnonane and n-Dodecane as Internal Standards in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the accuracy and precision of their quantitative analytical methods, the selection of an appropriate internal standard is a critical consideration. This guide provides a detailed comparison of two C12 alkanes, the branched 3-Ethyl-2-methylnonane and the linear n-dodecane, for their application as internal standards in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

The ideal internal standard should mimic the chemical and physical properties of the analyte of interest, ensuring it experiences similar variations during sample preparation and analysis, without interfering with the analyte's signal.[1] This guide explores the key performance characteristics of this compound and n-dodecane, supported by their physical properties and established chromatographic principles, to aid in the selection of the most suitable internal standard for your specific application.

Physicochemical Properties and Chromatographic Behavior

The structural differences between the branched-chain this compound and the straight-chain n-dodecane influence their physicochemical properties and, consequently, their behavior in a chromatographic system. These properties are summarized in the table below.

PropertyThis compoundn-DodecaneSignificance for Internal Standard Performance
Molecular Formula C₁₂H₂₆C₁₂H₂₆Identical molecular formula and weight ensure similar mass spectral fragmentation patterns, which is advantageous in GC-MS.
Molecular Weight 170.33 g/mol [2]170.33 g/mol [3]A close match to the analyte's molecular weight can lead to similar behavior during sample preparation and injection.
Boiling Point Not explicitly available216 °C[3]The boiling point affects volatility and, therefore, the retention time in GC. A branched alkane typically has a lower boiling point than its linear isomer.
Calculated LogP 6.1[2]6.1[3]Similar LogP values suggest comparable polarity and solubility in organic solvents, leading to similar extraction efficiencies.
Kovats Retention Index (Non-polar column) Estimated to be < 12001200[3][4]The Kovats index indicates the elution order on a non-polar column. The branched structure of this compound will result in a shorter retention time compared to n-dodecane.

The branched structure of this compound generally leads to a lower boiling point and, consequently, a shorter retention time on non-polar stationary phases compared to its linear counterpart, n-dodecane. This difference in retention time is a key factor in its suitability as an internal standard, as it should be well-resolved from the analytes of interest.[5]

Experimental Workflow for Internal Standard Quantification

The effective use of an internal standard involves a systematic workflow from sample preparation to data analysis. The following diagram illustrates the key steps in a typical GC-MS analysis utilizing an internal standard.

experimental_workflow Experimental Workflow for Internal Standard Quantification cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Sample Sample Collection Spike_IS Spike with Internal Standard (this compound or n-Dodecane) Sample->Spike_IS Extraction Analyte Extraction (e.g., LLE, SPE) Spike_IS->Extraction Concentration Sample Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Calibration_Stds Prepare Calibration Standards (with Internal Standard) Calibration_Stds->Injection Integration Peak Integration (Analyte and Internal Standard) Calibration_Stds->Integration Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Detection->Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Integration->Ratio_Calc Cal_Curve Generate Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify Analyte Concentration Cal_Curve->Quantification

Caption: A generalized workflow for quantitative analysis using an internal standard with GC-MS.

Detailed Experimental Protocol

This protocol provides a representative method for the quantification of a hypothetical C10-C14 hydrocarbon analyte in an organic solvent matrix using either this compound or n-dodecane as an internal standard.

1. Materials and Reagents:

  • Analytes of interest (e.g., C10-C14 hydrocarbons)

  • Internal Standard: this compound (≥98% purity) or n-Dodecane (≥99% purity)

  • Solvent: Hexane or other suitable organic solvent (GC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Preparation:

  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a known amount of either this compound or n-dodecane in the chosen solvent to prepare a stock solution of 1000 µg/mL.

  • Analyte Stock Solution: Prepare a stock solution of the target analyte(s) at a concentration of 1000 µg/mL in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solution. Spike each calibration standard with the IS stock solution to a final constant concentration (e.g., 50 µg/mL).

3. Sample Preparation:

  • Accurately measure a known volume or weight of the sample.

  • Spike the sample with the IS stock solution to achieve the same final concentration as in the calibration standards.

  • If necessary, perform sample extraction or clean-up procedures. The internal standard should be added before any extraction steps to correct for losses during the process.[1]

4. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Inlet: Split/splitless, 250°C, split ratio 20:1

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Acquisition Mode: Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity

5. Data Analysis:

  • Integrate the peak areas of the analyte(s) and the internal standard.

  • Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.

  • Plot a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration ratio.

  • Determine the concentration of the analyte in the samples using the calculated calibration curve.

Logical Framework for Internal Standard Selection

The choice between a branched and a linear alkane as an internal standard depends on several factors related to the specific analytical method and the sample matrix. The following diagram outlines the decision-making process.

logical_relationship Decision Framework for Internal Standard Selection Analyte_Properties Analyte Properties (Volatility, Polarity, Functional Groups) Selection_Criteria Key Selection Criteria Analyte_Properties->Selection_Criteria Sample_Matrix Sample Matrix Complexity Sample_Matrix->Selection_Criteria Chromatographic_Conditions GC Column and Conditions Chromatographic_Conditions->Selection_Criteria No_Interference No Co-elution with Analytes Selection_Criteria->No_Interference Similar_Properties Similar Chemical/Physical Properties Selection_Criteria->Similar_Properties Good_Peak_Shape Symmetrical Peak Shape Selection_Criteria->Good_Peak_Shape Commercially_Available High Purity and Availability Selection_Criteria->Commercially_Available Choose_IS Select Internal Standard No_Interference->Choose_IS Similar_Properties->Choose_IS Good_Peak_Shape->Choose_IS Commercially_Available->Choose_IS Branched_Alkane This compound Choose_IS->Branched_Alkane Shorter retention time needed Potential co-elution with later eluting analytes Linear_Alkane n-Dodecane Choose_IS->Linear_Alkane Longer retention time needed Analytes are early eluting

Caption: A logical diagram illustrating the key factors influencing the choice of an internal standard.

Performance Comparison and Recommendations

This compound (Branched Alkane):

  • Advantages:

    • Shorter Retention Time: Its branched structure leads to a lower boiling point and earlier elution on non-polar columns compared to n-dodecane. This can be advantageous when analyzing less volatile compounds, as it reduces the overall run time and elutes in a region of the chromatogram that may be less crowded.

    • Reduced Co-elution Risk with Late Eluters: By eluting earlier, it is less likely to co-elute with higher molecular weight or more polar analytes that have longer retention times.

  • Disadvantages:

    • Potential for Co-elution with Volatile Analytes: If the target analytes are highly volatile, there is a risk of co-elution with this compound.

    • Peak Shape: Highly branched alkanes can sometimes exhibit slightly broader peaks compared to their linear isomers, although this is highly dependent on the chromatographic conditions.

n-Dodecane (Linear Alkane):

  • Advantages:

    • Predictable Elution: As a straight-chain alkane, its retention behavior is very predictable and follows the pattern of other n-alkanes, which can be useful for retention time indexing.[6]

    • Good Peak Shape: Linear alkanes typically produce sharp, symmetrical peaks in gas chromatography.

    • Well-Separated from Early Eluters: Its later elution compared to its branched isomer makes it a good choice when analyzing more volatile compounds, as it will be well-resolved from the early part of the chromatogram.

  • Disadvantages:

    • Longer Retention Time: This can increase the total analysis time, especially if the analytes of interest are also late-eluting.

    • Potential for Co-elution with Less Volatile Analytes: In complex mixtures, there is a possibility of co-elution with other C12 isomers or compounds with similar volatility.

Conclusion

Both this compound and n-dodecane can serve as effective internal standards for the quantitative analysis of hydrocarbons and other volatile to semi-volatile organic compounds. The optimal choice depends on the specific characteristics of the analytes and the chromatographic separation.

  • This compound is recommended when analyzing compounds that are expected to have longer retention times, as its earlier elution will likely provide better separation and reduce analysis time.

  • n-Dodecane is a robust choice for the analysis of more volatile compounds, where its later elution ensures it does not interfere with the early-eluting analytes of interest.

Ultimately, the selection should be validated for each specific method by assessing the resolution between the internal standard and all analytes, as well as evaluating the precision and accuracy of the quantification over the desired concentration range.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Ethyl-2-methylnonane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical waste are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-Ethyl-2-methylnonane, a branched-chain alkane. Adherence to these protocols will mitigate risks and foster a secure and compliant working environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the safety data sheets of structurally similar flammable liquid hydrocarbons, such as 3-Ethyl-2-methylpentane and 2-Methylnonane. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Immediate Safety and Handling Precautions

This compound is anticipated to be a flammable liquid. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before each use and replace them immediately if contaminated.

  • Body Protection: A laboratory coat or a chemical-resistant apron is essential to protect against skin contact.

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.

Step-by-Step Disposal Protocol

This protocol details the necessary procedures for the safe collection, storage, and disposal of waste containing this compound.

1. Waste Collection:

  • Container Selection: Utilize a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally appropriate. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its flammable nature. Include the date when the first waste is added to the container.

2. Waste Storage:

  • Location: Store the waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a chemical waste storage room.

  • Secondary Containment: Place the waste container within a secondary containment tray to mitigate the impact of potential leaks or spills.

  • Accumulation Time: Comply with your institution's and local regulatory limits regarding the maximum time hazardous waste can be stored in a laboratory before being transferred to a central waste facility.

3. Spill Management:

In the event of a spill, the following procedures should be implemented:

  • Evacuation: For large spills or spills in poorly ventilated areas, evacuate the immediate vicinity.

  • Ventilation: If it is safe to do so, increase the ventilation in the area.

  • Absorption: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[1][2][3] Do not dispose of this chemical down the drain or in the regular trash.

  • Institutional Procedures: Follow your institution's specific protocols for requesting a hazardous waste pickup.

Reference Data for Similar Alkanes

The following table summarizes key quantitative data for structurally similar alkanes. This information is provided for reference and may not precisely reflect the properties of this compound.

Property2-Methylnonane3-Ethyl-2-methylpentaneGeneral Guidance
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[1][2]Safety goggles, chemical-resistant gloves, lab coat.[4]Always work in a well-ventilated area or fume hood.[1][4]
Extinguishing Media CO2, dry chemical, or foam.[1]Use appropriate media for surrounding fire.[4]Do not use a direct water stream.
Spill Containment Soak up with inert absorbent material.[1]Collect spillage.[4]Use non-sparking tools.[1][2]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2]Dispose of contents/container to an appropriate treatment and disposal facility.[4]Must be in accordance with applicable laws and regulations.[4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) A->C D Waste Generation A->D H Spill Occurs A->H E Collect in a Labeled, Compatible Hazardous Waste Container D->E D->H F Store in a Designated Satellite Accumulation Area with Secondary Containment E->F G Arrange for Pickup by Licensed Hazardous Waste Disposal F->G I Evacuate and Ventilate H->I J Absorb with Inert Material (e.g., Vermiculite, Sand) I->J K Collect and Dispose of as Hazardous Waste J->K K->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Ethyl-2-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Ethyl-2-methylnonane was not located. The following guidance is based on safety data for structurally similar branched alkanes, such as 2-Methylnonane and 3-Ethyl-2-methylpentane, and general best practices for handling flammable hydrocarbon solvents.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

I. Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier against chemical exposure. The minimum required PPE for handling this compound and other flammable hydrocarbons is outlined below.[1] Different levels of PPE may be required depending on the scale of the experiment and the potential for exposure.[2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[4]Protects against splashes and vapors that can cause eye irritation.
Hand Protection Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[4] Always inspect gloves before use and change them immediately upon contact with the chemical.Prevents skin contact, which may cause irritation.
Body Protection A flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing.[4] Ensure the lab coat is fully buttoned.Protects against splashes and potential flash fires. Polyester or acrylic clothing should be avoided.[4]
Footwear Closed-toe and closed-heel shoes made of a chemically resistant material must be worn.Protects feet from spills.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep exposures below permissible limits. If engineering controls are not sufficient, a respirator may be required.[4]Minimizes inhalation of vapors, which can cause respiratory irritation.

II. Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Precautionary Measures:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Locate the nearest safety shower, eyewash station, and fire extinguisher.

    • Ground and bond all containers and receiving equipment to prevent static discharge.[5][6][7][8]

    • Use non-sparking tools and explosion-proof electrical equipment.[5][6][7][8]

    • Keep containers tightly closed when not in use.[5][6][7][8]

  • Handling and Dispensing:

    • Wear the appropriate PPE as specified in the table above.

    • Conduct all transfers and manipulations of this compound within a chemical fume hood.

    • Avoid direct contact with the liquid and inhalation of vapors.[5]

    • In case of skin contact, immediately wash the affected area with plenty of water.[6][7] If on skin or hair, remove all contaminated clothing and rinse the skin with water.[5][6][7]

    • In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6][7]

  • Spill Management:

    • For minor spills, absorb the liquid with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

    • In case of a large spill, evacuate the area and eliminate all ignition sources if it is safe to do so.

  • Post-Experiment Procedures:

    • Decontaminate all equipment and the work area.

    • Properly label and store any remaining this compound in a cool, well-ventilated area away from heat and ignition sources.[5][6][7]

    • Dispose of all waste materials according to the disposal plan.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to protect human health and the environment.[9]

  • Waste Segregation and Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Segregate non-halogenated hydrocarbon waste from other chemical waste streams.[10]

    • Do not mix this waste with oxidants or other reactive chemicals.

  • Container Management:

    • Use appropriate, leak-proof containers for waste collection.[10]

    • Do not overfill waste containers; it is recommended to fill them to only 80% of their capacity.

    • Clearly label the waste container with "Hazardous Waste," the chemical name, and any associated hazards.[10]

  • Disposal Methods:

    • Never dispose of this compound down the drain or in the regular trash.[10]

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]

    • Possible disposal methods for organic solvents include recycling, high-temperature incineration, or placement in a secure hazardous waste landfill.[9]

IV. Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Ground Equipment prep_ppe->prep_setup handle_transfer Transfer Chemical in Fume Hood prep_setup->handle_transfer Proceed to Handling handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Work Area and Equipment handle_experiment->cleanup_decontaminate Experiment Complete cleanup_segregate Segregate and Label Waste cleanup_decontaminate->cleanup_segregate cleanup_store Store Unused Chemical cleanup_decontaminate->cleanup_store cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.